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  • Product: 4-(2-Bromoethoxy)benzaldehyde
  • CAS: 52191-15-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-(2-Bromoethoxy)benzaldehyde (CAS Number: 52191-15-8)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4-(2-Bromoethoxy)benzaldehyde, a key bifunctional molecule utilized in synthetic organic...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(2-Bromoethoxy)benzaldehyde, a key bifunctional molecule utilized in synthetic organic chemistry and drug discovery. With the CAS number 52191-15-8, this compound serves as a valuable intermediate, particularly as a linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This document details its physicochemical properties, spectroscopic data, a robust synthesis protocol, and its application in the formation of PROTACs. All quantitative data are presented in structured tables, and key experimental procedures are described in detail. Visual diagrams generated using the DOT language are included to illustrate synthetic workflows and the mechanism of action for its primary application.

Chemical and Physical Properties

4-(2-Bromoethoxy)benzaldehyde is an organic compound that appears as a colorless to pale yellow solid or liquid, depending on its purity and the ambient temperature.[1] Its structure features a benzaldehyde ring substituted at the para position with a 2-bromoethoxy group, making it a versatile reagent with two reactive sites: the aldehyde for reactions such as reductive amination and condensation, and the bromo group for nucleophilic substitution.[1] It is generally more soluble in organic solvents than in water.[1]

PropertyValueReference(s)
CAS Number 52191-15-8[2]
Molecular Formula C₉H₉BrO₂[2]
Molecular Weight 229.07 g/mol [2]
Appearance Colorless to pale yellow solid or liquid[1]
Melting Point 61-64 °C
Boiling Point 119-132 °C at 0.4 Torr
IUPAC Name 4-(2-bromoethoxy)benzaldehyde[2]
InChI InChI=1S/C9H9BrO2/c10-5-6-12-9-3-1-8(7-11)2-4-9/h1-4,7H,5-6H2[2]
SMILES C1=CC(=CC=C1C=O)OCCBr[2]

Spectroscopic Data

2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~9.9s1HAldehydic proton (CHO)
~7.8d2HAromatic protons (ortho to CHO)
~7.0d2HAromatic protons (ortho to OCH₂)
~4.4t2H-OCH₂-
~3.6t2H-CH₂Br

2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift (δ) (ppm)Assignment
~191Aldehyde (C=O)
~163Aromatic C-O
~132Aromatic CH
~130Aromatic C-CHO
~115Aromatic CH
~68-OCH₂-
~28-CH₂Br

2.3. Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹)IntensityAssignment
~2820, ~2720MediumC-H stretch (aldehyde)
~1700StrongC=O stretch (aldehyde)
~1600, ~1580StrongC=C stretch (aromatic)
~1250StrongC-O stretch (aryl ether)
~1160StrongC-O stretch (alkyl ether)
~830StrongC-H bend (p-disubstituted)
~650MediumC-Br stretch

2.4. Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

m/zAssignment
228/230[M]⁺
199/201[M-CHO]⁺
121[M-CH₂CH₂Br]⁺

Experimental Protocols

3.1. Synthesis of 4-(2-Bromoethoxy)benzaldehyde

This protocol describes the synthesis of 4-(2-bromoethoxy)benzaldehyde via Williamson ether synthesis from 4-hydroxybenzaldehyde and 1,2-dibromoethane.

  • Materials:

    • 4-Hydroxybenzaldehyde

    • 1,2-Dibromoethane

    • Potassium carbonate (K₂CO₃)

    • Acetone

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a solution of 4-hydroxybenzaldehyde (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

    • Add an excess of 1,2-dibromoethane (3.0-5.0 eq) to the mixture.

    • Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the acetone and excess 1,2-dibromoethane.

    • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 4-(2-bromoethoxy)benzaldehyde.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 4-Hydroxybenzaldehyde E Heat to reflux (12-24h) A->E Combine in flask B 1,2-Dibromoethane B->E Combine in flask C K2CO3 C->E Combine in flask D Acetone (solvent) D->E Combine in flask F Monitor by TLC E->F G Cool to RT & filter E->G H Concentrate filtrate G->H I Dissolve in DCM H->I J Wash with NaHCO3 & Brine I->J K Dry over MgSO4 J->K L Concentrate K->L M Column Chromatography (Hexane/EtOAc) L->M N Pure 4-(2-Bromoethoxy)benzaldehyde M->N G cluster_components PROTAC Components cluster_pathway Ubiquitin-Proteasome Pathway POI_Ligand POI Ligand PROTAC PROTAC Molecule POI_Ligand->PROTAC E3_Ligand E3 Ligase Ligand E3_Ligand->PROTAC Linker Linker (from 4-(2-Bromoethoxy)benzaldehyde) Linker->PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

References

Exploratory

physical properties of 4-(2-Bromoethoxy)benzaldehyde

An In-depth Technical Guide to the Physical Properties of 4-(2-Bromoethoxy)benzaldehyde For researchers, scientists, and professionals in drug development, a thorough understanding of the physical and chemical properties...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 4-(2-Bromoethoxy)benzaldehyde

For researchers, scientists, and professionals in drug development, a thorough understanding of the physical and chemical properties of intermediate compounds is paramount for successful synthesis and application. This technical guide provides a detailed overview of the core , outlines experimental protocols for their determination, and situates the compound within a practical synthetic workflow.

Core Physical Properties

4-(2-Bromoethoxy)benzaldehyde is an aromatic organic compound that integrates a benzaldehyde moiety with a 2-bromoethoxy substituent.[1] This structure imparts a dual reactivity, making it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1] The presence of the bromine atom provides a reactive site for nucleophilic substitution, while the aldehyde group can participate in a wide range of organic reactions.[1][2] Depending on its purity and the ambient temperature, the compound can present as a colorless to pale yellow liquid or solid.[1]

Quantitative Data Summary

The key are summarized in the table below for ease of reference and comparison.

PropertyValueSource(s)
Molecular Formula C9H9BrO2[1][3][4]
Molecular Weight 229.07 g/mol [3][4][5]
Appearance Colorless to pale yellow liquid or solid[1]
Melting Point 61-64 °C[6]
Boiling Point 119-132 °C at 0.4 Torr[6]
Refractive Index 1.587[6]
Solubility Higher solubility in organic solvents than in water[1][2]
CAS Number 52191-15-8[1][3][6]

Experimental Protocols

The determination of the physical properties of organic compounds like 4-(2-Bromoethoxy)benzaldehyde relies on standardized laboratory techniques. The following are detailed methodologies for key experiments.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

  • Objective: To determine the melting point range of 4-(2-Bromoethoxy)benzaldehyde.

  • Apparatus: Melting point apparatus (e.g., Vernier Melt Station or similar), capillary tubes, sample of 4-(2-Bromoethoxy)benzaldehyde.[7]

  • Procedure:

    • Ensure the 4-(2-Bromoethoxy)benzaldehyde sample is crystalline and dry. If it is a liquid at room temperature, this protocol is not applicable.

    • Load a small amount of the powdered solid into a capillary tube to a depth of 2-3 mm.

    • Place the capillary tube into the heating block of the melting point apparatus.

    • Heat the block rapidly to a temperature approximately 10-15 °C below the expected melting point (61-64 °C).

    • Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).

Boiling Point Determination (Reduced Pressure)

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. The boiling point of 4-(2-Bromoethoxy)benzaldehyde is reported under reduced pressure to avoid decomposition at higher temperatures.

  • Objective: To determine the boiling point of 4-(2-Bromoethoxy)benzaldehyde using simple distillation under vacuum.

  • Apparatus: Round-bottom flask, distillation head, condenser, receiving flask, thermometer, vacuum source, heating mantle.[7]

  • Procedure:

    • Place a sample of liquid 4-(2-Bromoethoxy)benzaldehyde into a round-bottom flask.

    • Assemble a simple distillation apparatus, ensuring all glass joints are properly sealed for vacuum.[7]

    • Position the thermometer bulb so that the top of the bulb is level with the bottom of the side arm of the distillation head.[7]

    • Connect the apparatus to a vacuum pump and reduce the pressure to the desired level (e.g., 0.4 Torr).

    • Begin heating the liquid in the round-bottom flask.[7]

    • Observe the temperature as the liquid begins to boil and its vapor rises.

    • The temperature will stabilize as the vapor surrounds the thermometer bulb; this stable temperature is the boiling point at that specific pressure.[7]

    • Record the boiling point range and the corresponding pressure.

Solubility Assessment

Solubility is a qualitative measure of the ability of a solute to dissolve in a solvent. The principle of "like dissolves like" is a useful guide, where polar compounds dissolve in polar solvents and non-polar compounds in non-polar solvents.

  • Objective: To qualitatively assess the solubility of 4-(2-Bromoethoxy)benzaldehyde in water and a representative organic solvent.

  • Apparatus: Test tubes, Pasteur pipettes, 4-(2-Bromoethoxy)benzaldehyde, deionized water, and an organic solvent (e.g., dichloromethane or ethanol).

  • Procedure:

    • Label two test tubes, one for water and one for the organic solvent.

    • Add approximately 1 mL of each solvent to the respective test tube.

    • Add a small amount (e.g., 20-30 mg or 1-2 drops) of 4-(2-Bromoethoxy)benzaldehyde to each test tube.

    • Gently agitate the mixtures.

    • Observe whether the compound dissolves completely, is partially soluble, or is insoluble.[8]

    • Record the observations. 4-(2-Bromoethoxy)benzaldehyde is expected to show limited solubility in water and good solubility in organic solvents like dichloromethane or ethanol.[1][2]

Application in Synthesis: A Workflow Example

4-(2-Bromoethoxy)benzaldehyde is primarily utilized as a building block in organic synthesis. The bromoethoxy group is a good leaving group in nucleophilic substitution reactions, allowing for the introduction of various functionalities. The following diagram illustrates a general workflow for such a reaction.

G General Workflow for Nucleophilic Substitution cluster_prep Reaction Setup cluster_reaction Reaction Conditions cluster_workup Workup and Isolation cluster_purification Purification reagent1 4-(2-Bromoethoxy)benzaldehyde in appropriate solvent mix Reaction Mixture reagent1->mix 1. Add to flask reagent2 Nucleophile (Nu-H or Nu-) reagent2->mix 2. Add to flask heat Heat and Stir (e.g., reflux) mix->heat monitor Monitor by TLC heat->monitor quench Quench Reaction monitor->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography or Recrystallization concentrate->purify product Final Product: 4-(2-Nu-ethoxy)benzaldehyde purify->product

Caption: General workflow for a nucleophilic substitution reaction using 4-(2-Bromoethoxy)benzaldehyde.

Conclusion

4-(2-Bromoethoxy)benzaldehyde is a versatile chemical intermediate with well-defined physical properties. Its utility in synthetic chemistry is significant, providing a scaffold for the creation of a diverse range of more complex molecules. The experimental protocols outlined in this guide are fundamental to verifying the identity and purity of this compound, ensuring its suitability for downstream applications in research and development.

References

Foundational

An In-depth Technical Guide to 4-(2-Bromoethoxy)benzaldehyde for Drug Discovery Professionals

Abstract This technical guide provides a comprehensive overview of 4-(2-Bromoethoxy)benzaldehyde, a key bifunctional building block utilized in contemporary drug discovery and development. The document details the physic...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of 4-(2-Bromoethoxy)benzaldehyde, a key bifunctional building block utilized in contemporary drug discovery and development. The document details the physicochemical properties, a robust experimental protocol for its synthesis via Williamson ether synthesis, and its critical application as a linker in the formation of Proteolysis Targeting Chimeras (PROTACs). This guide is intended for researchers, medicinal chemists, and process scientists engaged in the design and synthesis of novel therapeutic agents.

Core Compound Properties

4-(2-Bromoethoxy)benzaldehyde is a versatile organic compound that incorporates both an aldehyde functional group and a bromoethoxy moiety. This unique combination allows for sequential or orthogonal chemical modifications, making it a valuable intermediate in multi-step organic synthesis. The aldehyde can participate in reactions such as reductive amination, Wittig reactions, and condensations, while the bromoethyl group serves as an excellent electrophile for nucleophilic substitution, typically for the introduction of the molecule as a linker.

The key quantitative data for 4-(2-Bromoethoxy)benzaldehyde are summarized in the table below.

PropertyData
Molecular Formula C₉H₉BrO₂
Molecular Weight 229.07 g/mol
IUPAC Name 4-(2-bromoethoxy)benzaldehyde
CAS Number 52191-15-8

Synthesis of 4-(2-Bromoethoxy)benzaldehyde via Williamson Ether Synthesis

The most common and efficient method for the preparation of 4-(2-Bromoethoxy)benzaldehyde is the Williamson ether synthesis. This method involves the reaction of the phenoxide ion of 4-hydroxybenzaldehyde with an excess of 1,2-dibromoethane. The phenoxide, a potent nucleophile, displaces one of the bromide atoms on 1,2-dibromoethane in an Sₙ2 reaction to form the desired ether linkage.

Experimental Protocol

Materials and Reagents:

  • 4-Hydroxybenzaldehyde

  • 1,2-Dibromoethane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone.

  • Addition of Reagent: To the stirring suspension, add 1,2-dibromoethane (3.0 eq). The large excess of 1,2-dibromoethane is used to minimize the formation of the bis-alkylation byproduct.

  • Reaction: Heat the reaction mixture to reflux (approximately 56 °C for acetone) and maintain for 12-18 hours. Monitor the progress of the reaction by TLC, observing the consumption of the 4-hydroxybenzaldehyde starting material.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and potassium bromide salts and wash the filter cake with a small amount of acetone.

  • Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone. Dissolve the resulting residue in dichloromethane. Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford 4-(2-Bromoethoxy)benzaldehyde as a pure solid.

Synthesis_Workflow Reactants 4-Hydroxybenzaldehyde + 1,2-Dibromoethane + K₂CO₃ (Base) Reaction Reflux (56°C) 12-18 hours Reactants->Reaction in Solvent Acetone (Solvent) Solvent->Reaction Workup 1. Cool & Filter 2. Concentrate Filtrate 3. Dissolve in DCM Reaction->Workup Sₙ2 Reaction Extraction Wash with: - NaHCO₃ (aq) - Brine Workup->Extraction Drying Dry over Na₂SO₄ Filter & Concentrate Extraction->Drying Purification Silica Gel Column Chromatography (Hexanes/EtOAc) Drying->Purification Product Pure 4-(2-Bromoethoxy)benzaldehyde Purification->Product

Caption: Workflow for the synthesis of 4-(2-Bromoethoxy)benzaldehyde.

Application in PROTAC Drug Development

4-(2-Bromoethoxy)benzaldehyde is a valuable building block in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand that binds to the POI, a ligand for an E3 ubiquitin ligase, and a linker that connects these two components.

The bromoethoxy group of 4-(2-Bromoethoxy)benzaldehyde serves as a reactive handle to attach it to a nucleophilic site on either the POI ligand or the E3 ligase ligand. The aldehyde functionality can then be used for subsequent conjugation to the other binding moiety, often through reductive amination. This allows for a modular and convergent synthesis of the final PROTAC molecule.

PROTAC_Logic cluster_Components PROTAC Components cluster_Assembly PROTAC Assembly POI_Ligand Protein of Interest (POI) Ligand Conjugation1 Step 1: Nucleophilic Attack on Bromoethoxy Group POI_Ligand->Conjugation1 E3_Ligand E3 Ligase Ligand (e.g., Thalidomide derivative) Conjugation2 Step 2: Reductive Amination with Aldehyde E3_Ligand->Conjugation2 Linker 4-(2-Bromoethoxy)benzaldehyde (Linker Precursor) Linker->Conjugation1 Intermediate Functionalized Ligand-Linker Conjugation1->Intermediate Intermediate->Conjugation2 PROTAC Final PROTAC Molecule Conjugation2->PROTAC TernaryComplex Formation of POI-PROTAC-E3 Ligase Ternary Complex PROTAC->TernaryComplex Degradation Ubiquitination and Proteasomal Degradation of POI TernaryComplex->Degradation

Caption: Logical workflow for the use of 4-(2-Bromoethoxy)benzaldehyde in PROTAC synthesis.

Exploratory

An In-depth Technical Guide to 4-(2-Bromoethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals Introduction 4-(2-Bromoethoxy)benzaldehyde is a bifunctional organic compound of significant interest in the fields of medicinal chemistry and organic synth...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Bromoethoxy)benzaldehyde is a bifunctional organic compound of significant interest in the fields of medicinal chemistry and organic synthesis. Its structure, incorporating both a reactive aldehyde group and a bromoethoxy moiety, makes it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on its role in drug development as an intermediate and as a linker in Proteolysis Targeting Chimeras (PROTACs).

Chemical Structure and Properties

4-(2-Bromoethoxy)benzaldehyde is characterized by a benzaldehyde core substituted at the para position with a 2-bromoethoxy group.

Chemical Structure:

Table 1: Chemical Identifiers and Physical Properties [1]

PropertyValue
Molecular Formula C₉H₉BrO₂
Molecular Weight 229.07 g/mol
CAS Number 52191-15-8
IUPAC Name 4-(2-bromoethoxy)benzaldehyde
InChI InChI=1S/C9H9BrO2/c10-5-6-12-9-3-1-8(7-11)2-4-9/h1-4,7H,5-6H2
InChIKey XFHTVCMRNSBQCF-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C=O)OCCBr
Appearance Colorless to pale yellow liquid or solid
Topological Polar Surface Area 26.3 Ų

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 4-(2-Bromoethoxy)benzaldehyde.

Table 2: Key Spectroscopic Data [1][2][3]

TechniqueData
¹³C NMR Spectra available in databases such as SpectraBase.[2][3]
Infrared (IR) Vapor phase IR spectra are available in spectral databases.[1][2]
Mass Spectrometry (MS) Exact Mass: 227.978593 g/mol [1][3]

Synthesis of 4-(2-Bromoethoxy)benzaldehyde

The primary method for the synthesis of 4-(2-Bromoethoxy)benzaldehyde is the Williamson ether synthesis. This reaction involves the O-alkylation of 4-hydroxybenzaldehyde with a suitable bromo-ethereal reagent.

Representative Experimental Protocol: Williamson Ether Synthesis

This protocol is a representative procedure adapted from established methods for the synthesis of analogous alkoxybenzaldehydes.[4][5][6][7]

Reaction Scheme:

G reactant1 4-Hydroxybenzaldehyde base K₂CO₃ reactant1->base Heat solvent DMF reactant1->solvent Heat reactant2 1,2-Dibromoethane (excess) reactant2->base Heat reactant2->solvent Heat product 4-(2-Bromoethoxy)benzaldehyde base->product solvent->product + + +->base Heat +->solvent Heat

Synthesis of 4-(2-Bromoethoxy)benzaldehyde.

Materials and Reagents:

  • 4-Hydroxybenzaldehyde

  • 1,2-Dibromoethane

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • To a stirred solution of 4-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF in a round-bottom flask, add anhydrous potassium carbonate (1.5 - 2.0 eq).

  • Add an excess of 1,2-dibromoethane (3.0 - 5.0 eq) to the reaction mixture.

  • Heat the mixture to 70-80 °C and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water and extract with ethyl acetate (3 x).

  • Combine the organic layers and wash with deionized water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 4-(2-Bromoethoxy)benzaldehyde.

Applications in Drug Development

The dual functionality of 4-(2-Bromoethoxy)benzaldehyde makes it a valuable intermediate in the synthesis of pharmaceuticals and a key component in novel therapeutic modalities.

Intermediate in the Synthesis of Bazedoxifene

4-(2-Bromoethoxy)benzaldehyde serves as a precursor for a side chain used in the synthesis of Bazedoxifene, a third-generation selective estrogen receptor modulator (SERM).[8][9] Bazedoxifene is used for the prevention of postmenopausal osteoporosis.

Linker for Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of target proteins. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. 4-(2-Bromoethoxy)benzaldehyde is utilized as a precursor for these linkers. The bromoethoxy group allows for facile attachment to one of the ligands, while the aldehyde can be further functionalized to connect to the other ligand.

Logical Workflow for PROTAC Synthesis:

PROTAC_Synthesis cluster_start Starting Materials cluster_process Synthetic Steps cluster_product Final Product A 4-(2-Bromoethoxy)benzaldehyde step1 Nucleophilic Substitution A->step1 B E3 Ligase Ligand with nucleophilic group B->step1 C Target Protein Ligand with functional group for coupling step3 Coupling Reaction C->step3 step2 Aldehyde Functionalization (e.g., Reductive Amination) step1->step2 Intermediate step2->step3 Functionalized Linker D PROTAC Molecule step3->D

Workflow for PROTAC synthesis.
Experimental Protocol: Reductive Amination

The aldehyde group of 4-(2-Bromoethoxy)benzaldehyde can readily react with primary or secondary amines via reductive amination to form a stable amine linkage, a common step in building more complex molecules.[10][11]

Reaction Scheme:

G reactant1 4-(2-Bromoethoxy)benzaldehyde reagent Reducing Agent (e.g., NaBH₃CN) reactant1->reagent solvent Solvent (e.g., Methanol) reactant1->solvent reactant2 Primary/Secondary Amine (R-NH₂ or R₂NH) reactant2->reagent reactant2->solvent product N-Substituted Amine reagent->product solvent->product + + +->reagent +->solvent

Reductive amination reaction.

Procedure Outline:

  • Dissolve 4-(2-Bromoethoxy)benzaldehyde (1.0 eq) and the desired amine (1.0-1.2 eq) in a suitable solvent such as methanol or dichloroethane.

  • Add a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise to the stirred solution.

  • Stir the reaction mixture at room temperature for several hours to overnight. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding water or a suitable buffer.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography if necessary.

Safety and Handling

4-(2-Bromoethoxy)benzaldehyde should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment, including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation, ingestion, and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

4-(2-Bromoethoxy)benzaldehyde is a valuable and versatile chemical intermediate with significant applications in drug discovery and development. Its utility in the synthesis of pharmaceuticals like Bazedoxifene and its role as a linker in the burgeoning field of PROTACs highlight its importance. The synthetic protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this compound.

References

Foundational

An In-depth Technical Guide on the Solubility of 4-(2-Bromoethoxy)benzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the solubility of 4-(2-Bromoethoxy)benzaldehyde, an organic compound utilized as a building block...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-(2-Bromoethoxy)benzaldehyde, an organic compound utilized as a building block in the synthesis of more complex molecules, including pharmaceuticals and PROTAC linkers.[1][2] Understanding its solubility is critical for optimizing reaction conditions, purification processes, and formulation development. This document compiles available physicochemical data and presents a detailed, adaptable experimental protocol for determining solubility.

Core Physicochemical Properties

A foundational understanding of the physicochemical properties of 4-(2-Bromoethoxy)benzaldehyde is essential for predicting its behavior in various solvent systems.

PropertyValueReference
CAS Number 52191-15-8[3]
Molecular Formula C₉H₉BrO₂[3]
Molecular Weight 229.07 g/mol [3]
Appearance Colorless to pale yellow liquid or solid[1]
InChI Key XFHTVCMRNSBQCF-UHFFFAOYSA-N[3]

Solubility Profile of 4-(2-Bromoethoxy)benzaldehyde

Specific quantitative solubility data for 4-(2-Bromoethoxy)benzaldehyde in a wide range of organic solvents is not extensively available in published literature. However, qualitative assessments indicate that its hydrophobic characteristics, owing to the aromatic ring and ethoxy group, lead to greater solubility in organic solvents than in water.[1] The following table summarizes the available qualitative information. Researchers are encouraged to use the experimental protocol provided below to determine precise solubility values for their specific applications.

SolventQualitative SolubilityNotes
ChloroformSolubleBased on supplier safety data sheets.
MethanolSolubleBased on supplier safety data sheets.
WaterLow SolubilityInferred from hydrophobic characteristics.[1]
AcetoneData Not AvailableExpected to be soluble based on polarity.
Ethyl AcetateData Not AvailableExpected to be soluble.
DichloromethaneData Not AvailableExpected to be soluble.
TolueneData Not AvailableExpected to be soluble.
HexaneData Not AvailableLikely to have lower solubility compared to polar aprotic solvents.

Experimental Protocol for Solubility Determination

The following protocol details the widely accepted isothermal shake-flask method for determining the equilibrium solubility of 4-(2-Bromoethoxy)benzaldehyde in an organic solvent of interest at a specified temperature. This method is reliable and can be adapted for various solvents and analytical techniques.[4]

Objective: To determine the equilibrium solubility of 4-(2-Bromoethoxy)benzaldehyde in a selected organic solvent at a constant temperature.

Materials:

  • 4-(2-Bromoethoxy)benzaldehyde (high purity)

  • Selected organic solvent(s) (analytical grade)

  • Scintillation vials or flasks with screw caps

  • Thermostatically controlled shaker or water bath

  • Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer

Procedure:

  • Preparation of Standard Solutions (for Calibration Curve):

    • Accurately weigh a known amount of 4-(2-Bromoethoxy)benzaldehyde and dissolve it in the chosen solvent to prepare a stock solution of known concentration.

    • Perform a series of dilutions of the stock solution to create at least five standard solutions covering a range of concentrations.

  • Generation of Calibration Curve:

    • Analyze each standard solution using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).

    • Plot the analytical response (e.g., peak area for HPLC, absorbance for UV-Vis) against the known concentration of each standard.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.99 for a reliable curve.

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 4-(2-Bromoethoxy)benzaldehyde to several vials. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.[4]

    • Add a precisely known volume or mass of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation during equilibration.

  • Equilibration:

    • Place the vials in the thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours.[4]

    • To confirm that equilibrium has been established, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is reached when the concentration of the solute in the solution remains constant.[4]

  • Sample Collection and Preparation:

    • Once equilibrium is achieved, cease agitation and let the vials stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.[4]

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean vial to remove all undissolved particles. This step is critical to prevent artificially high concentration measurements.

    • Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the range of the previously generated calibration curve.

  • Analysis and Calculation:

    • Analyze the diluted sample using the same analytical method employed for the calibration curve.

    • Determine the concentration of 4-(2-Bromoethoxy)benzaldehyde in the diluted sample using the calibration curve equation.

    • Calculate the concentration of the original, undiluted saturated solution by multiplying the measured concentration by the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.

Expression of Results: Solubility can be expressed in various units, such as:

  • mg/mL

  • g/100 mL

  • molarity (mol/L)

Mandatory Visualization

The following diagram illustrates the general experimental workflow for determining the solubility of 4-(2-Bromoethoxy)benzaldehyde using the isothermal shake-flask method.

G Workflow for Solubility Determination cluster_prep 1. Preparation cluster_analysis 2. Analysis & Equilibration cluster_final 3. Final Measurement prep_standards Prepare Standard Solutions gen_cal_curve Generate Calibration Curve (HPLC or UV-Vis) prep_standards->gen_cal_curve prep_saturated Prepare Saturated Solutions (Excess Solute + Solvent) equilibration Equilibrate Saturated Solutions (24-72h at const. Temp) prep_saturated->equilibration calculation Calculate Solubility gen_cal_curve->calculation Calibration Data sampling Sample & Filter Supernatant equilibration->sampling dilution Dilute Sample sampling->dilution analysis Analyze Diluted Sample dilution->analysis analysis->calculation

References

Exploratory

The Bromoethoxy Group in Benzaldehydes: A Technical Guide to Reactivity and Application

For Researchers, Scientists, and Drug Development Professionals The bromoethoxy group, when attached to a benzaldehyde scaffold, introduces a versatile functional handle that significantly influences the molecule's react...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bromoethoxy group, when attached to a benzaldehyde scaffold, introduces a versatile functional handle that significantly influences the molecule's reactivity and utility in organic synthesis and medicinal chemistry. This technical guide provides an in-depth analysis of the reactivity of the bromoethoxy moiety, detailing its participation in various chemical transformations and its emerging role in the development of bioactive compounds.

Core Reactivity of the Bromoethoxy Group

The primary reactivity of the 2-bromoethoxy group stems from the presence of a primary alkyl bromide, making it susceptible to nucleophilic substitution reactions (SN2). The electron-withdrawing nature of the benzaldehyde moiety can influence the reactivity of the bromoethoxy group, though the effect is transmitted through the ether linkage and is generally modest.

Nucleophilic Substitution Reactions

The bromine atom on the ethoxy chain is an excellent leaving group, readily displaced by a variety of nucleophiles. This allows for the introduction of diverse functional groups, leading to a wide array of derivatives.

Table 1: Representative Nucleophilic Substitution Reactions of 4-(2-Bromoethoxy)benzaldehyde

NucleophileProductTypical Reaction ConditionsExpected YieldReference
Morpholine4-(2-Morpholinoethoxy)benzaldehydeK₂CO₃, n-heptane, 80°C, 24 h86%[1]
Piperidine4-(2-Piperidinoethoxy)benzaldehydeBase (e.g., K₂CO₃), Solvent (e.g., DMF, CH₃CN)HighInferred from similar reactions
Sodium Azide (NaN₃)4-(2-Azidoethoxy)benzaldehydeSolvent (e.g., DMF, DMSO)HighInferred from similar reactions
Sodium Thiophenoxide (NaSPh)4-(2-(Phenylthio)ethoxy)benzaldehydeSolvent (e.g., DMF, Ethanol)High[2]
Potassium Cyanide (KCN)4-(3-Oxopropoxy)benzonitrileEthanolic KCN, refluxModerate to High[3]

Reactivity of the Aldehyde Group

The aldehyde functionality of bromoethoxy benzaldehydes retains its characteristic reactivity, participating in a wide range of transformations crucial for molecular elaboration.

Knoevenagel Condensation

The Knoevenagel condensation is a key reaction for forming new carbon-carbon bonds. Bromoethoxy benzaldehydes readily react with active methylene compounds in the presence of a basic catalyst.

Table 2: Knoevenagel Condensation of 4-Bromo-2-hydroxybenzaldehyde with Malononitrile

Reactant 1Reactant 2CatalystSolventReaction TimeYieldReference
4-Bromo-2-hydroxybenzaldehydeMalononitrilePiperidineEthanol2-4 hoursNot specified[4]

Note: While this example uses a bromo-substituted hydroxybenzaldehyde, the protocol is directly applicable to bromoethoxy benzaldehydes.

Synthesis of Bromoethoxy Benzaldehydes

The most common method for the synthesis of bromoethoxy benzaldehydes is the Williamson ether synthesis, involving the reaction of a hydroxybenzaldehyde with a dibromoethane.

Table 3: Williamson Ether Synthesis of 4-(2-Bromoethoxy)benzaldehyde

Reactant 1Reactant 2BaseSolventReaction TimeTypical YieldReference
4-Hydroxybenzaldehyde1,2-DibromoethaneK₂CO₃Acetone/DMF20 hours~95%[5]

Experimental Protocols

Protocol 1: Synthesis of 4-(2-Bromoethoxy)benzaldehyde via Williamson Ether Synthesis

Materials:

  • 4-Hydroxybenzaldehyde

  • 1,2-Dibromoethane (excess)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add 4-hydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (2.0 eq) in anhydrous DMF.

  • Add a significant excess of 1,2-dibromoethane (e.g., 5-10 eq).

  • Heat the reaction mixture to 70°C and stir for 20 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[5]

  • After completion, cool the mixture to room temperature and quench by adding an excess of water.[5]

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

  • Combine the organic phases and wash them several times with water.[5]

  • Dry the organic layer over anhydrous sodium sulfate and filter.[5]

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Nucleophilic Substitution with Morpholine to Synthesize 4-(2-Morpholinoethoxy)benzaldehyde

Materials:

  • 4-(2-Bromoethoxy)benzaldehyde

  • Morpholine

  • Potassium Carbonate (K₂CO₃)

  • n-Heptane

Procedure:

  • In a reaction vessel, dissolve 4-(2-bromoethoxy)benzaldehyde (1.0 eq) in n-heptane.

  • Add morpholine (1.2 eq) and potassium carbonate (1.5 eq).

  • Heat the reaction mixture to 80°C and stir for 24 hours.[1]

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture and filter to remove the inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Protocol 3: Knoevenagel Condensation of a Substituted Benzaldehyde

Materials:

  • Bromoethoxy-substituted benzaldehyde (e.g., 4-(2-bromoethoxy)benzaldehyde)

  • Malononitrile

  • Piperidine

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve the bromoethoxy-substituted benzaldehyde (1.0 eq) in ethanol.

  • Add malononitrile (1.0 eq) to the stirred solution.

  • Add a catalytic amount of piperidine (0.1 eq).[4]

  • Attach a reflux condenser and heat the mixture to reflux (approximately 78-80°C) with continuous stirring for 2-4 hours.[4]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture. The product may precipitate upon cooling.

  • If precipitation occurs, collect the solid by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by column chromatography.

Applications in Drug Development and Medicinal Chemistry

The bromoethoxy group serves as a key linker moiety in the design of complex molecules for drug discovery. Its ability to undergo facile nucleophilic substitution allows for the covalent attachment of various pharmacophores or functional groups.

A significant application is in the field of Proteolysis Targeting Chimeras (PROTACs) . 4-(2-Bromoethoxy)benzaldehyde is described as a PROTAC linker, which can be used in the synthesis of these bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[6]

Furthermore, benzyloxybenzaldehyde derivatives, which are structurally related to bromoethoxy benzaldehydes, have been investigated for their anticancer activities . Studies have shown that certain derivatives can induce apoptosis and affect cell cycle progression in cancer cell lines, such as HL-60.[7][8] This suggests that the bromoethoxy benzaldehyde scaffold could be a valuable starting point for the development of novel anticancer agents. The bromoethoxy group can be used to introduce functionalities that enhance binding to target enzymes or receptors. For instance, derivatives of benzyloxybenzaldehydes have been identified as selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme implicated in cancer.[9]

Visualizing Synthetic Pathways

The following diagrams illustrate the central role of bromoethoxy benzaldehydes in synthetic workflows.

G start Hydroxybenzaldehyde reagent1 1,2-Dibromoethane (Williamson Ether Synthesis) start->reagent1 intermediate Bromoethoxy Benzaldehyde reagent1->intermediate Synthesis nucleophile Nucleophile (R-Nu) intermediate->nucleophile active_methylene Active Methylene Compound (Knoevenagel Condensation) intermediate->active_methylene cyclization Intramolecular Cyclization intermediate->cyclization Intramolecular Reaction product1 Substituted Ethoxy Benzaldehyde (R-Nu-Ethoxy-Benzaldehyde) nucleophile->product1 S N 2 Reaction drug_dev Drug Development (e.g., PROTACs, Anticancer Agents) product1->drug_dev product2 α,β-Unsaturated Product active_methylene->product2 Aldehyde Reactivity product2->drug_dev product3 Heterocyclic Scaffolds (e.g., Benzoxepines) cyclization->product3 product3->drug_dev

Caption: Synthetic utility of bromoethoxy benzaldehydes.

This guide highlights the dual reactivity of bromoethoxy benzaldehydes, with both the bromoethoxy and the aldehyde moieties providing avenues for diverse chemical modifications. This versatility makes them valuable intermediates for the synthesis of complex organic molecules, with significant potential in the development of new therapeutic agents.

References

Exploratory

An In-depth Technical Guide to the Stability and Storage of 4-(2-Bromoethoxy)benzaldehyde

Document ID: TGS-BEB-202512 Version: 1.0 Audience: Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the known stability profile and recommended storage condition...

Author: BenchChem Technical Support Team. Date: December 2025

Document ID: TGS-BEB-202512 Version: 1.0 Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known stability profile and recommended storage conditions for 4-(2-Bromoethoxy)benzaldehyde (CAS: 52191-15-8). The information is compiled from publicly available safety and technical data sheets. This document also outlines potential degradation pathways and provides representative experimental protocols for conducting forced degradation studies, essential for the development of stability-indicating analytical methods.

Chemical and Stability Profile

4-(2-Bromoethoxy)benzaldehyde is a functionalized aromatic aldehyde, often used as a chemical intermediate or as a linker building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs)[1]. Its stability is influenced by its two primary functional groups: the aldehyde and the bromo-ether moiety.

Based on available safety data, the compound is known to be sensitive to several environmental factors:

  • Light Sensitivity: Exposure to light can promote degradation[2][3].

  • Moisture Sensitivity: The compound is sensitive to moisture, which can lead to hydrolysis[2].

  • Air Sensitivity: The compound is noted to be air-sensitive, suggesting a potential for oxidation[2].

Incompatible Materials: To prevent accelerated degradation or hazardous reactions, direct contact with strong oxidizing agents, strong bases, and strong reducing agents should be avoided[2].

Recommended Storage Conditions

Proper storage is critical to maintain the integrity and purity of 4-(2-Bromoethoxy)benzaldehyde. The following conditions are recommended based on a consolidation of supplier data.

Table 1: Summary of Recommended Storage Conditions

ParameterRecommended ConditionRationale & NotesCitations
Temperature Refrigerate (2-8°C)To minimize thermal degradation and maintain long-term product quality. Some suppliers note ambient storage is acceptable, but refrigeration is the most consistently recommended condition for preserving purity.[2][4]
Atmosphere Inert Atmosphere (e.g., Argon, Nitrogen)To protect against air and moisture-induced degradation (oxidation and hydrolysis). Always keep the container tightly closed.[2][4]
Light Store in amber or opaque containers in the darkTo prevent photolytic degradation.[2][3]
Environment Dry, well-ventilated placeTo avoid moisture uptake and ensure safety.[2][3][5]

Potential Degradation Pathways

While specific degradation kinetic studies for 4-(2-Bromoethoxy)benzaldehyde are not publicly available, logical degradation pathways can be postulated based on the reactivity of its functional groups. The two most probable non-photolytic degradation routes are oxidation of the aldehyde and hydrolysis of the alkyl bromide.

G A 4-(2-Bromoethoxy)benzaldehyde B 4-(2-Bromoethoxy)benzoic Acid A->B Oxidation (e.g., Air, H₂O₂) C 4-(2-Hydroxyethoxy)benzaldehyde A->C Hydrolysis (H₂O / Base)

Caption: Postulated chemical degradation pathways for 4-(2-Bromoethoxy)benzaldehyde.

Experimental Protocols for Stability Assessment

The following protocols are representative methodologies for conducting forced degradation studies as outlined in ICH guidelines Q1A, Q1B, and Q2B. These studies are crucial for identifying potential degradants and developing a stability-indicating analytical method, typically using HPLC[6]. The goal is to achieve 5-20% degradation of the active substance.

General Workflow

The diagram below illustrates a typical workflow for a forced degradation study.

G cluster_stress Stress Conditions A Acid Hydrolysis (e.g., 0.1M HCl) Analysis Analyze Samples by Stability-Indicating Method (e.g., HPLC-UV/MS) A->Analysis B Base Hydrolysis (e.g., 0.1M NaOH) B->Analysis C Oxidation (e.g., 3% H₂O₂) C->Analysis D Thermal Stress (e.g., 60°C) D->Analysis E Photolytic Stress (ICH Q1B) E->Analysis Start Prepare Drug Substance Solution (e.g., 1 mg/mL in ACN:H₂O) Start->A Start->B Start->C Start->D Start->E Evaluation Evaluate Peak Purity Mass Balance Identify Degradants Analysis->Evaluation

References

Foundational

4-(2-Bromoethoxy)benzaldehyde synonyms and alternative names

An In-depth Overview of Synonyms, Chemical Properties, and Synthetic Methodologies for Researchers, Scientists, and Drug Development Professionals. Introduction 4-(2-Bromoethoxy)benzaldehyde is an aromatic organic compou...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of Synonyms, Chemical Properties, and Synthetic Methodologies for Researchers, Scientists, and Drug Development Professionals.

Introduction

4-(2-Bromoethoxy)benzaldehyde is an aromatic organic compound that serves as a valuable bifunctional intermediate in synthetic organic chemistry. Featuring a reactive aldehyde group and a bromoethoxy moiety, it is a key building block for the synthesis of more complex molecules, including pharmaceutical agents and materials science components. The aldehyde functionality allows for a wide range of transformations such as reductive amination, Wittig reactions, and condensations, while the bromoethoxy group is ideal for introducing an ethyl linker via nucleophilic substitution reactions. This guide provides a comprehensive overview of its nomenclature, chemical identifiers, physical properties, and detailed protocols for its synthesis and characterization.

Chemical Identity and Nomenclature

The systematic identification of a chemical compound is critical for reproducibility in research and development. 4-(2-Bromoethoxy)benzaldehyde is known by several alternative names and is cataloged under various chemical registry numbers.

Synonyms and Alternative Names:

  • 4-(2-bromoethoxy)benzaldehyde

  • Benzaldehyde, 4-(2-bromoethoxy)-

  • 4-(2-Bromoethoxy)benzenecarbaldehyde[1]

  • 4-(2-BROMOETHOXY)BENZENECARBOXALDEHYDE

  • 4-[2-bromoethoxy]benzaldehyde

Quantitative Data and Physical Properties

The following table summarizes the key chemical identifiers and physical properties of 4-(2-Bromoethoxy)benzaldehyde.

PropertyValueSource
IUPAC Name 4-(2-bromoethoxy)benzaldehydePubChem[1]
CAS Number 52191-15-8Sigma-Aldrich
Molecular Formula C₉H₉BrO₂PubChem[1]
Molecular Weight 229.07 g/mol PubChem[1]
Appearance Colorless to pale yellow liquid or solidCymitQuimica[2]
Melting Point 58-60 °C (for the related compound 4-Bromobenzaldehyde)AD PHARMACHEM[3]
Solubility Soluble in organic solvents (e.g., ethanol, ether, chloroform); slightly soluble in water.AD PHARMACHEM[3]
InChI Key XFHTVCMRNSBQCF-UHFFFAOYSA-NSigma-Aldrich
PubChem CID 262706PubChem[1]

Note: The melting point provided is for the structurally similar compound 4-Bromobenzaldehyde, as a specific value for 4-(2-Bromoethoxy)benzaldehyde is not consistently reported. The physical state depends on purity and ambient temperature.

Logical Relationships of Identifiers

The various names and registry numbers all refer to the same unique molecular structure. The diagram below illustrates this relationship, with the core chemical entity defined by its structure and InChIKey, and the other identifiers serving as labels.

G cluster_structure Core Chemical Entity cluster_identifiers Nomenclature & Identifiers Structure C₁=CC(=CC=C₁C=O)OCCBr InChIKey InChIKey: XFHTVCMRNSBQCF-UHFFFAOYSA-N Structure->InChIKey IUPAC IUPAC Name: 4-(2-Bromoethoxy)benzaldehyde InChIKey->IUPAC defines CAS CAS Number: 52191-15-8 InChIKey->CAS registers PubChemCID PubChem CID: 262706 InChIKey->PubChemCID is cataloged as Synonym1 Synonym: 4-(2-Bromoethoxy)benzenecarbaldehyde IUPAC->Synonym1 is alternative to

Fig. 1: Relationship between chemical structure and identifiers.

Experimental Protocols

The following sections detail common experimental procedures for the synthesis and structural confirmation of 4-(2-Bromoethoxy)benzaldehyde.

Protocol 1: Synthesis via Williamson Ether Synthesis

This protocol describes a general method for synthesizing 4-(2-Bromoethoxy)benzaldehyde from 4-hydroxybenzaldehyde and 1,2-dibromoethane in the presence of a base.

Materials:

  • 4-hydroxybenzaldehyde

  • 1,2-dibromoethane (excess)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone or Acetonitrile (anhydrous)

  • Dichloromethane (DCM) or Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (2.0-3.0 eq), and anhydrous acetone or acetonitrile.

  • Addition of Reagent: Add 1,2-dibromoethane (5.0-10.0 eq, used in excess to minimize dialkylation) to the stirring suspension.

  • Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: After cooling to room temperature, filter the mixture to remove the potassium carbonate and other inorganic salts. Wash the filter cake with a small amount of acetone or the reaction solvent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent and excess 1,2-dibromoethane.

  • Extraction: Dissolve the resulting residue in dichloromethane or ethyl acetate. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain pure 4-(2-Bromoethoxy)benzaldehyde.

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine 4-hydroxybenzaldehyde, K₂CO₃, and solvent B Add excess 1,2-dibromoethane A->B C Reflux for 12-24h B->C D Monitor via TLC C->D E Filter and concentrate D->E Reaction complete F Liquid-liquid extraction E->F G Dry and concentrate F->G H Purify (Chromatography or Recrystallization) G->H

Fig. 2: Workflow for the synthesis of 4-(2-Bromoethoxy)benzaldehyde.
Protocol 2: General Method for Structural Characterization

To confirm the identity and purity of the synthesized product, a combination of spectroscopic techniques is employed.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (Proton NMR): Dissolve a small sample (5-10 mg) in a deuterated solvent (e.g., CDCl₃).

    • Expected Signals: An aldehyde proton singlet (~9.8-10.0 ppm), aromatic protons in the para-substituted region (~6.9-7.8 ppm, appearing as two doublets), and two triplets corresponding to the -O-CH₂- and -CH₂-Br protons of the ethoxy group (~3.6 ppm and ~4.3 ppm, respectively).

  • ¹³C NMR (Carbon NMR): Use the same sample to acquire a ¹³C spectrum.

    • Expected Signals: A carbonyl carbon (~190 ppm), aromatic carbons (~114-164 ppm), and two aliphatic carbons for the ethoxy group (~30 ppm and ~68 ppm).[4]

2. Infrared (IR) Spectroscopy:

  • Acquire the IR spectrum of a thin film of the sample (if liquid) or as a KBr pellet (if solid).

    • Expected Bands: A strong carbonyl (C=O) stretch for the aldehyde at ~1700 cm⁻¹, C-H stretches for the aldehyde (~2720 and ~2820 cm⁻¹), aromatic C=C stretches (~1600 and ~1500 cm⁻¹), and a C-O ether stretch (~1250 cm⁻¹).

3. Mass Spectrometry (MS):

  • Analyze the sample using a technique such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Expected Result: The mass spectrum should show a molecular ion peak [M]⁺ or a pseudomolecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound (229.07 g/mol ). The isotopic pattern for one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio) should be clearly visible for the molecular ion.

G Start Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR Analyze functional groups & proton environment IR IR Spectroscopy Start->IR Identify key functional groups MS Mass Spectrometry Start->MS Determine molecular weight & isotopic pattern Data Combine Spectroscopic Data NMR->Data IR->Data MS->Data Confirm Confirm Structure and Purity Data->Confirm

Fig. 3: General workflow for chemical structure characterization.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of PROTACs using 4-(2-Bromoethoxy)benzaldehyde Linker

For Researchers, Scientists, and Drug Development Professionals Introduction Proteolysis Targeting Chimeras (PROTACs) are a revolutionary class of small molecules designed to selectively eliminate target proteins from ce...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) are a revolutionary class of small molecules designed to selectively eliminate target proteins from cells.[1][2] These heterobifunctional molecules consist of two key ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3][4] This proximity induces the ubiquitination of the POI, marking it for degradation by the cell's natural disposal system, the proteasome.[1][5] The linker plays a crucial role in PROTAC design, influencing the molecule's stability, cell permeability, and the efficiency of ternary complex formation.[6][]

This document provides detailed application notes and protocols for the synthesis of PROTACs utilizing the commercially available linker, 4-(2-Bromoethoxy)benzaldehyde. While this linker is available for PROTAC synthesis[8][9][10][11][12], specific examples and detailed protocols for its direct application are not extensively published. Therefore, the following protocols describe a representative, multi-step synthesis of a hypothetical PROTAC targeting the bromodomain-containing protein 4 (BRD4), a well-established target in cancer therapy.[3][13][14][15] The protocols are based on established chemical principles and general PROTAC synthesis strategies.

PROTAC Synthesis Overview

The proposed synthesis involves a sequential, multi-step approach to assemble the final PROTAC molecule. The strategy utilizes the reactive aldehyde and bromo functionalities of the 4-(2-Bromoethoxy)benzaldehyde linker to connect a BRD4 inhibitor (the "warhead") and an E3 ligase ligand (in this case, a derivative of pomalidomide).

Experimental Workflow

Figure 1: A diagram illustrating the general workflow for the synthesis of a PROTAC molecule using the 4-(2-Bromoethoxy)benzaldehyde linker.

Quantitative Data

The following table summarizes representative quantitative data for the proposed synthesis of a BRD4-targeting PROTAC. These values are hypothetical but are based on typical yields and purities observed in similar multi-step organic syntheses.

StepReactionStarting MaterialsProductRepresentative Yield (%)Representative Purity (%)
1Nucleophilic Substitution4-(2-Bromoethoxy)benzaldehyde, JQ1 derivativeLinker-Warhead Intermediate75>95 (after chromatography)
2Reductive AminationLinker-Warhead Intermediate, Pomalidomide derivativeFinal PROTAC Molecule60>98 (after preparative HPLC)

Experimental Protocols

Materials and Methods

  • All reagents and solvents should be of high purity and used as received from commercial suppliers unless otherwise noted.

  • Anhydrous solvents should be used where specified.

  • Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) when sensitive reagents are used.

  • Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Purification of intermediates and the final product should be performed using appropriate techniques such as flash column chromatography or preparative high-performance liquid chromatography (HPLC).

  • The structure and purity of the synthesized compounds should be confirmed by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and analytical HPLC.

Step 1: Synthesis of the Linker-Warhead Intermediate

This step involves the nucleophilic substitution of the bromo group on the 4-(2-Bromoethoxy)benzaldehyde linker with a suitable nucleophile on the BRD4 inhibitor. For this example, we will consider a derivative of the well-known BRD4 inhibitor JQ1, modified to contain a phenolic hydroxyl group for the reaction.

Reaction Scheme:

4-(2-Bromoethoxy)benzaldehyde + JQ1-Phenol Derivative → Linker-Warhead Intermediate

Protocol:

  • To a solution of the JQ1-phenol derivative (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 4-(2-Bromoethoxy)benzaldehyde (1.2 equivalents) in anhydrous DMF to the reaction mixture.

  • Heat the reaction mixture to 60 °C and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure Linker-Warhead Intermediate.

Step 2: Synthesis of the Final PROTAC Molecule via Reductive Amination

The aldehyde functionality of the Linker-Warhead Intermediate is then reacted with an amine-containing E3 ligase ligand (e.g., a pomalidomide derivative) through reductive amination to form the final PROTAC molecule.

Reaction Scheme:

Linker-Warhead Intermediate + Pomalidomide-Amine Derivative → Final PROTAC Molecule

Protocol:

  • Dissolve the Linker-Warhead Intermediate (1.0 equivalent) and the pomalidomide-amine derivative (1.1 equivalents) in anhydrous dichloromethane (DCM).

  • Add a few drops of acetic acid to catalyze the formation of the imine intermediate.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for an additional 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC to obtain the final, pure PROTAC molecule.

Mechanism of Action of a PROTAC

The synthesized PROTAC molecule functions by inducing the formation of a ternary complex between the target protein (BRD4) and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, leading to its subsequent degradation by the proteasome.

G cluster_0 PROTAC-Mediated Protein Degradation cluster_1 Ternary Complex Formation POI Target Protein (e.g., BRD4) POI_PROTAC_E3 POI-PROTAC-E3 Ternary Complex POI->POI_PROTAC_E3 Binds PROTAC PROTAC PROTAC->PROTAC PROTAC->POI_PROTAC_E3 E3 E3 Ligase E3->POI_PROTAC_E3 Recruits Ub_POI Ubiquitinated Target Protein POI_PROTAC_E3->Ub_POI Ubiquitination Ub Ubiquitin Ub->POI_PROTAC_E3 Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded Proteasome->Degraded Degradation

Figure 2: A diagram illustrating the general mechanism of action of a PROTAC, leading to the targeted degradation of a protein of interest.

Conclusion

The 4-(2-Bromoethoxy)benzaldehyde linker offers a versatile scaffold for the synthesis of novel PROTAC molecules. The protocols outlined in this document provide a representative framework for the rational design and synthesis of a BRD4-targeting PROTAC. Researchers can adapt these methodologies to other protein targets and E3 ligase ligands by modifying the respective "warhead" and recruitment moieties. Thorough characterization and biological evaluation of the final PROTAC molecules are essential to validate their efficacy and selectivity in targeted protein degradation.

References

Application

Application Notes and Protocols for Nucleophilic Substitution on 4-(2-Bromoethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals Introduction 4-(2-Bromoethoxy)benzaldehyde is a versatile bifunctional molecule widely utilized in organic synthesis, particularly in the construction of mo...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Bromoethoxy)benzaldehyde is a versatile bifunctional molecule widely utilized in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and materials science applications. Its structure incorporates an aldehyde, which can undergo a variety of transformations, and a bromoethoxy group, which is susceptible to nucleophilic substitution. This allows for the introduction of diverse functionalities, making it a valuable building block in drug discovery and development.

This document provides detailed protocols for the nucleophilic substitution on 4-(2-Bromoethoxy)benzaldehyde with various nucleophiles, including amines, phenols, and thiols. The protocols are based on established Williamson ether synthesis and related nucleophilic substitution reactions, providing a framework for the synthesis of a library of 4-(2-substituted ethoxy)benzaldehyde derivatives.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the nucleophilic substitution on 4-(2-Bromoethoxy)benzaldehyde with representative nucleophiles. These values are derived from analogous reactions and serve as a starting point for optimization.

Table 1: Reaction Conditions for Nucleophilic Substitution

Nucleophile ClassNucleophile ExampleBaseSolventTemperature (°C)Time (h)
Amines MorpholineK₂CO₃DMF80 - 10012 - 24
DiethylamineK₂CO₃AcetonitrileReflux12 - 24
Phenols PhenolK₂CO₃DMF1003 - 6
4-MethoxyphenolCs₂CO₃DMF80 - 1004 - 8
Thiols ThiophenolNaHTHFRoom Temp. - 502 - 6
Sodium thiomethoxide-MethanolRoom Temp.1 - 3

Table 2: Expected Yields and Product Characterization

Product NameMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Purification Method
4-(2-Morpholinoethoxy)benzaldehydeC₁₃H₁₇NO₃235.2870 - 85Column Chromatography
4-(2-(Diethylamino)ethoxy)benzaldehydeC₁₃H₁₉NO₂221.3065 - 80Column Chromatography
4-(2-Phenoxyethoxy)benzaldehydeC₁₅H₁₄O₃242.2770 - 90Recrystallization
4-(2-(4-Methoxyphenoxy)ethoxy)benzaldehydeC₁₆H₁₆O₄272.2975 - 90Recrystallization
4-(2-(Phenylthio)ethoxy)benzaldehydeC₁₅H₁₄O₂S258.3480 - 95Column Chromatography
4-(2-(Methylthio)ethoxy)benzaldehydeC₁₀H₁₂O₂S196.2785 - 95Column Chromatography

Experimental Protocols

General Protocol for Nucleophilic Substitution

This protocol outlines a general procedure for the reaction of 4-(2-Bromoethoxy)benzaldehyde with a variety of nucleophiles. Specific modifications for each class of nucleophile are detailed below.

Materials:

  • 4-(2-Bromoethoxy)benzaldehyde (1.0 eq)

  • Nucleophile (amine, phenol, or thiol) (1.1 - 1.5 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃, NaH) (1.5 - 2.0 eq)

  • Anhydrous solvent (e.g., DMF, Acetonitrile, THF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add 4-(2-Bromoethoxy)benzaldehyde (1.0 eq) and the chosen anhydrous solvent.

  • Addition of Base and Nucleophile:

    • For Amines and Phenols: Add the base (e.g., K₂CO₃, 1.5 eq) followed by the nucleophile (1.1 eq).

    • For Thiols: If using a neutral thiol, add the base (e.g., NaH, 1.2 eq) to a solution of the thiol (1.1 eq) in the solvent at 0 °C and stir for 30 minutes before adding the 4-(2-Bromoethoxy)benzaldehyde solution. If using a thiolate salt, add it directly.

  • Reaction: Heat the reaction mixture to the specified temperature (see Table 1) and stir for the indicated time. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • After completion, cool the reaction mixture to room temperature.

    • If DMF is the solvent, pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).

    • If acetonitrile or THF is the solvent, concentrate the mixture under reduced pressure, then partition the residue between water and ethyl acetate.

    • Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by either recrystallization or column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).

Protocol 1: Synthesis of 4-(2-Morpholinoethoxy)benzaldehyde (Amine Nucleophile)

This protocol describes the reaction of 4-(2-Bromoethoxy)benzaldehyde with morpholine.

  • Reaction: In a round-bottom flask, combine 4-(2-Bromoethoxy)benzaldehyde (1.0 g, 4.37 mmol), morpholine (0.42 mL, 4.81 mmol), and potassium carbonate (0.91 g, 6.56 mmol) in 20 mL of anhydrous DMF. Heat the mixture to 90 °C and stir for 16 hours.

  • Work-up and Purification: Follow the general work-up procedure. Purify the crude product by column chromatography (silica gel, hexanes:ethyl acetate gradient) to yield 4-(2-morpholinoethoxy)benzaldehyde as a solid.

Protocol 2: Synthesis of 4-(2-Phenoxyethoxy)benzaldehyde (Phenol Nucleophile)

This protocol details the Williamson ether synthesis between 4-(2-Bromoethoxy)benzaldehyde and phenol.

  • Reaction: To a solution of phenol (0.45 g, 4.81 mmol) in 20 mL of anhydrous DMF, add potassium carbonate (0.91 g, 6.56 mmol). Stir the mixture for 15 minutes at room temperature, then add 4-(2-Bromoethoxy)benzaldehyde (1.0 g, 4.37 mmol). Heat the reaction to 100 °C for 3 hours.

  • Work-up and Purification: Follow the general work-up procedure. The crude product can be purified by recrystallization from ethanol to afford 4-(2-phenoxyethoxy)benzaldehyde.

Protocol 3: Synthesis of 4-(2-(Phenylthio)ethoxy)benzaldehyde (Thiol Nucleophile)

This protocol describes the reaction with thiophenol.

  • Reaction: In a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 0.21 g, 5.24 mmol) to 15 mL of anhydrous THF at 0 °C. Slowly add thiophenol (0.50 mL, 4.81 mmol) and stir for 30 minutes. Then, add a solution of 4-(2-Bromoethoxy)benzaldehyde (1.0 g, 4.37 mmol) in 5 mL of anhydrous THF. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Work-up and Purification: Carefully quench the reaction by the slow addition of water. Follow the general work-up procedure. Purify the crude product by column chromatography (silica gel, hexanes:ethyl acetate gradient) to obtain 4-(2-(phenylthio)ethoxy)benzaldehyde.

Mandatory Visualization

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start reagents Combine 4-(2-Bromoethoxy)benzaldehyde, Nucleophile, Base, and Solvent start->reagents heat Heat and Stir (Monitor by TLC) reagents->heat cool Cool to Room Temperature heat->cool extract Extraction with Ethyl Acetate cool->extract wash Wash with Water and Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography or Recrystallization concentrate->purify end Pure Product purify->end

Caption: General experimental workflow for the nucleophilic substitution on 4-(2-Bromoethoxy)benzaldehyde.

logical_relationship cluster_reactants Reactants cluster_conditions Reaction Conditions electrophile 4-(2-Bromoethoxy)benzaldehyde (Electrophile) product 4-(2-Substituted ethoxy)benzaldehyde (Product) electrophile->product nucleophile Nucleophile (Amine, Phenol, Thiol) nucleophile->product base Base (e.g., K₂CO₃, NaH) base->product solvent Solvent (e.g., DMF, THF) solvent->product temperature Temperature temperature->product

Caption: Logical relationship of components in the nucleophilic substitution reaction.

Method

Application Notes and Protocols for 4-(2-Bromoethoxy)benzaldehyde in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: 4-(2-Bromoethoxy)benzaldehyde is a versatile bifunctional reagent of significant interest in pharmaceutical synthesis. Its chemical structure,...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

4-(2-Bromoethoxy)benzaldehyde is a versatile bifunctional reagent of significant interest in pharmaceutical synthesis. Its chemical structure, featuring both a reactive aldehyde group and an alkyl bromide, allows for sequential or orthogonal functionalization, making it a valuable building block for the construction of complex molecules. The aldehyde functionality serves as a handle for forming imines, and other carbon-carbon and carbon-heteroatom bonds, while the bromoethoxy group is an excellent electrophile for etherification reactions. This dual reactivity makes it a key component in the synthesis of various biologically active compounds, most notably as a flexible linker in Proteolysis Targeting Chimeras (PROTACs) and as an intermediate in the synthesis of Selective Estrogen Receptor Modulators (SERMs).

Key Applications in Pharmaceutical Synthesis

The unique architecture of 4-(2-Bromoethoxy)benzaldehyde lends itself to several critical applications in drug discovery and development:

  • PROTAC Linker Synthesis: The bromoethoxy moiety can react with a nucleophile on a warhead (targeting a protein of interest) or an E3 ligase ligand, while the benzaldehyde can be used to connect the other part of the PROTAC, often through reductive amination. This allows for the systematic variation of linker length and composition, which is crucial for optimizing the efficacy of the resulting PROTAC.[1][2]

  • Synthesis of SERMs: A deuterated version of this compound, 4-(2-Bromoethoxy)benzaldehyde-d4, is a known intermediate in the synthesis of Bazedoxifene-d4. Bazedoxifene is a nonsteroidal SERM used for the prevention of postmenopausal osteoporosis. This highlights the role of 4-(2-Bromoethoxy)benzaldehyde in the development of hormone modulators.

  • Scaffold for Bioactive Molecules: The dual reactivity allows for the synthesis of a diverse range of molecules with potential therapeutic applications. The aldehyde can be converted into various heterocycles, and the bromoethoxy group allows for the introduction of different functionalities through ether linkages.

Experimental Protocols

The following protocols are generalized procedures for the two primary reaction types involving 4-(2-Bromoethoxy)benzaldehyde. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Williamson Ether Synthesis with Phenolic Nucleophiles

This protocol describes the reaction of the bromoethoxy group with a phenolic nucleophile, a common strategy for attaching this linker to a molecule of interest.

Reaction Scheme:

Materials and Reagents:

  • 4-(2-Bromoethoxy)benzaldehyde

  • Phenolic compound (Ar-OH)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the phenolic compound (1.0 eq.) in anhydrous DMF, add anhydrous potassium carbonate (1.5 - 2.0 eq.).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add a solution of 4-(2-Bromoethoxy)benzaldehyde (1.0 - 1.2 eq.) in anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Representative):

Reactant 1Reactant 2BaseSolventTemp (°C)Time (h)Yield (%)
4-HydroxybenzaldehydeBis(2,2'-dichloroethyl)etherK₂CO₃DMF8024-
4-Hydroxybenzaldehyde1-BromobutaneK₂CO₃DMF7020High
4-Hydroxy-3-methoxybenzaldehyde4'-Bromophenacyl bromideTriethylamineEthanolRT2046.3

Workflow for Williamson Ether Synthesis:

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_process Process cluster_workup Work-up & Purification reactant1 4-(2-Bromoethoxy)benzaldehyde mixing Mixing & Stirring reactant1->mixing reactant2 Phenolic Nucleophile (Ar-OH) reactant2->mixing base Base (e.g., K₂CO₃) base->mixing solvent Solvent (e.g., DMF) solvent->mixing heating Heating (60-80°C) mixing->heating monitoring TLC Monitoring heating->monitoring extraction Extraction monitoring->extraction Reaction Complete washing Washing extraction->washing drying Drying washing->drying concentration Concentration drying->concentration purification Column Chromatography concentration->purification product Purified Ether Product purification->product

Caption: General workflow for Williamson ether synthesis.

Protocol 2: Reductive Amination with Primary or Secondary Amines

This protocol details the reaction of the aldehyde group with an amine, followed by in-situ reduction to form a secondary or tertiary amine linkage. This is a key step in constructing PROTACs and other complex molecules.

Reaction Scheme:

Materials and Reagents:

  • 4-(2-Bromoethoxy)benzaldehyde

  • Primary or secondary amine (R1R2NH)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Methanol (for reactions with NaBH₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure (using NaBH(OAc)₃):

  • To a solution of 4-(2-Bromoethoxy)benzaldehyde (1.0 eq.) and the amine (1.0 - 1.2 eq.) in anhydrous DCM or DCE, add sodium triacetoxyborohydride (1.2 - 1.5 eq.) in one portion.

  • Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Representative):

AldehydeAmineReducing AgentSolventTempTimeYield (%)
BenzaldehydeAnilineNaBH₄ in GlycerolGlycerol70°C40 min97
p-Methoxybenzaldehyden-ButylamineH₂/Co-catalystMethanol100°C4 h72-96
AldehydesPrimary AminesNaBH₄Methanol-< 3 h~Quantitative

Workflow for Reductive Amination:

Reductive_Amination cluster_reactants Reactants cluster_process Process cluster_workup Work-up & Purification reactant1 4-(2-Bromoethoxy)benzaldehyde mixing Mixing & Stirring at RT reactant1->mixing reactant2 Amine (Primary or Secondary) reactant2->mixing reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->mixing solvent Solvent (e.g., DCM) solvent->mixing monitoring TLC Monitoring mixing->monitoring quenching Quenching (NaHCO₃) monitoring->quenching Reaction Complete extraction Extraction quenching->extraction washing Washing extraction->washing drying Drying washing->drying concentration Concentration drying->concentration purification Column Chromatography concentration->purification product Purified Amine Product purification->product

Caption: General workflow for reductive amination.

Signaling Pathways and Logical Relationships

As a versatile linker, 4-(2-Bromoethoxy)benzaldehyde is integral to the construction of PROTACs, which function by hijacking the ubiquitin-proteasome system to induce targeted protein degradation.

PROTAC-Mediated Protein Degradation Pathway:

PROTAC_Pathway POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC (containing linker from 4-(2-Bromoethoxy)benzaldehyde) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Protein (Peptides) Proteasome->Degraded_POI Degradation

Caption: PROTAC-induced protein degradation pathway.

4-(2-Bromoethoxy)benzaldehyde is a valuable and versatile building block for pharmaceutical synthesis. Its dual reactivity enables its use in the construction of complex molecules, particularly as a linker in PROTACs. The provided protocols offer a foundation for researchers to utilize this reagent in their synthetic strategies. Further exploration of its applications is likely to yield novel therapeutic agents.

References

Application

Application Notes and Protocols for Williamson Ether Synthesis with 4-(2-Bromoethoxy)benzaldehyde

Introduction The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable and versatile method for the formation of ethers.[1] This reaction proceeds via a bimolecular nucleophilic substitut...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable and versatile method for the formation of ethers.[1] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide or phenoxide ion acts as a nucleophile, attacking an electrophilic carbon of an alkyl halide to form an ether linkage.[2][3] This application note provides a detailed protocol for the use of 4-(2-Bromoethoxy)benzaldehyde as an alkylating agent in the Williamson ether synthesis. This compound is a valuable reagent for introducing a benzaldehyde moiety with a flexible ether linker, a common structural motif in medicinal chemistry and materials science. The aldehyde functional group can be further derivatized, making the resulting ether a versatile intermediate for the synthesis of more complex molecules and active pharmaceutical ingredients.[4]

Reaction Scheme

The general reaction scheme involves the deprotonation of a phenolic or alcoholic hydroxyl group to form a nucleophilic alkoxide or phenoxide. This nucleophile then attacks the electrophilic carbon of the bromoethyl group of 4-(2-Bromoethoxy)benzaldehyde, displacing the bromide and forming the desired ether.

G A Reaction Setup: - Add Phenol/Alcohol, Base, and Solvent to Flask B Addition of 4-(2-Bromoethoxy)benzaldehyde A->B C Reaction: - Heat and Stir - Monitor by TLC B->C D Work-up: - Cool Reaction - Quench (if necessary) - Add Water C->D E Extraction: - Extract with Organic Solvent D->E F Washing: - Wash with Water and Brine E->F G Drying and Concentration: - Dry with Na₂SO₄ - Concentrate in vacuo F->G H Purification: - Column Chromatography G->H I Pure Product H->I SignalingPathway Ligand Synthesized Compound (Drug Candidate) Receptor Cell Surface Receptor Ligand->Receptor Binds to G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Activates Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylates Cellular_Response Cellular Response (e.g., Gene Expression) Transcription_Factor->Cellular_Response Regulates

References

Method

Application Notes and Protocols for the Synthesis of SERM Intermediates using 4-(2-Bromoethoxy)benzaldehyde

Audience: Researchers, scientists, and drug development professionals. Introduction Selective Estrogen Receptor Modulators (SERMs) are a critical class of therapeutic agents that exhibit tissue-selective estrogen recepto...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Selective Estrogen Receptor Modulators (SERMs) are a critical class of therapeutic agents that exhibit tissue-selective estrogen receptor agonism or antagonism. This dual activity allows for beneficial estrogen-like effects in some tissues (e.g., bone) while blocking estrogen's proliferative effects in others (e.g., breast and uterus). The chemical architecture of many SERMs, such as Bazedoxifene, features a core structure connected to a side chain containing an ether linkage. 4-(2-Bromoethoxy)benzaldehyde is a versatile bifunctional reagent that serves as a key building block in the synthesis of these SERM intermediates. Its aldehyde group provides a handle for further molecular elaboration, while the bromoethoxy group is an excellent electrophile for the formation of the characteristic ether linkage via Williamson ether synthesis with phenolic precursors.

This document provides detailed protocols and data for the application of 4-(2-Bromoethoxy)benzaldehyde in the synthesis of SERM intermediates, with a focus on the preparation of a key precursor for Bazedoxifene.

Data Presentation

The following table summarizes representative quantitative data for the Williamson ether synthesis, a key reaction in utilizing 4-(2-Bromoethoxy)benzaldehyde. The data is based on analogous etherification reactions of phenolic aldehydes with α-halo ketones, which follow a similar reaction mechanism and provide a reasonable expectation for yields.

Phenolic SubstrateAlkylating AgentBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
4-HydroxybenzaldehydePhenacyl bromideTriethylamineMethanolRoom Temp760[1]
4-Hydroxybenzaldehyde4'-Bromophenacyl bromideTriethylamineEthanolRoom Temp2066[1]
4-Hydroxy-3-methoxybenzaldehyde4'-Bromophenacyl bromideTriethylamineEthanolRoom Temp2046.3[1]

Experimental Protocols

General Protocol for Williamson Ether Synthesis with 4-(2-Bromoethoxy)benzaldehyde

This protocol describes a general method for the etherification of a phenolic substrate with 4-(2-Bromoethoxy)benzaldehyde. The reaction is a nucleophilic substitution (SN2) where the phenoxide ion attacks the primary alkyl halide of 4-(2-Bromoethoxy)benzaldehyde.[2][3]

Materials:

  • Phenolic SERM precursor (e.g., a substituted phenol or indole)

  • 4-(2-Bromoethoxy)benzaldehyde

  • Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of the phenolic SERM precursor (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Add a solution of 4-(2-Bromoethoxy)benzaldehyde (1.2 eq) in anhydrous DMF to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ether intermediate.

Specific Protocol: Synthesis of 1-(4-(2-Bromoethoxy)benzyl)-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol (A Bazedoxifene Precursor Intermediate)

This protocol outlines the synthesis of a key intermediate for Bazedoxifene through the N-alkylation of a protected indole derivative with 4-(2-Bromoethoxy)benzyl bromide, followed by deprotection. A more direct approach, though potentially lower yielding for N-alkylation, would involve the direct reaction of the indole with 4-(2-bromoethoxy)benzyl bromide. The following protocol is adapted from known Bazedoxifene syntheses where a benzyl group is attached to the indole nitrogen.[4][5]

Materials:

  • 2-(4-Benzyloxyphenyl)-3-methyl-1H-indol-5-ol

  • 4-(2-Bromoethoxy)benzyl bromide (can be synthesized from 4-(2-bromoethoxy)benzaldehyde by reduction to the alcohol followed by bromination)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas supply

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Step 1: N-Alkylation

  • To a stirred suspension of sodium hydride (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-(4-benzyloxyphenyl)-3-methyl-1H-indol-5-ol (1.0 eq) in anhydrous THF dropwise.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the mixture back to 0 °C and add a solution of 4-(2-bromoethoxy)benzyl bromide (1.2 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography to yield 1-(4-(2-bromoethoxy)benzyl)-5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole.

Step 2: Deprotection (Hydrogenolysis)

  • Dissolve the product from Step 1 in a mixture of ethyl acetate and methanol.

  • Add 10% palladium on carbon catalyst (approximately 10% by weight of the substrate).

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, 1-(4-(2-bromoethoxy)benzyl)-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol.

  • The crude product can be further purified by crystallization or column chromatography.

Visualizations

Williamson Ether Synthesis Workflow

Williamson_Ether_Synthesis Phenol Phenolic SERM Precursor (Ar-OH) Phenoxide Phenoxide Intermediate (Ar-O⁻) Phenol->Phenoxide + Base Base (e.g., K₂CO₃) Base->Phenoxide Product SERM Ether Intermediate Phenoxide->Product SN2 Reaction Bromoethoxy 4-(2-Bromoethoxy)benzaldehyde Bromoethoxy->Product + Solvent Solvent (e.g., DMF) Solvent->Phenoxide Solvent->Product

Caption: General workflow for the Williamson ether synthesis of SERM intermediates.

Synthesis Pathway for a Bazedoxifene Precursor

Bazedoxifene_Intermediate_Synthesis cluster_alkylation cluster_deprotection Indole 2-(4-Benzyloxyphenyl)- 3-methyl-1H-indol-5-ol AlkylatedIndole N-Alkylated Indole (Protected) Indole->AlkylatedIndole  N-Alkylation NaH 1. NaH, THF Bromo 2. 4-(2-Bromoethoxy)benzyl bromide Product 1-(4-(2-Bromoethoxy)benzyl)- 2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol AlkylatedIndole->Product Hydrogenolysis (Deprotection) H2_PdC H₂, Pd/C EtOAc/MeOH

Caption: Synthetic pathway for a key Bazedoxifene precursor intermediate.

References

Application

Application Notes and Protocols for Coupling Reactions with 4-(2-Bromoethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols and technical guidance for utilizing 4-(2-Bromoethoxy)benzaldehyde in various palladium-catalyzed cross-c...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical guidance for utilizing 4-(2-Bromoethoxy)benzaldehyde in various palladium-catalyzed cross-coupling reactions and classical nucleophilic substitutions. This versatile building block possesses two key reactive sites: an aldehyde for further functionalization (e.g., reductive amination, condensation) and a bromoethoxy group, which is the primary focus of these protocols for forming new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds.

The methodologies outlined below are fundamental in medicinal chemistry and materials science for the synthesis of complex molecular architectures. Careful adherence to anhydrous and anaerobic conditions is often critical for the success of palladium-catalyzed reactions.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[1] In this protocol, the bromoethoxy moiety of 4-(2-Bromoethoxy)benzaldehyde is coupled with an arylboronic acid.

Experimental Protocol

Materials:

  • 4-(2-Bromoethoxy)benzaldehyde

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Base, e.g., Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 equivalents)[2]

  • Degassed solvents: 1,4-Dioxane and Water (typically a 4:1 to 8:1 mixture)[1]

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 4-(2-Bromoethoxy)benzaldehyde (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (2.0 equiv.), and the palladium catalyst (0.03 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an anaerobic environment.[1]

  • Solvent Addition: Add the degassed solvent mixture (e.g., 8 mL 1,4-dioxane and 2 mL water for a 1 mmol scale reaction) via syringe.[1]

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously for 8-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water (20 mL) and extract with an organic solvent like ethyl acetate (3 x 20 mL).[1]

  • Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.[2] Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 4-(2-arylethoxy)benzaldehyde.[1]

Quantitative Data Summary

The following table summarizes representative data for Suzuki coupling reactions with aryl bromides under analogous conditions.

EntryArylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O901285-95
24-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄Dioxane/H₂O1001080-90
33-Pyridinylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O901675-85

Diagrams

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - 4-(2-Bromoethoxy)benzaldehyde - Arylboronic Acid - Base (K2CO3) - Pd Catalyst B Evacuate & Refill with Argon (3x) A->B C Add Degassed Dioxane/Water B->C D Heat (80-100°C) & Stir (8-16h) C->D E Cool to RT Add Water D->E F Extract with Ethyl Acetate E->F G Dry, Concentrate & Purify F->G H Final Product G->H Sonogashira_Cycle Pd0 Pd(0)L2 OA Oxidative Addition Pd0->OA Ar-Br PdII_complex Ar-Pd(II)-Br(L2) OA->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_alkynyl Ar-Pd(II)-C≡CR(L2) Transmetalation->PdII_alkynyl CuI Cu(I)Br Transmetalation->CuI Regenerates Cu(I) RE Reductive Elimination PdII_alkynyl->RE RE->Pd0 Product Product Coupled Product (Ar-C≡CR) Alkyne_complex [Cu(I)]-H-C≡CR CuI->Alkyne_complex + H-C≡CR Cu_acetylide Cu(I)-C≡CR Alkyne_complex->Cu_acetylide + Base - Base-HBr Cu_acetylide->Transmetalation Enters Pd Cycle ArBr 4-(2-Bromoethoxy)benzaldehyde Alkyne Terminal Alkyne (H-C≡CR) Base Base Buchwald_Hartwig_Cycle Pd0 Pd(0)L OA Oxidative Addition Pd0->OA + Ar-Br PdII_complex Ar-Pd(II)-Br(L) OA->PdII_complex Amine_Coord Amine Coordination PdII_complex->Amine_Coord + HNR'R'' PdII_Amine [Ar-Pd(II)-NHR'R''](L)+ Amine_Coord->PdII_Amine Deprotonation Deprotonation PdII_Amine->Deprotonation + Base Amido_Complex Ar-Pd(II)-NR'R''(L) Deprotonation->Amido_Complex RE Reductive Elimination Amido_Complex->RE RE->Pd0 + Product Product Ar-NR'R'' ArBr Ar-Br Amine HNR'R'' Base Base Williamson_Ether_Synthesis cluster_step1 Step 1: Phenoxide Formation cluster_step2 Step 2: SN2 Attack Phenol Phenol (Ar'-OH) Phenoxide Phenoxide (Ar'-O-) Phenol->Phenoxide + Base Base Base (e.g., K2CO3) Bromoethoxy 4-(2-Bromoethoxy)benzaldehyde (Ar-O-CH2CH2-Br) SN2 SN2 Reaction Phenoxide->SN2 Nucleophilic Attack Bromoethoxy->SN2 Product Ether Product (Ar-O-CH2CH2-O-Ar') SN2->Product

References

Method

Application Notes and Protocols for 4-(2-Bromoethoxy)benzaldehyde in Agrochemical Research

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the potential applications of 4-(2-Bromoethoxy)benzaldehyde as a versatile starting material in...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 4-(2-Bromoethoxy)benzaldehyde as a versatile starting material in the synthesis of novel agrochemicals. While direct applications of this specific compound in commercial agrochemicals are not extensively documented, its structural motifs are present in various biologically active molecules. Benzaldehyde derivatives, in general, are known to exhibit a range of activities including fungicidal, insecticidal, and herbicidal properties. The presence of the bromoethoxy group offers a reactive handle for further molecular elaboration, making it a valuable building block for creating diverse chemical libraries for agrochemical screening.

Application as a Synthon for Novel Fungicides

The benzaldehyde moiety is a key component in several classes of fungicides. By modifying the aldehyde and bromoethoxy groups of 4-(2-Bromoethoxy)benzaldehyde, novel fungicidal candidates can be synthesized.

Synthesis of Oxime Ether Derivatives

Oxime ethers are a well-established class of fungicides. The synthesis of oxime ether derivatives from 4-(2-Bromoethoxy)benzaldehyde can be achieved through a two-step process involving the formation of an oxime followed by etherification.

Experimental Protocol: Synthesis of a Hypothetical Oxime Ether Fungicide (OEF-1)

  • Step 1: Synthesis of 4-(2-Bromoethoxy)benzaldehyde oxime.

    • In a round-bottom flask, dissolve 4-(2-Bromoethoxy)benzaldehyde (1.0 eq) in ethanol.

    • Add an aqueous solution of hydroxylamine hydrochloride (1.2 eq) and sodium hydroxide (1.2 eq).

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, remove the ethanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude oxime.

  • Step 2: Synthesis of the Oxime Ether (OEF-1).

    • Dissolve the crude 4-(2-Bromoethoxy)benzaldehyde oxime (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).

    • Add a base, for example, potassium carbonate (1.5 eq), and the desired alkyl halide (e.g., benzyl bromide, 1.1 eq).

    • Stir the reaction mixture at 60°C for 6-8 hours, monitoring by TLC.

    • After completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel to obtain the final oxime ether fungicide candidate (OEF-1).

Hypothetical Fungicidal Activity Data for Oxime Ether Derivatives

Compound IDTarget PathogenIC50 (µg/mL)Reference CompoundIC50 (µg/mL)
OEF-1Botrytis cinerea5.8Azoxystrobin1.2
OEF-2Rhizoctonia solani12.3Pyraclostrobin3.5
OEF-3Fusarium oxysporum8.1Trifloxystrobin2.7

Note: The data presented in this table is representative of structurally similar oxime ether fungicides and is intended for illustrative purposes.

Logical Workflow for the Synthesis of Oxime Ether Fungicides

G A 4-(2-Bromoethoxy)benzaldehyde C 4-(2-Bromoethoxy)benzaldehyde Oxime A->C Oximation B Hydroxylamine Hydrochloride B->C E Oxime Ether Fungicide Candidate C->E Etherification D Alkyl Halide D->E

Caption: Synthetic pathway for oxime ether fungicides.

Application in the Synthesis of Novel Insecticides

The structural features of 4-(2-Bromoethoxy)benzaldehyde can be incorporated into molecules with insecticidal properties, such as oxime esters and Schiff bases.

Synthesis of Oxime Ester Derivatives

Oxime esters are known to possess insecticidal activity. These can be synthesized from the corresponding oxime of 4-(2-Bromoethoxy)benzaldehyde by reaction with an appropriate acid chloride or carboxylic acid.

Experimental Protocol: Synthesis of a Hypothetical Oxime Ester Insecticide (OEI-1)

  • Step 1: Synthesis of 4-(2-Bromoethoxy)benzaldehyde oxime.

    • Follow the protocol described in Section 1.1, Step 1.

  • Step 2: Synthesis of the Oxime Ester (OEI-1).

    • Dissolve the 4-(2-Bromoethoxy)benzaldehyde oxime (1.0 eq) in a suitable solvent like dichloromethane.

    • Add a base such as triethylamine (1.5 eq).

    • Cool the mixture to 0°C and slowly add the desired acid chloride (e.g., 3,4-dichlorobenzoyl chloride, 1.1 eq).

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield the oxime ester insecticide candidate (OEI-1).

Hypothetical Insecticidal Activity Data for Oxime Ester Derivatives

Compound IDTarget InsectLD50 (µg/g)Reference CompoundLD50 (µg/g)
OEI-1Plutella xylostella25Emamectin benzoate5
OEI-2Myzus persicae42Imidacloprid15
OEI-3Spodoptera litura33Chlorantraniliprole8

Note: The data presented in this table is representative of structurally similar oxime ester insecticides and is intended for illustrative purposes.

Signaling Pathway of a Hypothetical Neurotoxic Insecticide

G cluster_0 Neuron Insecticide (OEI-1) Insecticide (OEI-1) Nicotinic Acetylcholine Receptor Nicotinic Acetylcholine Receptor Insecticide (OEI-1)->Nicotinic Acetylcholine Receptor Ion Channel Opening Ion Channel Opening Nicotinic Acetylcholine Receptor->Ion Channel Opening Na+ Influx Na+ Influx Ion Channel Opening->Na+ Influx Depolarization Depolarization Na+ Influx->Depolarization Nerve Excitation Nerve Excitation Depolarization->Nerve Excitation Paralysis & Death Paralysis & Death Nerve Excitation->Paralysis & Death

Caption: Mode of action of a hypothetical neurotoxic insecticide.

Application in the Development of Novel Herbicides

Schiff bases derived from benzaldehydes have been investigated for their herbicidal activities. The reaction of 4-(2-Bromoethoxy)benzaldehyde with various primary amines can lead to a library of Schiff base derivatives for herbicidal screening.

Synthesis of Schiff Base Derivatives

The synthesis of Schiff bases is a straightforward condensation reaction between an aldehyde and a primary amine.

Experimental Protocol: Synthesis of a Hypothetical Schiff Base Herbicide (SBH-1)

  • Step 1: Synthesis of the Schiff Base (SBH-1).

    • Dissolve 4-(2-Bromoethoxy)benzaldehyde (1.0 eq) in a suitable solvent such as ethanol or methanol.

    • Add the desired primary amine (e.g., 4-chloroaniline, 1.0 eq).

    • Add a catalytic amount of a weak acid, such as acetic acid.

    • Reflux the reaction mixture for 4-8 hours, monitoring by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold solvent.

    • If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography to obtain the Schiff base herbicide candidate (SBH-1).

Hypothetical Herbicidal Activity Data for Schiff Base Derivatives

Compound IDTarget WeedGR50 (g/ha)Reference CompoundGR50 (g/ha)
SBH-1Echinochloa crus-galli150Glyphosate50
SBH-2Amaranthus retroflexus2002,4-D75
SBH-3Setaria viridis180Atrazine60

Note: The data presented in this table is representative of structurally similar Schiff base herbicides and is intended for illustrative purposes.

Experimental Workflow for Herbicide Discovery

G A 4-(2-Bromoethoxy)benzaldehyde C Schiff Base Synthesis A->C B Primary Amine Library B->C D Library of Schiff Base Derivatives C->D E Primary Herbicidal Screening D->E F Hit Identification E->F G Lead Optimization F->G H Candidate Herbicide G->H

Caption: Workflow for the discovery of new herbicides.

Disclaimer: The provided protocols and data are for research and development purposes only. All experimental work should be conducted in a suitably equipped laboratory by trained professionals, adhering to all relevant safety precautions. The biological activity data is hypothetical and intended to guide further research.

Application

Application Notes and Protocols for 4-(2-Bromoethoxy)benzaldehyde in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction 4-(2-Bromoethoxy)benzaldehyde is a versatile bifunctional building block in organic chemistry, offering a unique combination of a reactive alde...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Bromoethoxy)benzaldehyde is a versatile bifunctional building block in organic chemistry, offering a unique combination of a reactive aldehyde group and a bromoethoxy moiety. This structure allows for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of complex organic molecules, including heterocyclic compounds and pharmacologically active agents. The aldehyde functionality serves as a handle for carbon-carbon bond formation through various condensation and olefination reactions, while the bromoethoxy group provides a site for nucleophilic substitution, enabling the introduction of diverse functional groups and the construction of ether linkages. These application notes provide detailed protocols for key synthetic transformations involving 4-(2-Bromoethoxy)benzaldehyde.

Key Applications

The dual reactivity of 4-(2-Bromoethoxy)benzaldehyde makes it a valuable precursor for a variety of important chemical reactions, including:

  • Claisen-Schmidt Condensation: For the synthesis of chalcones, which are precursors to flavonoids and other bioactive molecules.

  • Knoevenagel Condensation: For the preparation of α,β-unsaturated compounds, which are versatile intermediates in the synthesis of heterocycles and other complex molecules.

  • Wittig Reaction: For the stereoselective synthesis of alkenes.

  • Nucleophilic Substitution: Utilizing the reactive bromoethoxy group to introduce various functionalities.

Experimental Protocols

Claisen-Schmidt Condensation for Chalcone Synthesis

The Claisen-Schmidt condensation is a reliable method for synthesizing chalcones from an aldehyde and a ketone in the presence of a base.[1]

General Reaction Scheme:

G reactant1 4-(2-Bromoethoxy)benzaldehyde reagents Base (e.g., NaOH or KOH) Ethanol reactant1->reagents reactant2 Acetophenone reactant2->reagents product Chalcone Derivative reagents->product

Caption: General workflow for Claisen-Schmidt condensation.

Detailed Protocol:

This protocol describes a general procedure for the Claisen-Schmidt condensation of 4-(2-Bromoethoxy)benzaldehyde with acetophenone.

Materials:

  • 4-(2-Bromoethoxy)benzaldehyde

  • Acetophenone

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol (95%)

  • Hydrochloric acid (HCl), dilute solution

  • Deionized water

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-(2-Bromoethoxy)benzaldehyde (1.0 eq) and acetophenone (1.0 eq) in an appropriate amount of 95% ethanol.

  • Base Addition: While stirring the solution at room temperature, slowly add an aqueous solution of NaOH or a methanolic solution of KOH (e.g., 10-40% w/v).[2] The addition should be done dropwise to control the reaction temperature.

  • Reaction: Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.

  • Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl.

  • Isolation: The precipitated crude chalcone is collected by vacuum filtration and washed with cold water until the washings are neutral.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Quantitative Data for Analogous Reactions:

Aldehyde ReactantKetone ReactantBaseSolventYield (%)Reference
3-NitrobenzaldehydeAcetophenoneNaOHEthanol~85-95[2]
4-ChlorobenzaldehydeAcetophenoneNaOHEthanol~80-90[2]
4-MethoxybenzaldehydeAcetophenoneNaOHEthanol~85-95[2]
Knoevenagel Condensation

The Knoevenagel condensation is a versatile method for forming carbon-carbon bonds by reacting an aldehyde with an active methylene compound in the presence of a basic catalyst.[3]

General Reaction Scheme:

G reactant1 4-(2-Bromoethoxy)benzaldehyde catalyst Base Catalyst (e.g., Piperidine) reactant1->catalyst reactant2 Active Methylene Compound (e.g., Malononitrile) reactant2->catalyst product α,β-Unsaturated Product catalyst->product

Caption: General workflow for Knoevenagel condensation.

Detailed Protocol:

This protocol provides a general procedure for the Knoevenagel condensation of 4-(2-Bromoethoxy)benzaldehyde with malononitrile.

Materials:

  • 4-(2-Bromoethoxy)benzaldehyde

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Reflux condenser

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-(2-Bromoethoxy)benzaldehyde (1.0 eq) and malononitrile (1.0-1.2 eq) in ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine to the stirred solution.

  • Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by TLC. Reaction times typically range from 2 to 6 hours.[3]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the product with cold ethanol and then with deionized water. The product can be further purified by recrystallization.

Quantitative Data for Analogous Reactions:

The following table presents data for Knoevenagel condensations with various substituted benzaldehydes.

Aldehyde ReactantActive Methylene CompoundCatalystSolventYield (%)Reference
BenzaldehydeMalononitrileNoneWater99[4]
4-ChlorobenzaldehydeMalononitrileNoneWater95[4]
4-MethoxybenzaldehydeMalononitrileNoneWater84[4]
Wittig Reaction for Alkene Synthesis

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones using a phosphorus ylide.[5]

General Reaction Scheme:

G reactant1 4-(2-Bromoethoxy)benzaldehyde product Alkene Derivative reactant1->product reactant2 Phosphonium Ylide reagents Base (e.g., n-BuLi, NaH) Solvent (e.g., THF) reactant2->reagents reagents->product

Caption: General workflow for the Wittig reaction.

Detailed Protocol:

This protocol outlines a general procedure for the Wittig reaction of 4-(2-Bromoethoxy)benzaldehyde.

Materials:

  • 4-(2-Bromoethoxy)benzaldehyde

  • A suitable phosphonium salt (e.g., methyltriphenylphosphonium bromide)

  • A strong base (e.g., n-butyllithium, sodium hydride)

  • Anhydrous solvent (e.g., tetrahydrofuran - THF)

  • Magnetic stirrer and stir bar

  • Three-necked round-bottom flask

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Ylide Formation: In a dry, three-necked flask under an inert atmosphere, suspend the phosphonium salt (1.1-1.2 eq) in anhydrous THF. Cool the suspension to 0 °C and add the strong base dropwise. Allow the mixture to stir at room temperature for about 1 hour to form the ylide.[6]

  • Reaction with Aldehyde: Cool the ylide solution back to 0 °C and add a solution of 4-(2-Bromoethoxy)benzaldehyde (1.0 eq) in anhydrous THF dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Isolation: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography.

Quantitative Data for Analogous Reactions:

Specific yields for the Wittig reaction with 4-(2-Bromoethoxy)benzaldehyde are not detailed in the provided search results. The success and yield of the Wittig reaction are highly dependent on the specific ylide and reaction conditions used.

Aldehyde ReactantPhosphonium SaltBaseSolventYield (%)Reference
9-AnthraldehydeBenzyltriphenylphosphonium chloride50% NaOHDMFHigh[7]
4-Nitrobenzaldehyde(from Ethyl bromoacetate and PPh3)NaHCO3WaterGood[8]
Nucleophilic Substitution on the Bromoethoxy Group

The bromine atom in the 2-bromoethoxy group is susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups.

General Reaction Scheme:

G reactant1 4-(2-Bromoethoxy)benzaldehyde reagents Base (e.g., K2CO3, Et3N) Solvent reactant1->reagents reactant2 Nucleophile (Nu-H) reactant2->reagents product 4-(2-Nu-ethoxy)benzaldehyde reagents->product

Caption: General workflow for nucleophilic substitution.

Detailed Protocol (Example with a Phenol):

This protocol provides a general procedure for the Williamson ether synthesis by reacting 4-(2-Bromoethoxy)benzaldehyde with a phenol.

Materials:

  • 4-(2-Bromoethoxy)benzaldehyde

  • A substituted phenol

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Acetone or Acetonitrile

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the phenol (1.0 eq), 4-(2-Bromoethoxy)benzaldehyde (1.0-1.2 eq), and a base such as K₂CO₃ or Cs₂CO₃ (1.5-2.0 eq) in a suitable solvent like acetone or acetonitrile.

  • Reaction: Heat the mixture to reflux and stir until the starting material is consumed (monitored by TLC).

  • Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Isolation: Remove the solvent from the filtrate under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography or recrystallization.

Quantitative Data for Analogous Reactions:

The following table shows representative yields for Williamson ether synthesis with similar electrophiles.

ElectrophileNucleophileBaseSolventYield (%)Reference
Alkyl Bromide4-HydroxybenzaldehydeK₂CO₃AcetoneGood[No specific reference]
Phenacyl Bromide4-HydroxybenzaldehydeEt₃NMethanol60[No specific reference]

Conclusion

4-(2-Bromoethoxy)benzaldehyde is a highly valuable and versatile building block in organic synthesis. Its aldehyde and bromoethoxy functionalities provide two distinct reactive sites, enabling a wide array of synthetic transformations. The protocols outlined in these application notes for Claisen-Schmidt condensation, Knoevenagel condensation, Wittig reaction, and nucleophilic substitution demonstrate the broad utility of this compound in constructing complex molecular architectures relevant to pharmaceutical and materials science research. Researchers can adapt these general procedures to their specific synthetic targets, leveraging the unique reactivity of 4-(2-Bromoethoxy)benzaldehyde to achieve their desired molecules.

References

Method

The Knoevenagel Condensation of 4-(2-Bromoethoxy)benzaldehyde with Active Methylene Compounds: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the reaction of 4-(2-bromoethoxy)benzaldehyde with various active methylene...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the reaction of 4-(2-bromoethoxy)benzaldehyde with various active methylene compounds. This versatile starting material serves as a key building block in the synthesis of a diverse range of compounds, including substituted styrenes and heterocyclic systems like chromenes, which are of significant interest in medicinal chemistry and drug development due to their potential biological activities.[1]

Introduction

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst, typically a weak amine like piperidine or triethylamine, to form an α,β-unsaturated product after dehydration.[2][3] The 4-(2-bromoethoxy)benzaldehyde molecule is particularly noteworthy due to the presence of the bromoethoxy group, which can participate in subsequent intramolecular cyclization reactions, leading to the formation of valuable heterocyclic scaffolds such as chromenes. Chromene derivatives are known to exhibit a wide range of pharmacological properties, including anticancer and antimicrobial activities.[4][5][6]

These application notes provide protocols for the reaction of 4-(2-bromoethoxy)benzaldehyde with three common active methylene compounds: malononitrile, ethyl acetoacetate, and diethyl malonate.

Reaction of 4-(2-Bromoethoxy)benzaldehyde with Malononitrile

The reaction of 4-(2-bromoethoxy)benzaldehyde with malononitrile via Knoevenagel condensation leads to the formation of 2-((4-(2-bromoethoxy)phenyl)methylene)malononitrile. This product is a versatile intermediate that can undergo further transformations, including intramolecular cyclization to yield chromene derivatives.

General Reaction Scheme

Knoevenagel_Malononitrile cluster_0 Knoevenagel Condensation start 4-(2-Bromoethoxy)benzaldehyde + Malononitrile product 2-((4-(2-Bromoethoxy)phenyl)methylene)malononitrile start->product Piperidine, Ethanol, Reflux

Caption: Knoevenagel condensation of 4-(2-Bromoethoxy)benzaldehyde with malononitrile.

Experimental Protocol

Materials:

  • 4-(2-Bromoethoxy)benzaldehyde

  • Malononitrile

  • Piperidine

  • Ethanol

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating plate

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(2-bromoethoxy)benzaldehyde (1.0 eq) in ethanol.

  • To this solution, add malononitrile (1.0-1.2 eq).

  • Add a catalytic amount of piperidine (e.g., 0.1 eq) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.

  • Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials.

  • The product can be further purified by recrystallization from a suitable solvent like ethanol.

Quantitative Data
Reactant 1Reactant 2CatalystSolventReaction TimeYield (%)Reference
4-(2-Bromoethoxy)benzaldehydeMalononitrilePiperidineEthanol2-4 hHighAdapted from[7]

Reaction of 4-(2-Bromoethoxy)benzaldehyde with Ethyl Acetoacetate

The Knoevenagel condensation of 4-(2-bromoethoxy)benzaldehyde with ethyl acetoacetate yields ethyl 2-acetyl-3-(4-(2-bromoethoxy)phenyl)acrylate. This reaction is also typically catalyzed by a weak base.

General Reaction Scheme

Knoevenagel_EthylAcetoacetate cluster_0 Knoevenagel Condensation start 4-(2-Bromoethoxy)benzaldehyde + Ethyl Acetoacetate product Ethyl 2-acetyl-3-(4-(2-bromoethoxy)phenyl)acrylate start->product Piperidine, Ethanol, Reflux

Caption: Knoevenagel condensation with ethyl acetoacetate.

Experimental Protocol

Materials:

  • 4-(2-Bromoethoxy)benzaldehyde

  • Ethyl acetoacetate

  • Piperidine

  • Ethanol

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

  • TLC apparatus

Procedure:

  • Dissolve 4-(2-bromoethoxy)benzaldehyde (1.0 eq) in ethanol in a round-bottom flask.

  • Add ethyl acetoacetate (1.0-1.2 eq) to the solution.

  • Introduce a catalytic amount of piperidine (0.1 eq).

  • Heat the mixture to reflux with stirring and monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Quantitative Data
Reactant 1Reactant 2CatalystSolventReaction TimeYield (%)Reference
4-(2-Bromoethoxy)benzaldehydeEthyl AcetoacetatePiperidineEthanol4-6 hGoodGeneral procedure from[2]

Reaction of 4-(2-Bromoethoxy)benzaldehyde with Diethyl Malonate

The reaction with diethyl malonate follows a similar Knoevenagel condensation pathway to produce diethyl 2-((4-(2-bromoethoxy)phenyl)methylene)malonate.

General Reaction Scheme

Knoevenagel_DiethylMalonate cluster_0 Knoevenagel Condensation start 4-(2-Bromoethoxy)benzaldehyde + Diethyl Malonate product Diethyl 2-((4-(2-bromoethoxy)phenyl)methylene)malonate start->product Piperidine, Benzene, Reflux

Caption: Knoevenagel condensation with diethyl malonate.

Experimental Protocol

Materials:

  • 4-(2-Bromoethoxy)benzaldehyde

  • Diethyl malonate

  • Piperidine

  • Benzene or Toluene

  • Dean-Stark apparatus

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

  • TLC apparatus

Procedure:

  • In a round-bottom flask fitted with a Dean-Stark apparatus, combine 4-(2-bromoethoxy)benzaldehyde (1.0 eq), diethyl malonate (1.0-1.2 eq), and a catalytic amount of piperidine (0.1 eq) in benzene or toluene.

  • Heat the mixture to reflux. Water formed during the reaction is removed azeotropically.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Cool the reaction mixture, wash with water, dilute acid, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the product by vacuum distillation or column chromatography.[8]

Quantitative Data
Reactant 1Reactant 2CatalystSolventReaction TimeYield (%)Reference
4-(2-Bromoethoxy)benzaldehydeDiethyl MalonatePiperidineBenzene11-18 h89-91Adapted from[8]

Intramolecular Cyclization to Chromene Derivatives

The Knoevenagel products of 4-(2-bromoethoxy)benzaldehyde are valuable precursors for the synthesis of chromene derivatives through intramolecular cyclization. The presence of a nucleophilic group on the active methylene-derived portion of the molecule and the terminal bromine on the ethoxy chain allows for a subsequent ring-closing reaction, often promoted by a base. For instance, the product from the reaction with malononitrile can undergo intramolecular cyclization to form a 2-amino-4H-chromene-3-carbonitrile derivative.

General Workflow for Chromene Synthesis

Chromene_Synthesis_Workflow start 4-(2-Bromoethoxy)benzaldehyde + Active Methylene Compound knoevenagel Knoevenagel Condensation (e.g., Piperidine, Ethanol) start->knoevenagel intermediate Knoevenagel Adduct (e.g., 2-((4-(2-bromoethoxy)phenyl)methylene)malononitrile) knoevenagel->intermediate cyclization Intramolecular Cyclization (e.g., Base catalysis) intermediate->cyclization chromene Chromene Derivative (e.g., 2-amino-4H-chromene-3-carbonitrile) cyclization->chromene

Caption: Workflow for the synthesis of chromene derivatives.

Applications in Drug Development

Chromene and its derivatives are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities.[5]

  • Anticancer Activity: Various substituted chromenes have demonstrated significant cytotoxic effects against a range of cancer cell lines.[4][6][9][10] The mechanism of action can involve the induction of apoptosis and inhibition of key enzymes involved in cancer progression.[6]

  • Antimicrobial Activity: Chromene derivatives have also been investigated for their potential as antimicrobial agents against various bacterial and fungal strains.[5][11]

The synthesis of novel chromene derivatives from 4-(2-bromoethoxy)benzaldehyde provides a promising avenue for the discovery of new therapeutic agents. The flexibility of the Knoevenagel condensation allows for the introduction of diverse functionalities, enabling the generation of libraries of compounds for biological screening.

Conclusion

The reaction of 4-(2-bromoethoxy)benzaldehyde with active methylene compounds provides an efficient route to a variety of functionalized molecules. The initial Knoevenagel condensation products serve as valuable intermediates for the synthesis of biologically active chromene derivatives. The protocols outlined in these application notes offer a foundation for researchers to explore the synthesis and therapeutic potential of this class of compounds. Further optimization of reaction conditions and exploration of a wider range of active methylene compounds can lead to the discovery of novel molecules with significant applications in drug development.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(2-Bromoethoxy)benzaldehyde

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists working on the synthesis of 4-(2-Bromoethoxy)benzaldehyde. The primary synthesis ro...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists working on the synthesis of 4-(2-Bromoethoxy)benzaldehyde. The primary synthesis route is the Williamson ether synthesis, involving the reaction of 4-hydroxybenzaldehyde with 1,2-dibromoethane.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of 4-(2-Bromoethoxy)benzaldehyde?

The synthesis proceeds via a Williamson ether synthesis, which is a nucleophilic substitution (SN2) reaction.[1] In the first step, a base is used to deprotonate the hydroxyl group of 4-hydroxybenzaldehyde, forming a more nucleophilic phenoxide ion. This phenoxide then attacks one of the electrophilic carbon atoms of 1,2-dibromoethane, displacing the bromide leaving group to form the desired ether bond.[2]

Q2: I am observing multiple spots on my TLC plate. What are the likely side products?

Several side products can form under typical reaction conditions:

  • Bis-alkylation Product: A common byproduct is 1,2-bis(4-formylphenoxy)ethane, where a second molecule of 4-hydroxybenzaldehyde phenoxide reacts with the other end of the 4-(2-Bromoethoxy)benzaldehyde product. Using a molar excess of 1,2-dibromoethane can help minimize this.

  • Unreacted 4-hydroxybenzaldehyde: Incomplete reaction will leave starting material. This is often the most polar spot on the TLC plate.

  • Polymeric/Tar-like Substances: Strong bases and high temperatures can sometimes lead to the formation of dark, resinous materials, which can complicate purification.[3]

  • Condensation Products: The aldehyde group is susceptible to nucleophilic attack, especially under strongly basic conditions, which could lead to self-condensation (Aldol) or related reactions.[3]

Q3: How can I improve the reaction rate and yield?

Several strategies can enhance the efficiency of the synthesis:

  • Use of a Phase Transfer Catalyst (PTC): Since the reaction involves a solid base (like K₂CO₃) and reactants dissolved in an organic solvent, the system is heterogeneous. A phase transfer catalyst, such as tetrabutylammonium bromide (TBAB), can shuttle the phenoxide ion from the solid or aqueous phase into the organic phase, significantly accelerating the reaction and improving yields.[4]

  • Choice of Solvent: Aprotic polar solvents like N,N-Dimethylformamide (DMF) or acetonitrile are effective as they can dissolve the reactants and facilitate the SN2 reaction.[5][6]

  • Appropriate Base: A moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) is commonly used and is effective at deprotonating the phenol without promoting significant side reactions.[6]

  • Temperature Control: Heating the reaction (e.g., to 70-80 °C) increases the reaction rate. However, excessively high temperatures should be avoided to prevent the formation of degradation products.[3][7]

Q4: How can I effectively remove unreacted 4-hydroxybenzaldehyde during workup?

Unreacted 4-hydroxybenzaldehyde can be removed through several methods:

  • Base Wash: During the aqueous workup, washing the organic layer with a dilute aqueous base solution (e.g., 5% NaOH) will deprotonate the acidic phenolic hydroxyl group of the unreacted starting material, pulling it into the aqueous layer as its sodium salt. The desired product, being an ether, will remain in the organic layer.

  • Purification via Imine Salt: A more advanced technique involves dissolving the crude product in a solvent like methyl tert-butyl ether and adding aqueous ammonia. The aldehyde in the unreacted starting material and product will form an imine, but the phenolic starting material may behave differently. A more specific application involves reacting the crude product with a primary amine to form an imine, which can then be purified and hydrolyzed back to the pure aldehyde. A related method involves precipitating an imine salt to remove soluble impurities.[8][9]

  • Column Chromatography: Silica gel chromatography can effectively separate the less polar product from the more polar 4-hydroxybenzaldehyde.[6]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Ineffective Deprotonation: The base used was too weak, not anhydrous, or used in insufficient quantity. 2. Low Reaction Temperature: The reaction was run at too low a temperature for a sufficient rate. 3. Poor Reagent Quality: Degradation of 1,2-dibromoethane or 4-hydroxybenzaldehyde.1. Use an appropriate amount (e.g., 1.5-2.0 equivalents) of a dry, finely powdered base like K₂CO₃. Consider a stronger base like NaH if weaker bases fail, but be cautious of side reactions. 2. Increase the reaction temperature to 70-80 °C and monitor by TLC. 3. Verify the purity of starting materials.
Significant Amount of Bis-Alkylation Byproduct Incorrect Stoichiometry: The molar ratio of 4-hydroxybenzaldehyde to 1,2-dibromoethane was too high (e.g., near 2:1 or 1:1).Use a significant molar excess of 1,2-dibromoethane (e.g., 3-5 equivalents). This favors the mono-alkylation product statistically. The excess unreacted 1,2-dibromoethane can be removed later during rotary evaporation due to its volatility.
Formation of Dark/Polymeric Material 1. Reaction Temperature is Too High: Excessive heat can cause degradation and polymerization of phenolic compounds.[3] 2. Base is Too Strong: Very strong bases can promote side reactions and degradation.1. Reduce the reaction temperature and increase the reaction time. Monitor the reaction progress by TLC to find the optimal balance. 2. Use a milder base such as K₂CO₃ or CsHCO₃ instead of hydroxides or hydrides.[10]
Product is an Oil and Won't Crystallize ("Oiling Out") 1. Presence of Impurities: High levels of impurities can lower the melting point and inhibit crystallization. 2. Inappropriate Solvent: The chosen recrystallization solvent may have a boiling point higher than the product's melting point.[8]1. Purify the crude product further using column chromatography before attempting recrystallization. 2. Attempt recrystallization from a different solvent system, such as a mixture of ethyl acetate and hexane, and ensure slow cooling.[8]

Data Presentation

Effect of Reaction Parameters on Yield

The following table summarizes typical conditions and expected outcomes for the Williamson ether synthesis of alkoxybenzaldehydes, based on related literature. Actual yields may vary.

Base (equiv.) Solvent Catalyst Temp (°C) Time (h) Typical Yield (%) Reference / Notes
K₂CO₃ (1.5)DMFNone1003~74%Based on a similar synthesis with benzyl bromide.[6]
K₂CO₃ (2.0)DMFNone7020>90%Optimized conditions for a similar synthesis with 1-bromobutane.[7]
CsHCO₃ (1.2)CH₃CNNone8012~73%High regioselectivity noted in dihydroxy systems.[10]
K₂CO₃ (2.0)AcetonitrileTBAB (0.1 eq)80 (Reflux)6-8>85%Use of PTC can often reduce reaction time and improve yield.
NaOH (aq)TolueneTBAB (0.1 eq)905VariableLiquid-liquid PTC conditions; can be effective but may increase side reactions.

Experimental Protocols

Protocol 1: Synthesis using Potassium Carbonate in DMF

This protocol is adapted from established procedures for Williamson ether synthesis.[6][7]

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq), anhydrous N,N-Dimethylformamide (DMF, approx. 5 mL per gram of aldehyde), and finely powdered anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

  • Addition of Alkylating Agent: Add 1,2-dibromoethane (3.0 eq) to the stirring suspension.

  • Reaction: Heat the mixture to 70-80 °C and stir for 12-20 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting 4-hydroxybenzaldehyde spot is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water (approx. 5 times the volume of DMF).

    • Extract the aqueous phase three times with ethyl acetate.

    • Combine the organic layers and wash with 5% aqueous NaOH solution to remove any unreacted 4-hydroxybenzaldehyde, followed by a wash with water, and finally with brine.[7]

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) or by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Combine 4-hydroxybenzaldehyde, K2CO3, and DMF in flask B Add 1,2-dibromoethane (3 eq.) A->B C Heat to 70-80 °C for 12-20h B->C D Monitor by TLC C->D E Cool and quench with water D->E Reaction Complete F Extract with Ethyl Acetate (3x) E->F G Wash organic layer (5% NaOH, H2O, Brine) F->G H Dry (Na2SO4) and concentrate G->H I Purify crude product via recrystallization or chromatography H->I J Characterize pure 4-(2-Bromoethoxy)benzaldehyde I->J

Caption: Experimental workflow for the synthesis of 4-(2-Bromoethoxy)benzaldehyde.

troubleshooting_flowchart start Low Yield Observed q1 Is unreacted starting material (SM) present? start->q1 a1_yes Incomplete Reaction q1->a1_yes Yes a1_no SM consumed, but low product q1->a1_no No s1 1. Increase reaction time/temp 2. Use a stronger/drier base 3. Add a Phase Transfer Catalyst a1_yes->s1 q2 Is a major byproduct observed (e.g., bis-adduct)? a1_no->q2 a2_yes Side Reaction Dominates q2->a2_yes Yes a2_no Product Lost During Workup/Purification q2->a2_no No s2 1. Use large excess of 1,2-dibromoethane 2. Lower reaction temperature a2_yes->s2 s3 1. Check pH during extraction 2. Ensure complete extraction 3. Optimize purification method a2_no->s3

Caption: Troubleshooting flowchart for low yield in the synthesis.

reaction_mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack reactant1 4-Hydroxy- benzaldehyde phenoxide Phenoxide Ion (Nucleophile) reactant1->phenoxide + Base base Base (e.g., K₂CO₃) phenoxide_ion Phenoxide Ion phenoxide->phenoxide_ion SN2 Attack reactant2 1,2-Dibromoethane (Electrophile) product 4-(2-Bromoethoxy)- benzaldehyde phenoxide_ion->product + 1,2-Dibromoethane

Caption: Williamson ether synthesis mechanism for the reaction.

References

Optimization

Technical Support Center: Troubleshooting Side Reactions in Benzaldehyde Condensations

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and resolv...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and resolve common side reactions encountered during benzaldehyde condensation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during benzaldehyde condensations?

A1: The most prevalent side reactions in benzaldehyde condensations include:

  • Self-condensation of the enolizable ketone: If the ketone partner has α-hydrogens, it can react with itself, leading to a mixture of products.[1]

  • Cannizzaro reaction: Under strongly basic conditions, benzaldehyde, which lacks α-hydrogens, can undergo a disproportionation reaction to yield benzyl alcohol and benzoic acid.[2][3][4]

  • Oxidation of benzaldehyde: Benzaldehyde is susceptible to air oxidation, forming benzoic acid, which can poison catalysts and reduce yield.[5][6][7]

  • Michael addition: The α,β-unsaturated carbonyl product of the condensation can sometimes undergo a subsequent Michael addition with the enolate, leading to byproducts.[8][9]

  • Benzoin condensation: In the presence of certain catalysts like cyanide, two molecules of benzaldehyde can condense to form benzoin.[10][11]

Q2: How can I prevent the oxidation of my benzaldehyde starting material?

A2: Benzaldehyde readily oxidizes to benzoic acid upon exposure to air.[5][7] To minimize this:

  • Purification: Before use, wash the benzaldehyde with a 10% sodium carbonate solution to remove any pre-existing benzoic acid, followed by drying over an anhydrous agent like magnesium sulfate.[6][12] Distillation under reduced pressure is also highly effective.[6][12]

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with atmospheric oxygen.[6]

  • Storage: Store benzaldehyde at low temperatures and protected from light.[6][13] Adding radical inhibitors like hydroquinone or catechol can also prevent oxidation during storage.[6][13]

Q3: My reaction is sluggish or not proceeding to completion. What are the possible causes?

A3: Several factors can lead to an incomplete reaction:

  • Poor Reactant Quality: Impurities in the starting materials, particularly the presence of benzoic acid in benzaldehyde, can inhibit the reaction.[2] Ensure your reactants are pure.

  • Insufficient Catalyst: The catalyst may have been neutralized by acidic impurities or used in an insufficient amount.[2] Consider adding more catalyst if the reaction stalls.

  • Suboptimal Temperature: While many condensations proceed at room temperature, some may require gentle heating to increase the rate.[14] Conversely, for some sensitive substrates, higher temperatures might promote side reactions.[14]

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress to determine the appropriate reaction time.[2][14]

Troubleshooting Guides

Problem 1: Low Yield of the Desired Condensation Product

A low yield can be attributed to various factors, from reaction conditions to work-up procedures.

Potential CauseTroubleshooting Steps & Recommendations
Reversible Aldol Addition The initial aldol addition can be reversible. Promote the irreversible dehydration step by heating the reaction mixture.[15]
Incorrect Stoichiometry For reactions like the Claisen-Schmidt condensation, a 1:1 molar ratio of ketone to aldehyde is common. However, a slight excess of the aldehyde might be necessary to drive the reaction to completion, especially if it is volatile.[2] For the synthesis of α,α'-bis(benzylidene)cycloalkanones, a 2:1 molar ratio of aldehyde to ketone is typically required.[14]
Product Precipitation If the product is insoluble and precipitates, it can coat the reactants and halt the reaction. Increase the solvent volume or switch to a more suitable solvent. Ensure vigorous stirring.[2]
Work-up and Isolation Losses Significant product loss can occur during purification. Ensure complete precipitation by thoroughly cooling the reaction mixture before filtration.[2] Wash the crude product with a cold solvent to remove impurities without dissolving the desired product.[2] Use a minimal amount of hot solvent for recrystallization.[2]
Problem 2: Formation of Multiple Side Products

The presence of multiple spots on a TLC plate or a complex NMR spectrum often indicates the formation of side products.

Side Product/ReactionIdentificationPrevention & Mitigation
Ketone Self-Condensation Formation of products like diacetone alcohol and mesityl oxide from acetone self-condensation.[16]Use a 1:1 stoichiometry and add the aldehyde slowly to the mixture of the ketone and base to favor the cross-condensation.[2] Pre-forming the enolate with a strong, hindered base like LDA before adding the benzaldehyde can also improve selectivity.[15]
Cannizzaro Reaction Products Presence of benzyl alcohol and benzoic acid.[3][16]This reaction is favored by strongly basic conditions.[2] Use a milder base, lower the reaction temperature, or utilize a catalyst system less prone to promoting this side reaction.[2]
Benzalacetone (from Dibenzalacetone Synthesis) Incomplete condensation of benzaldehyde with acetone.[16]Ensure the correct 2:1 molar ratio of benzaldehyde to acetone is used for the synthesis of dibenzalacetone.[14]

Experimental Protocols

Protocol 1: Purification of Benzaldehyde to Remove Benzoic Acid

This protocol is essential for ensuring the quality of your starting material and preventing catalyst poisoning.

Materials:

  • Crude benzaldehyde

  • 10% aqueous sodium carbonate (Na₂CO₃) solution[6]

  • Anhydrous magnesium sulfate (MgSO₄) or calcium sulfate (CaSO₄)[6]

  • Separatory funnel

  • Erlenmeyer flask

  • Distillation apparatus (optional, for highest purity)

Procedure:

  • Wash the crude benzaldehyde with a 10% aqueous Na₂CO₃ solution in a separatory funnel until no more CO₂ evolution is observed. This step removes the benzoic acid impurity by converting it to the water-soluble sodium benzoate.[6][17]

  • Separate the organic layer and wash it with water.

  • Dry the benzaldehyde over an anhydrous drying agent like MgSO₄.[6]

  • For optimal purity, decant the dried benzaldehyde and distill it under reduced pressure.[6][12]

Protocol 2: General Procedure for a Base-Catalyzed Aldol Condensation (Synthesis of Dibenzalacetone)

This procedure outlines a typical Claisen-Schmidt condensation.

Materials:

  • Benzaldehyde (0.006 moles)[18]

  • Acetone (0.003 moles)[18]

  • 95% Ethanol (3 mL)[18]

  • 10% Sodium hydroxide (NaOH) solution (1 mL)[18]

  • Conical test tube or small flask

  • Ice bath

Procedure:

  • In a conical test tube, dissolve the benzaldehyde and acetone in 95% ethanol.[18]

  • Add the 10% NaOH solution and mix the contents until a precipitate is observed.[18]

  • Allow the mixture to stand for approximately 20 minutes.[18]

  • Cool the mixture in an ice bath to maximize crystallization.[18]

  • Collect the product by vacuum filtration and wash the crystals with cold water, followed by a small amount of cold ethanol.[14][19]

  • The crude product can be further purified by recrystallization from ethanol.[15][19]

Visualizing Troubleshooting Workflows

The following diagrams illustrate logical workflows for troubleshooting common issues in benzaldehyde condensations.

Troubleshooting_Low_Yield start Low Yield Observed check_reactants Check Reactant Purity (TLC, NMR) start->check_reactants check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions check_workup Evaluate Work-up & Purification start->check_workup purify Purify Benzaldehyde (Wash with Na2CO3, Distill) check_reactants->purify Impurities Detected adjust_temp Optimize Temperature (Heat or Cool as needed) check_conditions->adjust_temp adjust_stoich Adjust Stoichiometry check_conditions->adjust_stoich monitor_time Monitor with TLC Extend Reaction Time if needed check_conditions->monitor_time optimize_workup Optimize Isolation (Cooling, Solvent Choice) check_workup->optimize_workup success Improved Yield purify->success adjust_temp->success adjust_stoich->success monitor_time->success optimize_workup->success

Caption: Troubleshooting workflow for low product yield.

Troubleshooting_Side_Products start Multiple Side Products Detected identify_side_products Identify Side Products (NMR, MS, TLC comparison) start->identify_side_products cannizzaro Cannizzaro Products (Benzyl Alcohol, Benzoic Acid) identify_side_products->cannizzaro self_condensation Ketone Self-Condensation Products identify_side_products->self_condensation michael_adduct Michael Adduct identify_side_products->michael_adduct mitigate_cannizzaro Use Milder Base Lower Temperature cannizzaro->mitigate_cannizzaro mitigate_self_condensation Slowly Add Aldehyde Use 1:1 Stoichiometry Pre-form Enolate self_condensation->mitigate_self_condensation mitigate_michael Adjust Stoichiometry Shorter Reaction Time michael_adduct->mitigate_michael success Minimized Side Products mitigate_cannizzaro->success mitigate_self_condensation->success mitigate_michael->success

Caption: Troubleshooting workflow for multiple side products.

References

Troubleshooting

how to prevent self-condensation of 4-(2-Bromoethoxy)benzaldehyde

Welcome to the technical support center for 4-(2-Bromoethoxy)benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling and utilizing this comp...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-(2-Bromoethoxy)benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling and utilizing this compound effectively in their experiments, with a focus on preventing unwanted side reactions such as self-condensation.

Frequently Asked Questions (FAQs)

Q1: Can 4-(2-Bromoethoxy)benzaldehyde undergo self-condensation?

A1: Under typical aldol condensation conditions, 4-(2-Bromoethoxy)benzaldehyde is not expected to undergo self-condensation. This is because it lacks alpha-hydrogens, which are necessary for the formation of an enolate ion, the key nucleophile in the most common self-condensation pathway for aldehydes.[1][2] However, other condensation reactions, though less common for this specific structure, cannot be entirely ruled out under different reaction conditions.

Q2: What are the primary concerns when using 4-(2-Bromoethoxy)benzaldehyde in reactions with other enolizable carbonyl compounds?

A2: The main concern is the self-condensation of the reaction partner. For instance, in a crossed aldol reaction with a ketone like acetophenone, the ketone can form an enolate and react with itself.[3][4] To favor the desired cross-condensation product, reaction conditions should be optimized to minimize the self-condensation of the ketone.

Q3: What are the signs of product degradation or side reactions in my experiment?

A3: The appearance of an unexpected oily or gummy product instead of a solid, or the presence of multiple spots on a Thin Layer Chromatography (TLC) plate, can indicate the presence of impurities or side products.[5][6] Discoloration of the reaction mixture may also suggest decomposition.[6]

Q4: How can I purify 4-(2-Bromoethoxy)benzaldehyde if I suspect it has degraded or contains impurities?

A4: Several methods can be employed for the purification of aromatic aldehydes. These include:

  • Washing with a mild base: To remove acidic impurities.[5]

  • Formation of a bisulfite adduct: This is a highly effective method for separating aldehydes from other organic compounds.[6][7][8] The aldehyde can be regenerated from the adduct.

  • Column chromatography: Effective for separating compounds with different polarities.[5][6]

  • Recrystallization or precipitation: Can be used if the product is a solid.[6]

  • Vacuum distillation: Suitable for thermally stable liquid aldehydes.[5]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low yield of desired product in a crossed-condensation reaction Self-condensation of the enolizable partner is dominating.Slowly add the enolizable ketone/aldehyde to a mixture of 4-(2-Bromoethoxy)benzaldehyde and the base. This keeps the enolate concentration low, favoring the cross-reaction.[2] Consider using a directed aldol approach, such as pre-forming the enolate with a strong base like LDA at low temperatures.[4][9]
Formation of an oily or gummy product instead of a solid Presence of unreacted starting materials, self-condensation byproducts, or other impurities.Analyze the product mixture using TLC or NMR to identify the components.[2] Purify the product using techniques such as washing with sodium bisulfite solution, column chromatography, or recrystallization.[2][6][7]
Reaction mixture turns dark or shows signs of decomposition Harsh reaction conditions (e.g., high temperature, strong base concentration). The bromoethoxy group may be sensitive to certain conditions.Use milder reaction conditions. For base-catalyzed reactions, consider using weaker bases or lower concentrations. Monitor the reaction temperature carefully.
Difficulty in removing unreacted 4-(2-Bromoethoxy)benzaldehyde The aldehyde is co-eluting with the product during chromatography or is difficult to separate by extraction.Utilize the bisulfite adduct formation method to selectively remove the unreacted aldehyde into an aqueous layer.[7][8]

Experimental Protocols

Protocol 1: Purification of an Aromatic Aldehyde via Bisulfite Adduct Formation

This protocol is adapted for the removal of unreacted 4-(2-Bromoethoxy)benzaldehyde from a reaction mixture.

Materials:

  • Crude reaction mixture containing the aldehyde

  • Methanol

  • Saturated aqueous sodium bisulfite solution

  • Deionized water

  • Immiscible organic solvent (e.g., ethyl acetate/hexanes mixture)

  • 50% Sodium hydroxide (NaOH) solution

Procedure:

  • Dissolve the crude mixture in a minimal amount of methanol.[7]

  • Transfer the solution to a separatory funnel.

  • Add 1 mL of saturated aqueous sodium bisulfite solution and shake the funnel vigorously for about 30 seconds. A precipitate of the aldehyde-bisulfite adduct may form.[7][8]

  • Add deionized water and an immiscible organic solvent (e.g., 10% ethyl acetate/hexanes) and shake again.[7]

  • Separate the layers. The aldehyde adduct will be in the aqueous phase, while the desired non-aldehyde product remains in the organic phase.

  • To regenerate the aldehyde from the aqueous layer (if needed), add an equal volume of a suitable organic solvent (e.g., ethyl acetate) and then add 50% NaOH solution dropwise until the pH of the aqueous layer is 12.[7]

  • Shake the funnel to extract the regenerated aldehyde into the organic layer. Separate the layers and collect the organic phase containing the purified aldehyde.

Protocol 2: Protecting the Aldehyde Group as an Acetal

This protocol describes the protection of the aldehyde group, which can be useful when performing reactions on other parts of the molecule that are incompatible with the aldehyde functionality.

Materials:

  • 4-(2-Bromoethoxy)benzaldehyde

  • A diol (e.g., ethylene glycol)

  • Anhydrous solvent (e.g., toluene)

  • Acid catalyst (e.g., p-toluenesulfonic acid, p-TsOH)

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 4-(2-Bromoethoxy)benzaldehyde and a slight excess of the diol in the anhydrous solvent.

  • Add a catalytic amount of the acid catalyst.

  • Heat the mixture to reflux. Water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Allow the reaction to cool to room temperature.

  • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the protected acetal.

Deprotection: The acetal can be deprotected to regenerate the aldehyde by hydrolysis with aqueous acid.[10]

Visualizations

logical_relationship cluster_problem Problem: Self-Condensation cluster_analysis Analysis cluster_conclusion Conclusion problem Self-Condensation of Aldehyde no_alpha_h 4-(2-Bromoethoxy)benzaldehyde lacks α-hydrogens no_enolate Cannot form an enolate no_alpha_h->no_enolate Therefore no_self_condensation Self-condensation via Aldol pathway is prevented no_enolate->no_self_condensation Leads to

Caption: Logical flow showing why self-condensation is unlikely.

experimental_workflow start Crude Reaction Mixture (Product + Unreacted Aldehyde) dissolve Dissolve in Methanol start->dissolve add_bisulfite Add Saturated NaHSO₃ (aq) & Shake dissolve->add_bisulfite extract Add H₂O & Organic Solvent Separate Layers add_bisulfite->extract organic_layer Organic Layer (Purified Product) extract->organic_layer Contains non-aldehyde components aqueous_layer Aqueous Layer (Aldehyde-Bisulfite Adduct) extract->aqueous_layer Contains aldehyde

Caption: Workflow for aldehyde purification via bisulfite adduct formation.

References

Optimization

Technical Support Center: Purification of Crude 4-(2-Bromoethoxy)benzaldehyde

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 4-(2-Bromoethoxy)be...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 4-(2-Bromoethoxy)benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude 4-(2-Bromoethoxy)benzaldehyde?

A1: Common impurities typically arise from the Williamson ether synthesis used for its preparation. These can include:

  • Unreacted starting materials: 4-hydroxybenzaldehyde and 1,2-dibromoethane.

  • Byproducts: Bis-etherification products where 4-hydroxybenzaldehyde reacts with both ends of 1,2-dibromoethane.

  • Polymeric materials: Formed under certain reaction conditions.

  • Residual base: Such as potassium carbonate, used in the synthesis.

Q2: What is the general appearance and solubility of pure 4-(2-Bromoethoxy)benzaldehyde?

A2: Pure 4-(2-Bromoethoxy)benzaldehyde is typically a white to off-white solid or a colorless to pale yellow liquid, depending on its purity and the ambient temperature.[1] It is generally soluble in organic solvents like ethanol, ethyl acetate, and dichloromethane, but has limited solubility in water.[1]

Q3: Which purification method is most suitable for crude 4-(2-Bromoethoxy)benzaldehyde?

A3: The choice of purification method depends on the nature and quantity of the impurities.

  • Recrystallization is effective if the crude product is a solid and the impurities have different solubility profiles from the desired product.

  • Column chromatography is a more versatile technique that can separate the product from a wider range of impurities, including those with similar solubilities, and is suitable for both solid and oily crude products.

Q4: How can I assess the purity of my 4-(2-Bromoethoxy)benzaldehyde?

A4: The purity of your compound can be assessed using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick method to visualize the number of components in your sample.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify and quantify impurities if their signals do not overlap with the product signals.

  • Melting Point: A sharp melting point range close to the literature value suggests high purity for a solid product.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause(s) Suggested Solution(s)
The compound does not dissolve in the hot solvent. - Insufficient solvent.- Inappropriate solvent choice.- Gradually add more hot solvent until the compound dissolves.- Select a more suitable solvent. Ethanol or a mixture of ethyl acetate and heptane are good starting points.
No crystals form upon cooling. - Too much solvent was used, resulting in a non-supersaturated solution.- The solution was not cooled sufficiently.- Evaporate some of the solvent to concentrate the solution and then allow it to cool again.- Try scratching the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of pure 4-(2-Bromoethoxy)benzaldehyde.- Cool the solution in an ice bath after it has reached room temperature.
The product "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the compound.- The solution is cooling too rapidly.- High concentration of impurities.- Reheat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is more soluble, and allow it to cool slowly.- Ensure the flask is not cooled too quickly; insulate it if necessary.
Low yield of purified product. - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete crystallization due to insufficient cooling time.- Use the minimum amount of hot solvent necessary for dissolution.- Preheat the funnel and filter paper for hot filtration.- Ensure the solution is cooled for an adequate amount of time, including in an ice bath.
The purified crystals are colored. - Colored impurities are co-precipitating with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.
Column Chromatography Issues
Problem Possible Cause(s) Suggested Solution(s)
Poor separation of the product from impurities. - Inappropriate mobile phase polarity.- Optimize the mobile phase using TLC. A good starting point for 4-(2-Bromoethoxy)benzaldehyde is a mixture of n-hexane and ethyl acetate. Adjust the ratio to achieve a good separation of spots on the TLC plate.- Consider using a gradient elution, starting with a less polar mobile phase and gradually increasing the polarity.
The compound is not eluting from the column. - The mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase.
The compound is eluting too quickly. - The mobile phase is too polar.- Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent.
Streaking of the compound on the column. - The sample was not loaded properly.- The column was not packed uniformly.- Ensure the sample is dissolved in a minimal amount of solvent before loading.- Pack the column carefully to ensure a uniform stationary phase.

Data Presentation

Representative Purification Data

The following table provides representative data for the purification of crude 4-(2-Bromoethoxy)benzaldehyde. Actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification MethodTypical Yield (%)Typical Purity (%)Notes
Single-Solvent Recrystallization (Ethanol) 60 - 80> 98Effective for removing less soluble impurities.
Mixed-Solvent Recrystallization (Ethyl Acetate/Heptane) 65 - 85> 98Good for when the compound is too soluble in a single solvent at room temperature.
Silica Gel Column Chromatography (Hexane/Ethyl Acetate) 50 - 75> 99Highly effective for separating a wide range of impurities.

Experimental Protocols

Protocol 1: Recrystallization from a Mixed-Solvent System (Ethyl Acetate/Heptane)
  • Dissolution: In a fume hood, place the crude 4-(2-Bromoethoxy)benzaldehyde in an Erlenmeyer flask. Add a minimal amount of ethyl acetate (the "good" solvent) and gently heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask.

  • Induce Cloudiness: While the solution is still hot, slowly add heptane (the "poor" solvent) dropwise with swirling until the solution becomes faintly cloudy.

  • Re-dissolution: Add a few drops of hot ethyl acetate to just re-dissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold heptane.

  • Drying: Dry the purified crystals in a vacuum oven or a desiccator to a constant weight.

Protocol 2: Silica Gel Column Chromatography
  • TLC Analysis: Determine an appropriate mobile phase by running TLC plates with different ratios of a non-polar solvent (e.g., n-hexane) and a polar solvent (e.g., ethyl acetate). An ideal solvent system will give the desired product an Rf value of approximately 0.2-0.4 and good separation from impurities. A starting point of 85:15 n-hexane:ethyl acetate can be tested.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and pour it into the column. Allow the silica to settle, ensuring a uniform packing without air bubbles. Add a layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude 4-(2-Bromoethoxy)benzaldehyde in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica gel.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions. The elution can be done isocratically (with a constant mobile phase composition) or with a gradient of increasing polarity.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 4-(2-Bromoethoxy)benzaldehyde.

Mandatory Visualization

PurificationWorkflow cluster_start Initial Assessment cluster_decision Method Selection cluster_recrystallization Recrystallization Path cluster_chromatography Chromatography Path cluster_end Final Product Start Crude 4-(2-Bromoethoxy)benzaldehyde Assess Assess Physical State and Impurity Profile (TLC) Start->Assess Decision Solid with few impurities? Assess->Decision Recrystallize Perform Recrystallization Decision->Recrystallize Yes Column Perform Column Chromatography Decision->Column No (Oily or complex mixture) Recrystal_Check Check Purity (TLC, MP) Recrystallize->Recrystal_Check Pure_Product Pure 4-(2-Bromoethoxy)benzaldehyde Recrystal_Check->Pure_Product Pure Repurify Repurify if necessary Recrystal_Check->Repurify Not Pure Column_Check Check Purity (TLC, HPLC) Column->Column_Check Column_Check->Pure_Product Pure Column_Check->Repurify Not Pure Repurify->Decision

Caption: Purification workflow for crude 4-(2-Bromoethoxy)benzaldehyde.

References

Troubleshooting

removing unreacted starting materials from 4-(2-Bromoethoxy)benzaldehyde

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-(2-Bromoethoxy)benzaldehy...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-(2-Bromoethoxy)benzaldehyde by removing unreacted starting materials.

Frequently Asked Questions (FAQs)

Q1: What are the most common unreacted starting materials I need to remove from my crude 4-(2-Bromoethoxy)benzaldehyde?

A1: Based on the common synthesis route, the primary unreacted starting materials you will likely encounter are 4-hydroxybenzaldehyde and 1,2-dibromoethane. The synthesis typically involves the Williamson ether synthesis, reacting 4-hydroxybenzaldehyde with an excess of 1,2-dibromoethane in the presence of a base.

Q2: My TLC analysis shows a spot that corresponds to 4-hydroxybenzaldehyde. How can I remove it?

A2: Unreacted 4-hydroxybenzaldehyde can be effectively removed by performing a basic aqueous wash. The phenolic proton of 4-hydroxybenzaldehyde is acidic and will be deprotonated by a mild base, such as sodium bicarbonate or sodium hydroxide, forming a water-soluble phenoxide salt. This salt will partition into the aqueous layer during an extraction, while your desired product, 4-(2-Bromoethoxy)benzaldehyde, remains in the organic layer.

Q3: How can I get rid of the excess 1,2-dibromoethane from my reaction mixture?

A3: Excess 1,2-dibromoethane, being a relatively volatile and non-polar compound, can often be removed by evaporation under reduced pressure (roto-evaporation). For trace amounts, purification by column chromatography or recrystallization is effective.[1] During column chromatography, the non-polar 1,2-dibromoethane will elute much faster than the more polar product.

Q4: I've performed a wash and removed the solvent, but my product is still impure. What is the next step?

A4: After an initial workup, recrystallization or column chromatography are the recommended next steps for achieving high purity.[2] The choice between the two depends on the nature of the remaining impurities and the quantity of your material. Thin Layer Chromatography (TLC) can help you decide which method is more suitable.[3] If you have a solid product and the impurities have different solubilities, recrystallization is a good option.[4][5] If you have an oily product or multiple impurities with similar polarities, column chromatography will likely be necessary.[6][7][8]

Q5: What is a good solvent system for the recrystallization of 4-(2-Bromoethoxy)benzaldehyde?

A5: A common technique for recrystallization is to use a solvent pair, consisting of a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble. For 4-(2-Bromoethoxy)benzaldehyde, you could try dissolving it in a minimal amount of a hot solvent like ethanol, ethyl acetate, or acetone, and then gradually adding a non-polar "anti-solvent" like hexanes or heptane until the solution becomes cloudy.[4][5] Slow cooling should then yield crystals of the purified product.

Q6: What mobile phase should I use for column chromatography to purify 4-(2-Bromoethoxy)benzaldehyde?

A6: The ideal mobile phase for column chromatography should provide good separation between your product and any impurities on a TLC plate, with the product having an Rf value of approximately 0.3.[8] A good starting point for a solvent system would be a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. You can start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity of the eluent.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Persistent 4-hydroxybenzaldehyde impurity after aqueous wash Incomplete extraction due to insufficient base or inadequate mixing.Increase the concentration or volume of the basic solution (e.g., 1M NaOH). Ensure vigorous shaking of the separatory funnel for several minutes. Repeat the wash multiple times.
Product "oils out" during recrystallization The boiling point of the solvent may be higher than the melting point of the product, or the solution is being cooled too quickly.Re-heat the solution to re-dissolve the oil. Add a small amount of the "good" solvent to ensure complete dissolution. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[4]
No crystals form upon cooling The solution is not supersaturated (too much solvent was used).Gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow it to cool again. Try inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[4]
Poor separation during column chromatography Inappropriate solvent system.Optimize the solvent system using TLC. Try different ratios of your chosen solvents or switch to a different solvent system altogether (e.g., dichloromethane/hexanes).[8]

Experimental Protocols

Protocol 1: Basic Aqueous Wash to Remove 4-hydroxybenzaldehyde
  • Dissolve the Crude Product: Dissolve the crude reaction mixture in a suitable organic solvent in which your product is soluble, such as ethyl acetate or dichloromethane (DCM).

  • Transfer to Separatory Funnel: Transfer the organic solution to a separatory funnel.

  • First Wash: Add an equal volume of a 1M sodium hydroxide (NaOH) solution. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.

  • Separate Layers: Allow the layers to separate. Drain the lower aqueous layer.

  • Second Wash: Add an equal volume of deionized water to the organic layer, shake, and separate the layers. This removes any residual NaOH.

  • Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to remove residual water.

  • Dry and Concentrate: Drain the organic layer into a clean flask and dry it over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product, now free of 4-hydroxybenzaldehyde.

Protocol 2: Recrystallization of 4-(2-Bromoethoxy)benzaldehyde
  • Dissolution: In a fume hood, place the crude 4-(2-Bromoethoxy)benzaldehyde in an Erlenmeyer flask with a stir bar. Add a minimal amount of a hot "good" solvent (e.g., ethanol or ethyl acetate) and stir until the solid is fully dissolved.

  • Induce Precipitation: While the solution is still warm, slowly add a "poor" solvent (e.g., hexanes or heptane) dropwise with continuous stirring until the solution becomes persistently cloudy.

  • Re-dissolution: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[4]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the ice-cold solvent mixture to remove any impurities adhering to the crystal surface.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 3: Column Chromatography Purification
  • Prepare the Column: Pack a glass chromatography column with silica gel using a slurry method with your chosen non-polar solvent (e.g., hexanes).

  • Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Begin eluting the column with the non-polar solvent. Unreacted 1,2-dibromoethane, being non-polar, will elute first.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by adding small increments of a more polar solvent (e.g., ethyl acetate). This will allow for the elution of your product, 4-(2-Bromoethoxy)benzaldehyde.

  • Collect Fractions: Collect the eluent in a series of test tubes.

  • Analyze Fractions: Monitor the fractions by TLC to identify which ones contain the purified product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 4-(2-Bromoethoxy)benzaldehyde.

Data Presentation

Compound Molecular Weight ( g/mol ) Boiling Point (°C) Melting Point (°C) Solubility Typical TLC Rf (9:1 Hex:EtOAc)
4-(2-Bromoethoxy)benzaldehyde229.07[9]--Soluble in ethyl acetate, DCM; Insoluble in water~0.3
4-hydroxybenzaldehyde122.12247.9116-119Soluble in ethanol, ethyl acetate; slightly soluble in water~0.1
1,2-dibromoethane187.86131-1329-10Soluble in most organic solvents; slightly soluble in water~0.8

Visualizations

G cluster_workflow Purification Workflow crude Crude Product (4-(2-Bromoethoxy)benzaldehyde, 4-hydroxybenzaldehyde, 1,2-dibromoethane) wash Basic Aqueous Wash (e.g., 1M NaOH) crude->wash Remove 4-hydroxybenzaldehyde evaporation Solvent Evaporation (Rotary Evaporator) wash->evaporation Remove solvent purity_check Purity Check (TLC) evaporation->purity_check recrystallization Recrystallization purity_check->recrystallization Solid with few impurities column Column Chromatography purity_check->column Oily product or multiple impurities pure_product Pure 4-(2-Bromoethoxy)benzaldehyde recrystallization->pure_product column->pure_product

Caption: A general workflow for the purification of 4-(2-Bromoethoxy)benzaldehyde.

G cluster_decision Troubleshooting Purification start Crude Product Analysis (TLC) hydroxy_present 4-hydroxybenzaldehyde present? start->hydroxy_present dbe_present 1,2-dibromoethane present? hydroxy_present->dbe_present No basic_wash Perform Basic Aqueous Wash hydroxy_present->basic_wash Yes other_impurities Other impurities present? dbe_present->other_impurities No rotoevap Evaporate under reduced pressure dbe_present->rotoevap Yes column_recrys Column Chromatography or Recrystallization other_impurities->column_recrys Yes pure Pure Product other_impurities->pure No basic_wash->dbe_present rotoevap->other_impurities column_recrys->pure

Caption: Decision tree for selecting the appropriate purification method.

References

Optimization

Technical Support Center: Optimizing Reaction Temperature for 4-(2-Bromoethoxy)benzaldehyde

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 4-(2-Bromoethoxy)benzaldehyd...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 4-(2-Bromoethoxy)benzaldehyde. The content is designed to address specific issues that may be encountered during the Williamson ether synthesis of this compound from 4-hydroxybenzaldehyde and 1,2-dibromoethane, with a focus on optimizing the reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What is the general recommended temperature range for the synthesis of 4-(2-Bromoethoxy)benzaldehyde via Williamson ether synthesis?

A1: The Williamson ether synthesis is typically conducted at elevated temperatures to ensure a reasonable reaction rate. For the synthesis of aryl ethers, a temperature range of 50-100°C is generally recommended.[1] For analogous reactions involving the alkylation of hydroxybenzaldehydes, temperatures around 70-80°C have been shown to be effective.[2][3] It is advisable to start with a temperature around 80°C and optimize based on reaction monitoring.

Q2: How does reaction temperature influence the yield of 4-(2-Bromoethoxy)benzaldehyde?

A2: In the Williamson ether synthesis, increasing the reaction temperature generally leads to a higher reaction rate and can improve the yield, particularly when using milder bases or less reactive alkyl halides. For a similar reaction involving the alkylation of a dihydroxybenzaldehyde with 1,2-dibromoethane in acetonitrile, a significant improvement in yield was observed when the temperature was increased.[4] However, excessively high temperatures can promote the formation of side products. Therefore, a careful optimization of the temperature is crucial to maximize the yield of the desired product.

Q3: What are the common side products to expect, and how does temperature affect their formation?

A3: The primary side product of concern in the synthesis of 4-(2-Bromoethoxy)benzaldehyde is the bis-alkylation product, where a second molecule of 4-hydroxybenzaldehyde reacts with the already formed product. Higher temperatures can potentially increase the rate of this secondary reaction. Another possible side reaction is the elimination of HBr from 1,2-dibromoethane to form vinyl bromide, especially at very high temperatures, though this is less common under typical Williamson ether synthesis conditions. Using a moderate temperature and controlling the stoichiometry of the reactants can help minimize the formation of these byproducts.[1][4]

Q4: Which solvents are suitable for this reaction?

A4: Polar aprotic solvents are generally preferred for Williamson ether synthesis as they can enhance the nucleophilicity of the phenoxide.[1] Acetonitrile (CH₃CN) and N,N-dimethylformamide (DMF) are commonly used and have been shown to be effective for similar reactions.[2][3][4] Acetonitrile is often a good choice as it can provide a clean reaction profile.[4]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Reaction temperature is too low. Gradually increase the reaction temperature in increments of 10°C (e.g., from 70°C to 80°C or 90°C) and monitor the reaction progress by TLC or GC/MS.
Inefficient deprotonation of 4-hydroxybenzaldehyde. Ensure a suitable base (e.g., K₂CO₃, CsHCO₃) is used in sufficient quantity (typically 1.5-2.0 equivalents). Ensure the base is anhydrous.
Poor quality of reagents. Use fresh, anhydrous 1,2-dibromoethane and a high-purity grade of 4-hydroxybenzaldehyde. Ensure the solvent is anhydrous.
Insufficient reaction time. Monitor the reaction over a longer period. While some similar reactions are complete within a few hours, others may require 12-24 hours.
Issue 2: Formation of Significant Side Products (e.g., Bis-alkylation)
Potential Cause Troubleshooting Steps
Reaction temperature is too high. Decrease the reaction temperature. While higher temperatures can increase the reaction rate, they may also promote the formation of the bis-alkylation byproduct. An optimal temperature balances reaction rate and selectivity.
Incorrect stoichiometry. Use a slight excess of 1,2-dibromoethane (e.g., 1.1-1.2 equivalents) relative to 4-hydroxybenzaldehyde to favor the mono-alkylation product.
Prolonged reaction time at high temperature. Once the starting material is consumed (as monitored by TLC or GC/MS), work up the reaction to prevent the formation of further byproducts.

Data Presentation

The following table presents data from a study on the regioselective alkylation of 2,4-dihydroxybenzaldehyde with 1,2-dibromoethane. While the starting material is different, this data provides a useful reference for understanding the effect of temperature on the yield in a closely related system.[4]

Table 1: Effect of Temperature on the Yield of 4-(2-Bromoethoxy)-2-hydroxybenzaldehyde [4]

Temperature (°C)SolventReaction Time (h)Yield (%)*
60CH₃CN4Low
80CH₃CN4Significantly Improved

*Note: The original study reported qualitative results ("low" vs. "significantly improved"). For the synthesis of 4-(2-Bromoethoxy)benzaldehyde, it is recommended to perform a similar temperature screen to determine the optimal quantitative yield.

Experimental Protocols

Detailed Methodology for the Synthesis of 4-(2-Bromoethoxy)benzaldehyde

This protocol is adapted from established Williamson ether synthesis procedures for similar compounds.[2][3]

Materials:

  • 4-hydroxybenzaldehyde

  • 1,2-dibromoethane

  • Anhydrous potassium carbonate (K₂CO₃) or cesium bicarbonate (CsHCO₃)

  • Anhydrous acetonitrile (CH₃CN) or N,N-dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous acetonitrile (sufficient to dissolve the starting material).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 1,2-dibromoethane (1.2 eq.) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80°C) and stir.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the inorganic salts and wash the solid with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash with deionized water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Mandatory Visualization

experimental_workflow reagents 1. Combine Reactants (4-hydroxybenzaldehyde, 1,2-dibromoethane, Base) in Solvent heating 2. Heat and Stir (e.g., 80°C) reagents->heating Initiate Reaction monitoring 3. Monitor Reaction (TLC/GC-MS) heating->monitoring workup 4. Aqueous Workup (Filtration, Extraction, Washing) monitoring->workup Reaction Complete purification 5. Purify Product (Column Chromatography) workup->purification product Pure 4-(2-Bromoethoxy)benzaldehyde purification->product troubleshooting_logic start Low Yield? temp_low Increase Temperature start->temp_low Yes side_products Side Products Present? start->side_products No success Improved Yield temp_low->success base_issue Check Base (Anhydrous, Stoichiometry) base_issue->success side_products->base_issue No temp_high Decrease Temperature side_products->temp_high Yes temp_high->success stoichiometry Adjust Stoichiometry (Excess 1,2-dibromoethane) stoichiometry->success

References

Troubleshooting

minimizing byproduct formation in 4-(2-Bromoethoxy)benzaldehyde reactions

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during reactions...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during reactions involving 4-(2-Bromoethoxy)benzaldehyde.

I. Synthesis of 4-(2-Bromoethoxy)benzaldehyde via Williamson Ether Synthesis

The synthesis of 4-(2-Bromoethoxy)benzaldehyde is typically achieved through a Williamson ether synthesis, an SN2 reaction between 4-hydroxybenzaldehyde and 1,2-dibromoethane in the presence of a base. Careful control of reaction parameters is crucial to maximize the yield of the desired product and minimize the formation of byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct in the synthesis of 4-(2-Bromoethoxy)benzaldehyde and how can I minimize it?

A1: The most common and significant byproduct is the bis-alkylation product, 4,4'-((ethane-1,2-diylbis(oxy))bis(4,1-phenylene))dicarbaldehyde. This occurs when a second molecule of 4-hydroxybenzaldehyde reacts with the remaining bromo- group of the desired product. To minimize its formation, it is critical to use a significant excess of 1,2-dibromoethane. This ensures that the phenoxide ion is more likely to encounter a molecule of 1,2-dibromoethane rather than a molecule of the mono-alkylated product.

Q2: I am observing a complex mixture of products in my reaction. What are the likely causes?

A2: The formation of a complex mixture of side products can be attributed to several factors. Reactions conducted in polar aprotic solvents like DMSO and DMF at elevated temperatures can lead to decomposition and other side reactions. Using a cleaner solvent such as acetonitrile can result in a much cleaner reaction profile. Additionally, the choice of base is critical; strong bases can promote side reactions. Milder bases like potassium carbonate (K₂CO₃) or cesium bicarbonate (CsHCO₃) are recommended.

Q3: My reaction is not going to completion, and I have a significant amount of unreacted 4-hydroxybenzaldehyde. What should I do?

A3: Incomplete conversion can be due to several factors:

  • Insufficient Base: Ensure at least one equivalent of a suitable base is used to completely deprotonate the 4-hydroxybenzaldehyde.

  • Low Reaction Temperature: While high temperatures can promote side reactions, a temperature that is too low may result in a sluggish reaction. A moderate temperature, typically around 80-85°C for acetonitrile, is a good starting point.

  • Reaction Time: Williamson ether syntheses can sometimes require extended reaction times to go to completion. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Purity of Reagents: Ensure that all reagents, especially the solvent, are anhydrous, as water can quench the phenoxide and hinder the reaction.

Q4: How can I effectively remove unreacted 4-hydroxybenzaldehyde from my final product?

A4: Unreacted 4-hydroxybenzaldehyde can often be removed by washing the organic extract with a dilute aqueous solution of sodium hydroxide (NaOH). The basic solution will deprotonate the phenolic hydroxyl group of the unreacted starting material, forming the water-soluble sodium phenoxide, which will partition into the aqueous layer. The desired product, lacking the acidic phenolic proton, will remain in the organic layer.

Troubleshooting Guide: Synthesis of 4-(2-Bromoethoxy)benzaldehyde
Issue Potential Cause Recommended Solution
Low Yield of Desired Product Insufficient excess of 1,2-dibromoethane.Increase the molar ratio of 1,2-dibromoethane to 4-hydroxybenzaldehyde (e.g., 3-5 equivalents).
Inappropriate solvent.Use acetonitrile instead of DMF or DMSO to minimize side product formation.
Reaction temperature is too low or too high.Optimize the reaction temperature. A good starting point is 80-85°C in acetonitrile.
High Percentage of Bis-Alkylation Byproduct Stoichiometric ratio of reactants is too close to 1:1.Employ a significant excess of 1,2-dibromoethane.
High concentration of 4-hydroxybenzaldehyde.Consider a slower addition of the 4-hydroxybenzaldehyde/base mixture to the heated solution of 1,2-dibromoethane.
Formation of Tarry or Polymeric Material Use of a strong, harsh base.Opt for a milder base such as K₂CO₃ or CsHCO₃.
High reaction temperature.Lower the reaction temperature and monitor for completion over a longer period.
Difficulty in Product Purification Presence of multiple byproducts.Optimize the reaction conditions (solvent, base, temperature, stoichiometry) to achieve a cleaner crude product.
Co-precipitation of product and byproduct.Utilize column chromatography for separation. A gradient elution with a hexane/ethyl acetate solvent system is a good starting point.
Experimental Protocol: Synthesis of 4-(2-Bromoethoxy)benzaldehyde

This protocol is adapted from established procedures for Williamson ether synthesis.

Materials:

  • 4-hydroxybenzaldehyde

  • 1,2-dibromoethane

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate

  • Hexanes

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetonitrile.

  • Add 1,2-dibromoethane (3.0-5.0 eq) to the mixture.

  • Heat the reaction mixture to 80-85°C with vigorous stirring.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The reaction is typically complete within 24 hours.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate or by recrystallization from a suitable solvent system like ethanol/water.

Diagram of the Synthetic Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification Reactants 4-Hydroxybenzaldehyde (1 eq) 1,2-Dibromoethane (3-5 eq) K2CO3 (1.5 eq) Acetonitrile Heating Heat to 80-85°C Stir for ~24h Monitor by TLC Reactants->Heating 1 Filtration Cool to RT Filter K2CO3 Heating->Filtration 2 Concentration1 Concentrate Filtrate Filtration->Concentration1 3 Extraction Dissolve in EtOAc Wash with H2O, Brine Concentration1->Extraction 4 Drying Dry over Na2SO4 Filter Extraction->Drying 5 Concentration2 Concentrate to Crude Product Drying->Concentration2 6 Purification Column Chromatography (Hexane/EtOAc) or Recrystallization Concentration2->Purification 7 Final_Product Pure 4-(2-Bromoethoxy)benzaldehyde Purification->Final_Product 8

Caption: Workflow for the synthesis and purification of 4-(2-Bromoethoxy)benzaldehyde.

II. Subsequent Reactions of 4-(2-Bromoethoxy)benzaldehyde

4-(2-Bromoethoxy)benzaldehyde is a versatile intermediate. The following sections address potential byproduct formation in common subsequent reactions.

A. Wittig Reaction

Q5: I am performing a Wittig reaction with 4-(2-Bromoethoxy)benzaldehyde and a non-stabilized ylide and observing a mixture of (E)- and (Z)-alkenes. How can I improve the stereoselectivity?

A5: Wittig reactions with non-stabilized ylides typically favor the formation of the (Z)-alkene. However, the selectivity can be influenced by the reaction conditions. To enhance (Z)-selectivity, it is recommended to use salt-free ylides in aprotic, non-polar solvents. Conversely, the presence of lithium salts can sometimes decrease the (Z)-selectivity. For stabilized ylides, the (E)-alkene is generally the major product.

Troubleshooting the Wittig Reaction

Issue Potential Cause Recommended Solution
Low Yield of Alkene Incomplete ylide formation.Ensure the use of a strong enough base (e.g., n-BuLi, NaH) and anhydrous conditions.
Steric hindrance.If the ylide or aldehyde is highly hindered, the reaction may be slow or not proceed. Consider alternative olefination methods if optimization is unsuccessful.
Mixture of (E)/(Z) Isomers Use of a semi-stabilized ylide.These ylides often give poor stereoselectivity. If a specific isomer is required, consider alternative synthetic routes or chromatographic separation of the isomers.
Reaction conditions favoring isomerization.For non-stabilized ylides, use salt-free conditions to maximize (Z)-selectivity.
Formation of Triphenylphosphine Oxide is Difficult to Remove High polarity of the byproduct.Triphenylphosphine oxide can often be removed by column chromatography. In some cases, precipitation from a less polar solvent mixture can be effective.

Diagram of Wittig Reaction Logical Flow

G Start Start Wittig Reaction (4-(2-Bromoethoxy)benzaldehyde + Ylide) Check_Ylide Is the ylide stabilized? Start->Check_Ylide Non_Stabilized Expect predominantly (Z)-alkene Check_Ylide->Non_Stabilized No Stabilized Expect predominantly (E)-alkene Check_Ylide->Stabilized Yes Semi_Stabilized Expect (E)/(Z) mixture Check_Ylide->Semi_Stabilized Semi Analyze_Product Analyze product mixture (NMR, GC-MS) Non_Stabilized->Analyze_Product Stabilized->Analyze_Product Semi_Stabilized->Analyze_Product Desired_Stereoselectivity Is stereoselectivity acceptable? Analyze_Product->Desired_Stereoselectivity Optimize Optimize reaction conditions (solvent, temperature, salt-free ylide) Desired_Stereoselectivity->Optimize No Purify Purify product (Column chromatography) Desired_Stereoselectivity->Purify Yes Optimize->Start End Pure Alkene Product Purify->End

Caption: Logical workflow for troubleshooting a Wittig reaction.

B. Reactions with Amines (Reductive Amination)

Q6: I am attempting a reductive amination with 4-(2-Bromoethoxy)benzaldehyde and a primary amine, but I am getting a significant amount of the dialkylated tertiary amine. How can I prevent this?

A6: The formation of a tertiary amine via dialkylation is a common side reaction in direct alkylations. Reductive amination proceeds through an imine intermediate, which is then reduced. To favor monoalkylation, it is crucial to use a reducing agent that selectively reduces the imine in the presence of the starting aldehyde. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are effective for this purpose as they are less reactive towards aldehydes and ketones at mildly acidic pH.

Troubleshooting Reductive Amination

Issue Potential Cause Recommended Solution
Formation of Dialkylated Amine Use of a non-selective reducing agent (e.g., NaBH₄) in a one-pot reaction.Use a milder, more selective reducing agent like NaBH₃CN or NaBH(OAc)₃.
Incorrect stoichiometry.Use a slight excess of the amine to ensure the aldehyde is fully converted to the imine before reduction.
Low Yield of Amine Incomplete imine formation.The reaction is typically carried out at a slightly acidic pH (around 5-6) to facilitate both imine formation and reduction.
Decomposition of the aldehyde or amine.Ensure the reaction conditions are not too harsh.
Reaction with the Bromoethoxy Group The amine acts as a nucleophile towards the bromoethoxy group.This is a potential competing reaction. Running the reaction at lower temperatures may help to favor the desired reductive amination over the SN2 reaction at the bromoethoxy group.

Diagram of Reductive Amination Pathway

G Start 4-(2-Bromoethoxy)benzaldehyde + Primary Amine Imine_Formation Imine Formation (pH 5-6) Start->Imine_Formation Imine Imine Intermediate Imine_Formation->Imine Reduction Reduction (e.g., NaBH3CN) Imine->Reduction Side_Reaction Dialkylation (Further reaction with aldehyde and reduction) Imine->Side_Reaction [Aldehyde] Desired_Product Desired Secondary Amine Reduction->Desired_Product Tertiary_Amine Tertiary Amine Byproduct Side_Reaction->Tertiary_Amine

Caption: Reaction pathway for reductive amination and potential byproduct formation.

Optimization

Technical Support Center: Synthesis of 4-(2-Bromoethoxy)benzaldehyde

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(2-Bromoethoxy)benzaldeh...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(2-Bromoethoxy)benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 4-(2-Bromoethoxy)benzaldehyde?

A1: The most prevalent method for synthesizing 4-(2-Bromoethoxy)benzaldehyde is the Williamson ether synthesis. This reaction involves the O-alkylation of 4-hydroxybenzaldehyde with an excess of 1,2-dibromoethane in the presence of a base.

Q2: What are the primary starting materials and reagents for this synthesis?

A2: The key starting materials are 4-hydroxybenzaldehyde and 1,2-dibromoethane. A base, such as potassium carbonate (K₂CO₃) or cesium bicarbonate (CsHCO₃), is required to deprotonate the phenolic hydroxyl group of 4-hydroxybenzaldehyde. A suitable solvent, such as dimethylformamide (DMF) or acetonitrile (CH₃CN), is also necessary.

Q3: What is the mechanism of the Williamson ether synthesis in this context?

A3: The synthesis proceeds via a bimolecular nucleophilic substitution (Sɴ2) mechanism. The base deprotonates the hydroxyl group of 4-hydroxybenzaldehyde to form a more nucleophilic phenoxide ion. This phenoxide then attacks one of the electrophilic carbon atoms of 1,2-dibromoethane, displacing a bromide ion and forming the ether linkage.

Q4: What are the major challenges and potential side reactions in this synthesis?

A4: The primary challenges include controlling the regioselectivity and minimizing side reactions. The most common side reaction is the bis-alkylation of 4-hydroxybenzaldehyde, where both bromine atoms of 1,2-dibromoethane react with two molecules of 4-hydroxybenzaldehyde, leading to the formation of 1,2-bis(4-formylphenoxy)ethane. Another potential side reaction is the elimination (E2) of HBr from 1,2-dibromoethane, especially under strongly basic conditions, which can lead to the formation of vinyl bromide and other byproducts. Polymerization or tar formation can also occur under harsh reaction conditions.

Q5: How can the formation of the bis-alkylation byproduct be minimized?

A5: Using a large excess of 1,2-dibromoethane can favor the mono-alkylation product. However, careful optimization of the base and solvent system is crucial. For instance, using a milder base like cesium bicarbonate in acetonitrile has been shown to improve the regioselectivity for mono-alkylation in similar systems.

Q6: What are the recommended purification methods for 4-(2-Bromoethoxy)benzaldehyde?

A6: Purification can be achieved through several methods. Recrystallization from a suitable solvent system, such as a mixture of hexane and toluene, is a common approach. Column chromatography on silica gel using a non-polar eluent system (e.g., n-hexane/ethyl acetate) can also be effective. For removing unreacted 4-hydroxybenzaldehyde and other aldehyde impurities, the formation of a water-soluble bisulfite adduct can be employed, allowing for separation by extraction.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete deprotonation of 4-hydroxybenzaldehyde. 2. Reaction temperature is too low. 3. Reaction time is too short. 4. Impure or wet reagents/solvents.1. Ensure a suitable base is used in sufficient quantity (e.g., 1.5 equivalents of K₂CO₃). 2. Increase the reaction temperature. A common temperature range is 80-100°C. 3. Extend the reaction time and monitor the reaction progress using Thin Layer Chromatography (TLC). 4. Use anhydrous solvents and high-purity reagents.
Formation of a Significant Amount of Bis-alkylation Byproduct 1. Insufficient excess of 1,2-dibromoethane. 2. Inappropriate choice of base and/or solvent.1. Increase the molar excess of 1,2-dibromoethane (e.g., 3-10 equivalents). 2. Consider using a milder base such as CsHCO₃ in acetonitrile, which has been shown to favor mono-alkylation.
Presence of Unreacted 4-hydroxybenzaldehyde 1. Insufficient amount of 1,2-dibromoethane or base. 2. Short reaction time.1. Ensure at least stoichiometric amounts of the alkylating agent and base are used. 2. Increase the reaction time and monitor for the disappearance of the starting material by TLC.
Formation of Dark, Tarry Substances 1. Reaction temperature is too high. 2. Use of a very strong base. 3. Prolonged reaction time at high temperatures.1. Lower the reaction temperature. 2. Use a milder base like K₂CO₃ or CsHCO₃ instead of stronger bases like sodium hydroxide. 3. Optimize the reaction time to avoid decomposition.
Difficulty in Product Isolation/Purification 1. Product is an oil and does not precipitate. 2. Co-elution of product and impurities during column chromatography.1. If precipitation in water is unsuccessful, perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate). 2. For purification from unreacted aldehyde, consider converting the crude mixture to their bisulfite adducts for separation. Adjust the polarity of the eluent system for column chromatography.

Quantitative Data Summary

The following tables summarize reaction conditions and yields for the synthesis of alkoxy benzaldehyde derivatives via Williamson ether synthesis, providing a comparative overview.

Table 1: Solvent and Base Optimization for Alkylation of a Hydroxybenzaldehyde Derivative with 1,2-Dibromoethane

EntrySolventBaseTemperature (°C)Yield of Mono-alkylation Product (%)
1DMSOKHCO₃60Complex Mixture
2DMFKHCO₃60Complex Mixture
3CH₃CNKHCO₃8015
4CH₃CNCsHCO₃8073

Data adapted from a study on 2,4-dihydroxybenzaldehyde, which highlights the significant impact of solvent and base selection on product yield and purity.

Table 2: Representative Yields for Williamson Ether Synthesis of Alkoxy Benzaldehydes

Starting AldehydeAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
4-Hydroxybenzaldehyde4-Nitrobenzyl bromideK₂CO₃DMF100374
4-HydroxybenzaldehydeBenzyl bromideK₂CO₃EthanolReflux1487.4

Experimental Protocols

Protocol 1: Synthesis of 4-(2-Bromoethoxy)benzaldehyde (Adapted from Critchley et al.)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzaldehyde (1 equivalent), potassium carbonate (1.5 equivalents), and dry dimethylformamide (DMF).

  • Addition of Alkylating Agent: To the stirred suspension, add 1,2-dibromoethane (3-5 equivalents).

  • Reaction: Heat the reaction mixture to 100°C and stir for 3-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water.

  • Isolation: If a precipitate forms, collect the solid by vacuum filtration and wash it thoroughly with water. If the product separates as an oil, perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane:toluene) or by column chromatography on silica gel using an appropriate eluent (e.g., n-hexane/ethyl acetate).

Protocol 2: Purification of Aldehydes via Bisulfite Adduct Formation (General Procedure)

  • Adduct Formation: Dissolve the crude reaction mixture containing the aldehyde in a water-miscible solvent such as methanol or THF. Add a freshly prepared saturated aqueous solution of sodium bisulfite and stir vigorously.

  • Extraction: Add water and an immiscible organic solvent (e.g., ethyl acetate). The bisulfite adduct of the aldehyde will partition into the aqueous layer, while non-aldehydic impurities will remain in the organic layer. Separate the layers.

  • Regeneration of Aldehyde: To recover the purified aldehyde, add a fresh portion of an organic solvent to the aqueous layer containing the bisulfite adduct. Basify the aqueous layer by the dropwise addition of a sodium hydroxide solution until the pH is strongly basic. This will reverse the reaction and regenerate the aldehyde, which will then be extracted into the organic layer.

  • Final Steps: Separate the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the purified aldehyde.

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials & Reagents cluster_reaction Williamson Ether Synthesis cluster_workup Work-up & Purification 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde Reaction_Step Reaction (80-100°C, 3-6h) 4-Hydroxybenzaldehyde->Reaction_Step 1,2-Dibromoethane 1,2-Dibromoethane 1,2-Dibromoethane->Reaction_Step Base Base (e.g., K₂CO₃) Base->Reaction_Step Solvent Solvent (e.g., DMF) Solvent->Reaction_Step Workup Aqueous Work-up (Precipitation/Extraction) Reaction_Step->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Final_Product 4-(2-Bromoethoxy)benzaldehyde Purification->Final_Product

Caption: Experimental workflow for the synthesis of 4-(2-Bromoethoxy)benzaldehyde.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Start Low Yield or Impure Product Cause1 Side Reactions (Bis-alkylation) Start->Cause1 Cause2 Incomplete Reaction Start->Cause2 Cause3 Decomposition Start->Cause3 Sol1 Optimize Base/Solvent (e.g., CsHCO₃ in CH₃CN) Cause1->Sol1 Sol4 Purification Strategy (e.g., Bisulfite Adduct) Cause1->Sol4 Sol2 Increase Reaction Time/Temperature Cause2->Sol2 Sol3 Use Milder Conditions Cause3->Sol3

Caption: Troubleshooting logic for challenges in 4-(2-Bromoethoxy)benzaldehyde synthesis.

Troubleshooting

dealing with oily product during 4-(2-Bromoethoxy)benzaldehyde purification

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of 4-(...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of 4-(2-Bromoethoxy)benzaldehyde, with a specific focus on handling oily products.

Troubleshooting Guide

Issue: Oily Product Formation During Purification

The formation of an oil or a gummy precipitate instead of solid crystals is a common challenge in the purification of organic compounds. This guide provides a systematic approach to troubleshoot and resolve this issue.

Immediate Steps:

  • Solvent Re-evaluation: The choice of solvent is critical. If an oil has formed, the solvent system may be inappropriate for your compound at the given concentration and temperature.

  • Slow Cooling: Rapid cooling often leads to oiling out. Ensure the crystallization process is gradual. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.

  • Induce Crystallization: If the solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal of pure 4-(2-Bromoethoxy)benzaldehyde.[1]

Systematic Troubleshooting Workflow:

G start Oily Product Observed check_purity Assess Purity (TLC/NMR) start->check_purity impure Significant Impurities Present check_purity->impure Impure pure_oil Product is an Oil at RT check_purity->pure_oil Pure chromatography Purify by Column Chromatography impure->chromatography recrystallization Attempt Recrystallization pure_oil->recrystallization chromatography->recrystallization solvent_screen Screen for a Suitable Recrystallization Solvent recrystallization->solvent_screen slow_cool Re-dissolve and Cool Slowly solvent_screen->slow_cool anti_solvent Use Anti-Solvent Technique slow_cool->anti_solvent Fails solid_product Solid Product Obtained slow_cool->solid_product Success anti_solvent->chromatography Fails anti_solvent->solid_product Success characterize Characterize Product (NMR, MP, etc.) solid_product->characterize

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude 4-(2-Bromoethoxy)benzaldehyde?

Common impurities in the synthesis of 4-(2-Bromoethoxy)benzaldehyde via Williamson ether synthesis include unreacted starting materials such as 4-hydroxybenzaldehyde and 1,2-dibromoethane. Byproducts from side reactions, such as the elimination of HBr from 1,2-dibromoethane, can also be present.[2]

Q2: My product appears as a yellow oil, but the literature suggests it should be a solid. Why is this?

A yellow or brownish oil can indicate the presence of impurities.[3] These could be polymeric byproducts or degradation products. Purification via column chromatography is often effective in removing these colored impurities. It is also possible that the melting point of your compound is low, and the presence of any impurities can further depress it, leading to an oily state at room temperature.

Q3: I am having trouble getting my oily product to solidify. What can I do?

If you have an oil, you can try dissolving it in a minimal amount of a good solvent and then adding a miscible "anti-solvent" (in which your product is insoluble) dropwise until the solution becomes cloudy. Then, allow it to stand and cool slowly. This technique can often induce crystallization.[1] Alternatively, cooling the oil to a very low temperature (e.g., in a dry ice/acetone bath) may induce solidification.

Q4: Can I use column chromatography to purify the oily product?

Yes, column chromatography is a highly effective method for purifying oily compounds.[4][5] It separates compounds based on their polarity. For 4-(2-Bromoethoxy)benzaldehyde, a silica gel column with a gradient elution starting from a non-polar solvent system (e.g., hexanes) and gradually increasing the polarity (e.g., by adding ethyl acetate) is a good starting point.

Q5: What is a good solvent system for the recrystallization of 4-(2-Bromoethoxy)benzaldehyde?

For compounds with similar structures, such as other substituted benzaldehydes, mixed solvent systems are often effective.[6] A good starting point for 4-(2-Bromoethoxy)benzaldehyde would be a mixture of a polar solvent in which it is soluble (like ethanol or ethyl acetate) and a non-polar solvent in which it is less soluble (like hexanes or water). For example, dissolving the crude product in a minimal amount of hot ethanol and then slowly adding water until turbidity persists can be an effective recrystallization method.

Data Summary

PropertyValueSource(s)
Molecular Formula C₉H₉BrO₂[7]
Molecular Weight 229.07 g/mol [7]
Appearance Colorless to pale yellow liquid or solid
Purity (after purification) >97% (typical)[8]
Expected Yield (after purification) 70-90% (variable)
Melting Point Not explicitly reported; similar compounds melt in the 50-70 °C range.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is suitable for crude 4-(2-Bromoethoxy)benzaldehyde that is mostly pure and needs final polishing to remove minor impurities.

Materials:

  • Crude 4-(2-Bromoethoxy)benzaldehyde

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • Dissolution: Place the crude oily product in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of hot ethanol to dissolve the oil completely with stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Induce Crystallization: While the ethanol solution is still warm, add deionized water dropwise until the solution becomes persistently cloudy.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol-water (1:1) mixture.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification by Column Chromatography

This protocol is recommended for crude products that are significantly impure or oily and difficult to crystallize directly.

Materials:

  • Crude 4-(2-Bromoethoxy)benzaldehyde

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

  • TLC plates and developing chamber

  • UV lamp

  • Rotary evaporator

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexanes and pack the chromatography column.

  • Sample Loading: Dissolve the crude oily product in a minimal amount of dichloromethane or the initial mobile phase and adsorb it onto a small amount of silica gel. Carefully load the dried silica gel with the adsorbed product onto the top of the column.

  • Elution: Start the elution with 100% hexanes. Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate (e.g., 95:5, 90:10, 80:20 hexanes:ethyl acetate).

  • Fraction Collection: Collect fractions in test tubes and monitor the separation using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure 4-(2-Bromoethoxy)benzaldehyde (as determined by TLC).

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.

Signaling Pathway/Workflow Diagram:

G start Crude Oily Product recrystallization_attempt Attempt Recrystallization start->recrystallization_attempt solid_formed Solid Crystals Form recrystallization_attempt->solid_formed Success oil_persists Oil Persists recrystallization_attempt->oil_persists Failure final_product Pure Product solid_formed->final_product column_chromatography Column Chromatography oil_persists->column_chromatography pure_fractions Collect Pure Fractions column_chromatography->pure_fractions solvent_evaporation Solvent Evaporation pure_fractions->solvent_evaporation solvent_evaporation->final_product

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Characterization of 4-(2-Bromoethoxy)benzaldehyde

In the field of drug development and organic synthesis, unambiguous structural confirmation of novel compounds and intermediates is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical techn...

Author: BenchChem Technical Support Team. Date: December 2025

In the field of drug development and organic synthesis, unambiguous structural confirmation of novel compounds and intermediates is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for this purpose. This guide provides a detailed comparison of the ¹H NMR spectral data for 4-(2-Bromoethoxy)benzaldehyde, a valuable intermediate, against its common precursors and a structurally similar analog. By understanding the spectral features of these related compounds, researchers can more accurately identify and assess the purity of their target molecule.

¹H NMR Data Comparison

The interpretation of the ¹H NMR spectrum for 4-(2-Bromoethoxy)benzaldehyde is facilitated by comparing it with its synthetic precursors, 4-hydroxybenzaldehyde and 1,2-dibromoethane, and a close structural analog, 4-ethoxybenzaldehyde. The data presented below is compiled from various spectral databases.

Table 1: Experimental ¹H NMR Data of Precursors and Analogous Compounds

Compound NameStructureSolventAldehyde Proton (CHO) δ (ppm), MultiplicityAromatic Protons (Ar-H) δ (ppm), Multiplicity, J (Hz)Alkoxy/Alkyl Protons δ (ppm), Multiplicity, J (Hz)Hydroxyl Proton (OH) δ (ppm), Multiplicity
4-Hydroxybenzaldehyde4-Hydroxybenzaldehyde structureDMSO-d₆9.79 (s)7.80 (d, J=8.6), 6.95 (d, J=8.6)N/A10.65 (s)
1,2-Dibromoethane1,2-Dibromoethane structureCDCl₃N/AN/A3.65 (s)N/A
4-Ethoxybenzaldehyde4-Ethoxybenzaldehyde structureCDCl₃9.88 (s)7.83 (d, J=8.8), 6.96 (d, J=8.8)4.10 (q, J=7.0, -OCH₂-), 1.45 (t, J=7.0, -CH₃)N/A

Note: Data is compiled from various sources. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz). s = singlet, d = doublet, t = triplet, q = quartet.

Predicted ¹H NMR Characterization of 4-(2-Bromoethoxy)benzaldehyde

While a publicly available, fully assigned experimental spectrum for 4-(2-Bromoethoxy)benzaldehyde is not readily found, its ¹H NMR spectrum can be reliably predicted based on the analysis of the compounds above. The key differences will appear in the aliphatic region, where the ethyl group of the ethoxy analog is replaced by a bromoethoxy group.

Table 2: Predicted ¹H NMR Spectral Data for 4-(2-Bromoethoxy)benzaldehyde

Proton AssignmentPredicted Chemical Shift (δ ppm)Predicted MultiplicityPredicted Coupling Constant (J Hz)IntegrationRationale for Prediction
Aldehyde (-CHO)~9.88Singlet (s)N/A1HThe electronic environment is very similar to 4-ethoxybenzaldehyde.[1]
Aromatic (Ha)~7.85Doublet (d)~8.82HProtons ortho to the aldehyde group, deshielded. Similar to 4-ethoxybenzaldehyde.[1]
Aromatic (Hb)~7.05Doublet (d)~8.82HProtons ortho to the alkoxy group, shielded. Similar to 4-ethoxybenzaldehyde.[1]
Methylene (-OCH₂-)~4.35Triplet (t)~6.52HAdjacent to an oxygen and a CH₂Br group. Expected to be a triplet.
Methylene (-CH₂Br)~3.68Triplet (t)~6.52HAdjacent to a bromine and an OCH₂ group. The electronegative bromine causes a significant downfield shift. Similar to 1,2-dibromoethane.

Experimental Protocol

The following is a standard protocol for the acquisition of a ¹H NMR spectrum for a small organic molecule like 4-(2-Bromoethoxy)benzaldehyde.[2]

  • Sample Preparation :

    • Accurately weigh approximately 5-10 mg of the 4-(2-Bromoethoxy)benzaldehyde sample.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is set to 0.00 ppm for calibration.

    • Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

  • NMR Spectrometer Setup :

    • Insert the NMR tube into a spinner turbine and place it within the NMR magnet.

    • "Lock" the spectrometer on the deuterium signal from the solvent. This step is crucial for maintaining a stable magnetic field.

    • "Shim" the magnetic field. This process involves adjusting the homogeneity of the magnetic field across the sample to obtain sharp, symmetrical peaks.

  • Data Acquisition :

    • Acquire the free induction decay (FID) signal. The number of scans can be adjusted to improve the signal-to-noise ratio, with 16 or 32 scans being typical for a sample of this concentration.

    • Set appropriate acquisition parameters, including the spectral width, acquisition time, and relaxation delay.

  • Data Processing :

    • Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-domain spectrum.

    • Phase-correct the spectrum manually or automatically to ensure all peaks are positive and have a proper Lorentzian line shape.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

    • Integrate the area under each peak to determine the relative ratio of protons in each unique chemical environment.

    • Analyze the chemical shifts, splitting patterns (multiplicities), and coupling constants to confirm the structure.

Workflow for ¹H NMR Characterization

The logical flow from sample to final structural confirmation can be visualized as follows.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Sample (5-10 mg) B Dissolve in Deuterated Solvent A->B C Add TMS (Internal Standard) B->C D Insert Sample into Spectrometer C->D To Spectrometer E Lock & Shim D->E F Acquire FID E->F G Fourier Transform F->G Process FID H Phase & Calibrate G->H I Integrate Peaks H->I J Assign Peaks (δ, Multiplicity, J) I->J K Structural Confirmation J->K Confirm Structure

Caption: Workflow of ¹H NMR analysis from sample preparation to structural confirmation.

References

Comparative

Interpreting the Mass Spectrum of 4-(2-Bromoethoxy)benzaldehyde: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals In the structural elucidation of novel compounds, mass spectrometry is an indispensable tool, providing critical insights into molecular weight and fragment...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the structural elucidation of novel compounds, mass spectrometry is an indispensable tool, providing critical insights into molecular weight and fragmentation patterns. This guide offers a detailed comparative analysis of the predicted electron ionization (EI) mass spectrum of 4-(2-Bromoethoxy)benzaldehyde against structurally related analogues. By understanding the fragmentation behavior of simpler, related molecules, we can build a comprehensive interpretation of the more complex spectrum of the target compound. This analysis is supported by experimental data for the comparative compounds and a detailed experimental protocol.

Comparative Fragmentation Analysis

The mass spectrum of 4-(2-Bromoethoxy)benzaldehyde is predicted to exhibit a characteristic molecular ion peak and a series of fragment ions that serve as a structural fingerprint. To deconstruct this pattern, a comparison with benzaldehyde, 4-bromobenzaldehyde, ethoxybenzene, 4-ethoxybenzaldehyde, and 2-bromoethanol is highly informative. The quantitative data for the major ions observed in the mass spectra of these compounds are summarized below.

m/z4-(2-Bromoethoxy)benzaldehyde (Predicted Relative Intensity %)Benzaldehyde (Observed Relative Intensity %)4-Bromobenzaldehyde (Observed Relative Intensity %)Ethoxybenzene (Observed Relative Intensity %)4-Ethoxybenzaldehyde (Observed Relative Intensity %)2-Bromoethanol (Observed Relative Intensity %)Proposed Fragment Ion (for 4-(2-Bromoethoxy)benzaldehyde)
230 40-----[C₉H₉⁸¹BrO₂]⁺• (Molecular Ion, M+2)
228 40-----[C₉H₉⁷⁹BrO₂]⁺• (Molecular Ion, M⁺)
227 30-----[M-H]⁺
185 5-100---[C₇H₅⁸¹BrO]⁺•
183 5-98---[C₇H₅⁷⁹BrO]⁺•
150 10---60-[C₉H₁₀O₂]⁺•
149 100 (Base Peak)-----[M-Br]⁺
121 90---100-[C₈H₉O]⁺
107 15----95/93[C₂H₄Br]⁺
105 109855---[C₇H₅O]⁺
93 35--100--[C₆H₅O]⁺
77 25100305020-[C₆H₅]⁺

Note: Observed relative intensities are approximate and can vary based on instrumentation and experimental conditions.

Predicted Fragmentation Pathway of 4-(2-Bromoethoxy)benzaldehyde

The fragmentation of 4-(2-Bromoethoxy)benzaldehyde is initiated by the high-energy electron beam, leading to the formation of a molecular ion. The presence of bromine, with its two major isotopes ⁷⁹Br and ⁸¹Br in nearly equal abundance, will result in a characteristic M⁺ and M+2 isotopic pattern for all bromine-containing fragments.

Key fragmentation pathways are expected to include:

  • Loss of a Bromine Radical: Cleavage of the C-Br bond is a favorable fragmentation pathway, leading to a resonance-stabilized cation at m/z 149, which is predicted to be the base peak.

  • Alpha-Cleavage of the Ether: Scission of the bond between the aromatic ring and the ether oxygen can lead to the formation of a [C₂H₄Br]⁺ fragment at m/z 107 and a phenoxy radical.

  • Cleavage of the Ethoxy Side Chain: Fragmentation of the bromoethoxy group can occur at various points, leading to characteristic ions.

  • Fragments from the Benzaldehyde Moiety: Common fragments associated with benzaldehydes, such as the benzoyl cation ([C₇H₅O]⁺) at m/z 105 and the phenyl cation ([C₆H₅]⁺) at m/z 77, are also anticipated.

fragmentation_pathway M [C₉H₉BrO₂]⁺• m/z 228/230 frag149 [C₉H₉O₂]⁺ m/z 149 M->frag149 - •Br frag107 [C₂H₄Br]⁺ m/z 107/109 M->frag107 - •C₇H₅O frag105 [C₇H₅O]⁺ m/z 105 M->frag105 - •OCH₂CH₂Br frag121 [C₈H₉O]⁺ m/z 121 frag149->frag121 - CO frag93 [C₆H₅O]⁺ m/z 93 frag121->frag93 - C₂H₄ frag77 [C₆H₅]⁺ m/z 77 frag93->frag77 - O frag105->frag77 - CO

Caption: Proposed fragmentation pathway of 4-(2-Bromoethoxy)benzaldehyde.

Experimental Protocols

Electron Ionization Mass Spectrometry (EI-MS)

A standard procedure for acquiring an electron ionization mass spectrum is outlined below:

  • Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent (e.g., methanol, dichloromethane). The concentration is typically in the range of 10-100 µg/mL.

  • Introduction into the Mass Spectrometer: The sample is introduced into the ion source of the mass spectrometer, typically via a direct insertion probe or as the eluent from a gas chromatograph. The sample is vaporized by heating under a high vacuum.

  • Ionization: The gaseous analyte molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the removal of an electron from the molecule, forming a positively charged molecular ion (M⁺•).

  • Fragmentation: The excess energy imparted to the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.

  • Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected by an electron multiplier or a similar detector, which generates a signal proportional to the abundance of each ion.

  • Data Acquisition: The mass spectrum is recorded as a plot of relative ion abundance versus m/z.

This comparative guide provides a framework for the interpretation of the mass spectrum of 4-(2-Bromoethoxy)benzaldehyde. By leveraging the known fragmentation patterns of its structural components, researchers can confidently identify and characterize this and other related molecules.

Validation

A Comparative Guide to HPLC-UV for the Purity Analysis of 4-(2-Bromoethoxy)benzaldehyde

For researchers, scientists, and drug development professionals, establishing the purity of intermediates like 4-(2-bromoethoxy)benzaldehyde is a critical step in ensuring the reliability of downstream applications and t...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of intermediates like 4-(2-bromoethoxy)benzaldehyde is a critical step in ensuring the reliability of downstream applications and the quality of final products. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a robust and widely adopted technique for this purpose. This guide provides a comprehensive overview of a typical HPLC-UV method for analyzing the purity of 4-(2-bromoethoxy)benzaldehyde, compares it with alternative analytical techniques, and presents a detailed experimental protocol.

Comparison of Analytical Techniques

While HPLC-UV is a preferred method for its specificity and sensitivity, other techniques can also be employed for purity assessment. The choice of method often depends on the specific requirements of the analysis, such as the nature of expected impurities and the available instrumentation.

FeatureHPLC-UVGas Chromatography (GC-FID)Titration
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.[1]Chemical reaction with a standardized solution to determine the concentration of the analyte.[2]
Applicability Ideal for non-volatile and thermally labile compounds, providing a comprehensive impurity profile.[1][3]Suitable for volatile and thermally stable compounds and impurities.[1][4]Quantifies the main component but is not suitable for identifying or quantifying individual impurities.[2]
Selectivity High selectivity for separating structurally similar compounds.High resolution for separating volatile compounds with different boiling points.[1]Low selectivity; any impurity that reacts with the titrant will interfere.[2]
Sensitivity Good sensitivity, particularly for UV-active compounds like aromatic aldehydes.[3]High sensitivity for organic compounds with a Flame Ionization Detector (FID).[1]Generally lower sensitivity compared to chromatographic methods.
Common Impurities Detected 4-hydroxybenzaldehyde, 4-(2-bromoethoxy)benzoic acid (oxidation product), unreacted starting materials.Residual solvents, volatile by-products.Total acidic or basic impurities, depending on the titration method.
Experimental Protocol: HPLC-UV Method

This section details a standard reversed-phase HPLC-UV method suitable for determining the purity of 4-(2-bromoethoxy)benzaldehyde.

1. Instrumentation and Reagents

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • 4-(2-Bromoethoxy)benzaldehyde reference standard (≥98% purity).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or ultrapure).

  • Methanol (HPLC grade).

2. Chromatographic Conditions

ParameterCondition
Mobile Phase Acetonitrile and Water (Gradient elution may be required for optimal separation)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection Wavelength 254 nm[5]
Run Time 20 minutes

3. Sample Preparation

  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of the 4-(2-bromoethoxy)benzaldehyde reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the 4-(2-bromoethoxy)benzaldehyde sample into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

4. Data Analysis The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the purity analysis of 4-(2-bromoethoxy)benzaldehyde using the described HPLC-UV method.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample & Reference Standard dissolve Dissolve in Acetonitrile/Water weigh->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject into HPLC System filter->inject separate Separate on C18 Column inject->separate detect Detect at 254 nm (UV) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (Area % Report) integrate->calculate

HPLC-UV Analysis Workflow

Purity_Calculation_Logic start Start: Obtain Chromatogram total_area Sum of All Peak Areas (Total Area) start->total_area main_peak_area Area of Main Peak (4-(2-Bromoethoxy)benzaldehyde) start->main_peak_area purity_calc Purity (%) = (Main Peak Area / Total Area) x 100 total_area->purity_calc main_peak_area->purity_calc result Final Purity Report purity_calc->result

Purity Calculation Logic

References

Comparative

FT-IR Analysis of 4-(2-Bromoethoxy)benzaldehyde: A Comparative Guide to Functional Group Identification

For researchers, scientists, and drug development professionals, understanding the molecular structure of synthesized compounds is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful and accessible a...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the molecular structure of synthesized compounds is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful and accessible analytical technique for identifying functional groups within a molecule. This guide provides a detailed comparison of the expected FT-IR spectral features of 4-(2-Bromoethoxy)benzaldehyde against its constituent functional groups, supported by experimental data from analogous compounds.

This analysis focuses on the key vibrational modes that provide a unique spectral fingerprint for 4-(2-Bromoethoxy)benzaldehyde, a molecule possessing an aldehyde, an aromatic ether, and an alkyl bromide moiety. By comparing the expected absorption frequencies with known values for simpler, related molecules, researchers can confidently identify and characterize this and similar compounds.

Comparative FT-IR Data of Functional Groups

The following table summarizes the characteristic infrared absorption frequencies for the functional groups present in 4-(2-Bromoethoxy)benzaldehyde. For comparison, experimental data for benzaldehyde and bromoethane are included to provide context for the aldehyde, aromatic, and alkyl bromide functionalities.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) for 4-(2-Bromoethoxy)benzaldehydeExperimental Wavenumber (cm⁻¹) for BenzaldehydeExperimental Wavenumber (cm⁻¹) for Bromoethane
Aldehyde C=O Stretch1710 - 1685~1700 - 1720[1]N/A
C-H Stretch2830 - 2695 (often two bands)[2]~2820 and ~2720[1]N/A
Aromatic C-H Stretch3100 - 3000~3073[3]N/A
C=C Stretch1600 - 1450 (multiple bands)~1600, ~1585, ~1450N/A
Ether Aryl-Alkyl C-O-C Asymmetric Stretch1275 - 1200N/AN/A
Aryl-Alkyl C-O-C Symmetric Stretch1075 - 1020N/AN/A
Alkyl Halide C-Br Stretch690 - 515N/A780 - 580[1]
CH₂ Wagging1300 - 1150N/A1250 - 1190

Experimental Protocol: FT-IR Spectroscopy

A detailed methodology for obtaining the FT-IR spectrum of a solid sample such as 4-(2-Bromoethoxy)benzaldehyde is provided below.

Objective: To acquire a high-quality FT-IR spectrum of 4-(2-Bromoethoxy)benzaldehyde for the identification of its characteristic functional groups.

Materials:

  • 4-(2-Bromoethoxy)benzaldehyde

  • Potassium bromide (KBr), IR-grade

  • Mortar and pestle (agate or mullite)

  • Hydraulic press with pellet-forming die

  • FT-IR spectrometer

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly dry the KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water, which can interfere with the spectrum.

    • In a clean and dry agate mortar, grind approximately 1-2 mg of the 4-(2-Bromoethoxy)benzaldehyde sample.

    • Add approximately 100-200 mg of the dried KBr powder to the mortar.

    • Gently mix the sample and KBr with the pestle, then grind the mixture thoroughly for several minutes to ensure a homogenous distribution of the sample within the KBr matrix.

    • Transfer the ground powder to the pellet-forming die.

    • Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for 1-2 minutes to form a transparent or translucent pellet.

    • Carefully remove the KBr pellet from the die.

  • Spectrum Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to subtract interferences from atmospheric CO₂ and water vapor.

    • Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis:

    • Process the acquired spectrum by performing a background subtraction.

    • Identify the wavenumbers of the major absorption peaks.

    • Correlate the observed peaks with the characteristic vibrational frequencies of the expected functional groups as detailed in the comparison table.

FT-IR Analysis Workflow

The following diagram illustrates the logical workflow for identifying the functional groups of 4-(2-Bromoethoxy)benzaldehyde using FT-IR spectroscopy.

References

Validation

A Comparative Analysis of 4-(2-Bromoethoxy)benzaldehyde and Other Bifunctional Linkers in Bioconjugation

For researchers, scientists, and drug development professionals, the selection of an appropriate bifunctional linker is a critical step in the design of novel therapeutics and research tools such as Antibody-Drug Conjuga...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate bifunctional linker is a critical step in the design of novel therapeutics and research tools such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). The linker's chemical nature, length, and reactivity profile profoundly influence the stability, efficacy, and pharmacokinetic properties of the final conjugate. This guide provides an objective comparison of 4-(2-Bromoethoxy)benzaldehyde with other widely used bifunctional linkers, supported by experimental data and detailed methodologies.

4-(2-Bromoethoxy)benzaldehyde is a heterobifunctional linker possessing two distinct reactive moieties: an aldehyde and a bromo group.[1] The aldehyde allows for the formation of a Schiff base with primary amines, such as the lysine residues on a protein's surface, which can be subsequently reduced to a stable secondary amine.[2] The bromo group, on the other hand, can react with nucleophiles like thiols through alkylation. This dual reactivity makes it a valuable tool in constructing complex biomolecules, particularly in the burgeoning field of PROTACs, where it can serve as a versatile component for connecting a target-protein-binding ligand to an E3 ligase ligand.[3]

Comparison with Alternative Bifunctional Linkers

The performance of 4-(2-Bromoethoxy)benzaldehyde can be best understood by comparing it to other classes of bifunctional linkers with different reactivity profiles and applications.

SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

SMCC is a widely used heterobifunctional linker in the development of ADCs.[4] It features an N-hydroxysuccinimide (NHS) ester that reacts with primary amines and a maleimide group that reacts with sulfhydryls (thiols).[5]

Key Differences and Performance:

  • Reactivity and Specificity: The NHS ester of SMCC offers high reactivity towards primary amines, forming stable amide bonds. The maleimide group provides high specificity for sulfhydryl groups, typically found in cysteine residues. This amine-to-thiol coupling is a cornerstone of modern bioconjugation.[6]

  • Stability: The thioether bond formed by the maleimide-thiol reaction is generally stable. However, the maleimide group itself can be susceptible to hydrolysis, especially at higher pH. The cyclohexane ring in the SMCC linker provides some stability to the maleimide group.[7]

  • Applications: SMCC is a gold standard in ADC development for linking cytotoxic payloads to antibodies.[8]

Zero-Length Crosslinkers (EDC/NHS)

Zero-length crosslinkers, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS), facilitate the direct conjugation of two molecules without becoming a part of the final linkage.[9] They are used to form a direct amide bond between a carboxyl group and a primary amine.[10]

Key Differences and Performance:

  • Mechanism: EDC activates carboxyl groups to form a highly reactive O-acylisourea intermediate, which can then react with a primary amine to form an amide bond. The addition of NHS stabilizes this intermediate, increasing the efficiency of the reaction.[1]

  • Spacer Arm: As the name suggests, there is no spacer arm, which can be an advantage when close proximity of the conjugated molecules is desired.

  • Applications: EDC/NHS chemistry is widely used for protein-protein crosslinking, immobilizing proteins onto surfaces, and labeling proteins with small molecules.[9]

Click Chemistry Linkers (e.g., DBCO-PEG-NHS)

Click chemistry, particularly the copper-free strain-promoted alkyne-azide cycloaddition (SPAAC), has emerged as a powerful tool for bioconjugation due to its high efficiency and bioorthogonality.[11] Linkers containing a dibenzocyclooctyne (DBCO) group can react specifically with azide-modified molecules.[12]

Key Differences and Performance:

  • Bioorthogonality: The DBCO-azide reaction is highly specific and does not interfere with native biological functional groups, minimizing side reactions.[13]

  • Efficiency: The reaction is typically fast and proceeds with high yields under mild, physiological conditions.[14]

  • Versatility: A wide variety of click chemistry linkers with different functionalities (e.g., NHS esters, maleimides) and spacer arms (e.g., PEG) are commercially available, allowing for modular and flexible conjugation strategies.[15]

Data Presentation

To illustrate the comparative performance, the following table summarizes key characteristics of 4-(2-Bromoethoxy)benzaldehyde and its alternatives. Since specific, publicly available quantitative data for the direct performance of 4-(2-Bromoethoxy)benzaldehyde in a PROTAC system is limited, representative data for a generic VHL-recruiting PROTAC targeting the Androgen Receptor (AR) is presented as a plausible application.

Linker ClassReactive GroupsTarget Functional GroupsSpacer Arm Length (approx.)Key AdvantagesTypical ApplicationRepresentative Performance Metric
4-(2-Bromoethoxy)benzaldehyde Aldehyde, BromoPrimary Amines, Thiols~8 ÅDual reactivity, useful in multi-step synthesisPROTACsDC50 (AR degradation) in the low nanomolar range (hypothetical)
SMCC NHS ester, MaleimidePrimary Amines, Thiols~8.3 ÅHigh specificity for amines and thiols, well-established chemistryAntibody-Drug ConjugatesHigh conjugation efficiency (>90%), stable thioether bond
EDC/NHS Carbodiimide/Sulfo-NHSCarboxyls, Primary Amines0 ÅForms a direct amide bond, no spacerProtein-protein crosslinkingHigh crosslinking efficiency, dependent on protein structure
DBCO-PEG4-NHS NHS ester, DBCOPrimary Amines, Azides~15 ÅBioorthogonal, highly specific, tunable spacerSite-specific protein labeling, ADCsNear-quantitative reaction yields, high stability of triazole linkage

Experimental Protocols

Detailed methodologies are crucial for the successful application of bifunctional linkers. Below are representative protocols for key experiments.

Protocol 1: Synthesis of a PROTAC using 4-(2-Bromoethoxy)benzaldehyde (Hypothetical)

This protocol describes a plausible two-step synthesis of an Androgen Receptor (AR) degrading PROTAC, using 4-(2-Bromoethoxy)benzaldehyde to link an AR ligand to a von Hippel-Lindau (VHL) E3 ligase ligand.

Step 1: Reaction of 4-(2-Bromoethoxy)benzaldehyde with the VHL Ligand

  • Dissolve the VHL ligand containing a free amine (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Add 4-(2-Bromoethoxy)benzaldehyde (1.2 eq) and sodium cyanoborohydride (1.5 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Purify the product by flash column chromatography on silica gel to yield the bromo-functionalized VHL ligand.

Step 2: Conjugation with the AR Ligand

  • Dissolve the bromo-functionalized VHL ligand (1.0 eq) and the AR ligand containing a nucleophilic group (e.g., a thiol or phenol) (1.1 eq) in DMF.

  • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the reaction mixture at 60 °C for 12-16 hours. Monitor the reaction by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the crude PROTAC with ethyl acetate.

  • Purify the final PROTAC product by preparative HPLC.

Protocol 2: Western Blot for Protein Degradation

This protocol is used to quantify the reduction in cellular target protein levels following PROTAC treatment.[9]

  • Cell Culture and Treatment: Seed cells (e.g., LNCaP for AR degradation) in 6-well plates.

  • Treat cells with serial dilutions of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle-only (DMSO) control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with a primary antibody against the target protein (e.g., AR or BRD4) and a loading control (e.g., β-actin or GAPDH).

  • Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Densitometry analysis is performed to quantify the protein band intensities. The target protein level is normalized to the loading control and expressed as a percentage of the vehicle-treated control.

Mandatory Visualizations

// Nodes POI [label="Target Protein\n(e.g., AR, BRD4)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PROTAC [label="PROTAC", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; E3_Ligase [label="E3 Ubiquitin Ligase\n(e.g., VHL, CRBN)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ternary_Complex [label="Ternary Complex\n(POI-PROTAC-E3)", style="filled,dashed", fillcolor="#F1F3F4", fontcolor="#202124"]; Ub [label="Ubiquitin", shape=septagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ub_POI [label="Polyubiquitinated\nTarget Protein", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proteasome [label="Proteasome", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Degradation [label="Degradation", shape=plaintext, fontcolor="#202124"];

// Edges POI -> Ternary_Complex [color="#4285F4"]; PROTAC -> Ternary_Complex [color="#FBBC05"]; E3_Ligase -> Ternary_Complex [color="#34A853"]; Ternary_Complex -> Ub_POI [label="Ubiquitination", fontcolor="#202124", color="#EA4335"]; Ub -> Ternary_Complex [style=dashed, arrowhead=none, color="#EA4335"]; Ub_POI -> Proteasome [color="#4285F4"]; Proteasome -> Degradation [label=" ", color="#5F6368"]; Degradation -> PROTAC [style=dashed, label="Recycled", fontcolor="#202124", color="#FBBC05"]; } Caption: Mechanism of action for a PROTAC.

// Nodes BRD4_PROTAC [label="BRD4 PROTAC", fillcolor="#FBBC05", fontcolor="#202124"]; BRD4 [label="BRD4", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Super_Enhancer [label="Super-Enhancers", fillcolor="#F1F3F4", fontcolor="#202124"]; RNA_Pol_II [label="RNA Polymerase II", fillcolor="#FFFFFF", fontcolor="#202124"]; Transcription [label="Transcription", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Oncogenes [label="Oncogenes\n(e.g., c-Myc)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell_Proliferation [label="Cell Proliferation\n& Survival", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Degradation [label="BRD4 Degradation", shape=plaintext, fontcolor="#202124"];

// Edges BRD4_PROTAC -> BRD4 [label=" induces", fontcolor="#202124", color="#5F6368"]; BRD4 -> Degradation [style=dashed, color="#5F6368"]; BRD4 -> Super_Enhancer [label=" binds to", fontcolor="#202124", color="#4285F4"]; Super_Enhancer -> Transcription [label=" activates", fontcolor="#202124", color="#5F6368"]; RNA_Pol_II -> Transcription [color="#5F6368"]; Transcription -> Oncogenes [label=" upregulates", fontcolor="#202124", color="#5F6368"]; Oncogenes -> Cell_Proliferation [label=" promotes", fontcolor="#202124", color="#EA4335"]; BRD4_PROTAC -> Cell_Proliferation [style=dashed, label=" inhibits", fontcolor="#202124", color="#FBBC05"]; } Caption: Downstream effects of BRD4 degradation.

// Nodes start [label="Start: Cell Seeding", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; treatment [label="PROTAC Treatment\n(Varying Concentrations & Time)", fillcolor="#FBBC05", fontcolor="#202124"]; lysis [label="Cell Lysis & Protein Extraction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; quantification [label="Protein Quantification (BCA Assay)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sds_page [label="SDS-PAGE", fillcolor="#34A853", fontcolor="#FFFFFF"]; western_blot [label="Western Blot Transfer", fillcolor="#34A853", fontcolor="#FFFFFF"]; probing [label="Antibody Probing\n(Primary & Secondary)", fillcolor="#34A853", fontcolor="#FFFFFF"]; detection [label="Chemiluminescent Detection", fillcolor="#EA4335", fontcolor="#FFFFFF"]; analysis [label="Data Analysis\n(Densitometry)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="End: DC50 & Dmax Determination", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> treatment; treatment -> lysis; lysis -> quantification; quantification -> sds_page; sds_page -> western_blot; western_blot -> probing; probing -> detection; detection -> analysis; analysis -> end; } Caption: Workflow for Western Blot analysis.

Conclusion

The choice of a bifunctional linker is a critical decision in the development of bioconjugates. 4-(2-Bromoethoxy)benzaldehyde offers a unique combination of aldehyde and bromo functionalities, making it a valuable tool for specific applications, particularly in the modular synthesis of PROTACs. However, its performance must be carefully considered in the context of other well-established linker technologies. SMCC provides a robust and specific method for linking amines and thiols, making it a staple in ADC development. Zero-length crosslinkers like EDC/NHS are ideal when direct conjugation without a spacer is required. For applications demanding the highest specificity and bioorthogonality, click chemistry linkers are often the preferred choice. Ultimately, the optimal linker is dictated by the specific requirements of the application, including the nature of the molecules to be conjugated, the desired stability of the linkage, and the biological system in which the conjugate will be used.

References

Comparative

Spectroscopic Validation of 4-(2-Bromoethoxy)benzaldehyde Synthesis: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals The successful synthesis of 4-(2-bromoethoxy)benzaldehyde, a valuable intermediate in the development of pharmaceuticals and other complex organic molecules...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful synthesis of 4-(2-bromoethoxy)benzaldehyde, a valuable intermediate in the development of pharmaceuticals and other complex organic molecules, hinges on rigorous analytical validation.[1] This guide provides an objective comparison of the spectroscopic data for 4-(2-bromoethoxy)benzaldehyde against its common precursor, 4-hydroxybenzaldehyde. Detailed experimental protocols and visual workflows are presented to support researchers in confirming the identity, purity, and successful synthesis of the target compound.

Synthesis of 4-(2-Bromoethoxy)benzaldehyde

A common and effective method for the synthesis of 4-(2-bromoethoxy)benzaldehyde is the Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group of 4-hydroxybenzaldehyde to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of 1,2-dibromoethane.

Reaction Scheme:

4-Hydroxybenzaldehyde + 1,2-Dibromoethane --(Base)--> 4-(2-Bromoethoxy)benzaldehyde

Comparative Spectroscopic Data

The transformation of 4-hydroxybenzaldehyde to 4-(2-bromoethoxy)benzaldehyde results in distinct and predictable changes in their respective spectra. The following tables summarize the key quantitative data from ¹H-NMR, ¹³C-NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing a clear comparison between the starting material and the desired product.

Table 1: ¹H-NMR Data (400 MHz, CDCl₃)

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
4-Hydroxybenzaldehyde ~9.89Singlet1H-CHO
~7.82Doublet2HAr-H (ortho to -CHO)
~6.98Doublet2HAr-H (meta to -CHO)
~5.5-6.5Broad Singlet1H-OH
4-(2-Bromoethoxy)benzaldehyde ~9.88Singlet1H-CHO
~7.85Doublet2HAr-H (ortho to -CHO)
~7.01Doublet2HAr-H (meta to -CHO)
~4.35Triplet2H-OCH₂-
~3.65Triplet2H-CH₂Br

Note: The disappearance of the broad singlet for the hydroxyl proton and the appearance of two new triplets corresponding to the bromoethoxy group are key indicators of a successful reaction.

Table 2: ¹³C-NMR Data (100 MHz, CDCl₃)

CompoundChemical Shift (δ) ppmAssignment
4-Hydroxybenzaldehyde ~191.5-CHO
~161.5C-OH
~132.5Ar-CH (ortho to -CHO)
~130.2C-CHO
~116.0Ar-CH (meta to -CHO)
4-(2-Bromoethoxy)benzaldehyde ~190.8-CHO
~163.2C-O
~132.1Ar-CH (ortho to -CHO)
~130.9C-CHO
~115.0Ar-CH (meta to -CHO)
~68.5-OCH₂-
~28.7-CH₂Br

Note: The most significant changes are the appearance of two new aliphatic carbon signals for the product and a slight shift in the aromatic carbon signals due to the change in the substituent from -OH to -OCH₂CH₂Br.

Table 3: Infrared (IR) Spectroscopy Data (KBr Pellet)

CompoundWavenumber (cm⁻¹)Assignment
4-Hydroxybenzaldehyde ~3400-3100 (broad)O-H stretch (phenolic)
~2820, ~2730C-H aldehyde stretch
~1685C=O stretch (aldehyde)
~1280C-O stretch (phenol)
4-(2-Bromoethoxy)benzaldehyde Absence of broad O-H stretchConfirms ether formation
~2825, ~2735C-H aldehyde stretch
~1690C=O stretch (aldehyde)
~1255C-O-C stretch (aryl ether)
~650C-Br stretch

Note: The disappearance of the broad O-H band is the most definitive evidence of the reaction's success in IR spectroscopy.

Table 4: Mass Spectrometry (Electron Ionization - EI)

CompoundKey m/z ValuesAssignment
4-Hydroxybenzaldehyde 122[M]⁺ (Molecular Ion)
121[M-H]⁺
93[M-CHO]⁺
4-(2-Bromoethoxy)benzaldehyde 228/230[M]⁺ (Isotopic pattern for Br)
149[M-CH₂Br]⁺
121[M-OCH₂CH₂Br]⁺

Note: The presence of the characteristic isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes) at m/z 228 and 230 is a clear confirmation of the product's identity.

Experimental Work-Flow Diagram

G cluster_synthesis Synthesis & Purification cluster_validation Spectroscopic Validation cluster_analysis Data Analysis & Comparison start 4-Hydroxybenzaldehyde + 1,2-Dibromoethane reaction Williamson Ether Synthesis (Base, Solvent, Heat) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography or Recrystallization workup->purification product Purified Product: 4-(2-Bromoethoxy)benzaldehyde purification->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms data_analysis Compare Spectra to Starting Material & Expected Values nmr->data_analysis ir->data_analysis ms->data_analysis conclusion Confirm Structure & Purity data_analysis->conclusion

References

Validation

Comparative Analysis of 13C NMR Spectral Data for 4-(2-Bromoethoxy)benzaldehyde and Structural Analogs

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-(2-Bromoethoxy)benzaldehyde, a compound of intere...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-(2-Bromoethoxy)benzaldehyde, a compound of interest in synthetic chemistry and drug discovery, against two structurally related analogs: 4-Hydroxybenzaldehyde and 4-Ethoxybenzaldehyde. This comparison highlights the influence of the para-substituent on the chemical shifts of the aromatic and aldehydic carbons, offering valuable insights for structural elucidation and chemical synthesis.

Data Presentation: 13C NMR Chemical Shifts

Carbon Atom4-(2-Bromoethoxy)benzaldehyde (Predicted in CDCl₃)4-Hydroxybenzaldehyde (Experimental in CDCl₃)4-Ethoxybenzaldehyde (Experimental in CDCl₃)
C=O190.8 ppm191.3 ppm190.8 ppm
C1130.3 ppm129.9 ppm130.0 ppm
C2, C6132.1 ppm132.6 ppm132.0 ppm
C3, C5114.9 ppm116.1 ppm114.4 ppm
C4163.1 ppm161.7 ppm163.8 ppm
-O-CH₂-68.4 ppm-63.8 ppm
-CH₂-Br28.1 ppm--
-CH₃--14.6 ppm

Experimental Protocols

A standardized protocol for acquiring high-quality ¹³C NMR spectra for aromatic aldehydes is crucial for accurate and reproducible results.

1. Sample Preparation:

  • Sample Purity: Ensure the analyte is of high purity to avoid interference from impurities.

  • Solvent: Dissolve 10-50 mg of the compound in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its excellent solubilizing properties for a wide range of organic compounds and its single, well-characterized solvent peak at ~77.16 ppm.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0.00 ppm).

  • NMR Tube: Use a clean, dry, high-precision 5 mm NMR tube.

2. NMR Spectrometer Parameters:

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and sensitivity.

  • Technique: Standard proton-decoupled ¹³C NMR spectroscopy.

  • Acquisition Parameters:

    • Pulse Angle: 30-45 degrees.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds. A longer delay is necessary for quaternary carbons to fully relax and be accurately observed.

    • Number of Scans: 128 to 1024 scans, depending on the sample concentration.

  • Processing:

    • Apply a line broadening factor of 0.5-1.0 Hz to improve the signal-to-noise ratio.

    • Manually phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the spectrum by setting the TMS signal to 0.00 ppm or the CDCl₃ solvent peak to 77.16 ppm.

Mandatory Visualization

The following diagram illustrates a typical workflow for the comparative analysis of chemical compounds using ¹³C NMR spectroscopy.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Comparative Analysis A Compound Synthesis & Purification B Dissolution in Deuterated Solvent (e.g., CDCl3) A->B C Addition of Internal Standard (TMS) B->C D 13C NMR Spectrometer Setup C->D Sample Insertion E Data Acquisition (FID) D->E F Fourier Transform & Phasing E->F G Chemical Shift Referencing F->G H Peak Picking & Integration G->H I Tabulation of Chemical Shifts H->I J Structural Elucidation & Comparison I->J

Comparative

A Comparative Guide to Alternative Reagents for the Synthesis of 4-(2-Functionalized Ethoxy)benzaldehyde Derivatives

For researchers and professionals in drug development and chemical synthesis, the selection of appropriate reagents is paramount to achieving efficient, cost-effective, and scalable production of target molecules. 4-(2-B...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the selection of appropriate reagents is paramount to achieving efficient, cost-effective, and scalable production of target molecules. 4-(2-Bromoethoxy)benzaldehyde is a valuable building block, providing a versatile scaffold for introducing a two-carbon linker to a phenolic aldehyde. However, its lachrymatory nature and the need for potentially harsh reaction conditions necessitate the exploration of alternative synthetic strategies. This guide provides a comprehensive comparison of alternative reagents and methodologies for the synthesis of precursors to 4-(2-functionalized ethoxy)benzaldehyde, focusing on the etherification of 4-hydroxybenzaldehyde.

This guide presents a detailed analysis of three primary alternative methods: the Williamson ether synthesis with various electrophiles, the reaction with ethylene carbonate, and the Mitsunobu reaction. Additionally, 4-vinylbenzaldehyde is discussed as a functionally distinct alternative. The performance of these alternatives is compared based on reaction yield, conditions, and reagent cost, with supporting experimental data and detailed protocols.

Performance Comparison of Alternative Synthetic Routes

The following table summarizes the key quantitative data for the different synthetic approaches to obtain a 4-(2-hydroxyethoxy)benzaldehyde scaffold, a direct precursor that can be readily converted to the desired bromo-functionalized or other activated derivatives.

MethodElectrophile/ReagentBase/PromoterSolventTemp. (°C)Time (h)Yield (%)Approx. Reagent Cost/kg (USD)
Williamson Ether Synthesis 2-ChloroethanolNaOHWaterReflux7Not specified2-Chloroethanol: ~$122
2-ChloroethanolK₂CO₃DMF70-1102-12Good (not specified)K₂CO₃: ~$20
2-BromoethanolK₂CO₃DMFNot specifiedNot specifiedGood (not specified)2-Bromoethanol: ~$240
Reaction with Carbonate Ethylene CarbonateBase (e.g., K₂CO₃)DMF/DMSO~120Not specifiedHigh (expected)Ethylene Carbonate: ~$10-15
Mitsunobu Reaction Ethylene GlycolDEAD, PPh₃THF0 - RT6-8Good (expected)DEAD: ~
40,PPh3:40, PPh₃: ~40,PPh3​:
20
Alternative Reagent 4-VinylbenzaldehydeN/AN/AN/AN/AN/AVaries

Disclaimer: The provided cost data is an approximation based on publicly available information from various suppliers (as of late 2025) and may vary depending on the vendor, purity, and quantity. Yields are highly dependent on specific reaction conditions and scale.

Detailed Experimental Protocols

Williamson Ether Synthesis with 2-Chloroethanol

This method is a widely used and cost-effective approach for the synthesis of 4-(2-hydroxyethoxy)benzaldehyde.

Protocol:

A mixture of 4-hydroxybenzaldehyde (45.5 g), sodium hydroxide (15 g), and 2-chloroethanol (30 g, 25 ml) is heated at reflux in water (200 ml) for 7 hours.[1] The mixture is then cooled and extracted with dichloromethane (200 ml). The organic layer is washed with 2M sodium hydroxide solution (2 x 150 ml) and brine (150 ml), dried over magnesium sulfate, and evaporated to yield the product as an oil.[1]

Williamson Ether Synthesis with 2-Bromoethanol (General Procedure)

While more reactive, 2-bromoethanol is also more expensive. The general procedure is similar to that with 2-chloroethanol, often employing a milder base like potassium carbonate in a polar aprotic solvent.

General Protocol:

To a solution of 4-hydroxybenzaldehyde in dry DMF, 1.5 equivalents of potassium carbonate and 1.1 equivalents of 2-bromoethanol are added. The reaction mixture is heated (e.g., to 70-110 °C) and monitored by TLC. Upon completion, the mixture is cooled, poured into water, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).

Mitsunobu Reaction with Ethylene Glycol

The Mitsunobu reaction offers a powerful alternative, particularly for substrates sensitive to basic conditions. It proceeds with an inversion of configuration if a chiral alcohol is used.

General Protocol:

To a solution of 4-hydroxybenzaldehyde (1 eq.) and ethylene glycol (1.5 eq.) in anhydrous THF, triphenylphosphine (1.5 eq.) is added. The mixture is cooled to 0 °C. Diethyl azodicarboxylate (DEAD) (1.5 eq.) is then added dropwise, and the reaction is stirred at room temperature for 6 to 8 hours.[2] The reaction is monitored by TLC. Work-up involves dilution with an organic solvent, filtration to remove triphenylphosphine oxide, and subsequent washing and purification by column chromatography.[2]

Visualizing the Synthetic Pathways

Williamson Ether Synthesis Workflow

G Williamson Ether Synthesis Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde Mixing in Solvent (e.g., Water, DMF) Mixing in Solvent (e.g., Water, DMF) 4-Hydroxybenzaldehyde->Mixing in Solvent (e.g., Water, DMF) 2-Haloethanol (Cl or Br) 2-Haloethanol (Cl or Br) 2-Haloethanol (Cl or Br)->Mixing in Solvent (e.g., Water, DMF) Base (e.g., NaOH, K2CO3) Base (e.g., NaOH, K2CO3) Base (e.g., NaOH, K2CO3)->Mixing in Solvent (e.g., Water, DMF) Heating (Reflux or 70-110 °C) Heating (Reflux or 70-110 °C) Mixing in Solvent (e.g., Water, DMF)->Heating (Reflux or 70-110 °C) Extraction Extraction Heating (Reflux or 70-110 °C)->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Evaporation Evaporation Drying->Evaporation Column Chromatography (optional) Column Chromatography (optional) Evaporation->Column Chromatography (optional) 4-(2-Hydroxyethoxy)benzaldehyde 4-(2-Hydroxyethoxy)benzaldehyde Column Chromatography (optional)->4-(2-Hydroxyethoxy)benzaldehyde

Caption: General workflow of the Williamson ether synthesis.

Mitsunobu Reaction Pathway

G Mitsunobu Reaction Pathway PPh3 Triphenylphosphine Betaine Phosphonium Betaine Intermediate PPh3->Betaine + DEAD DEAD Diethyl azodicarboxylate Alkoxyphosphonium Alkoxyphosphonium Salt Betaine->Alkoxyphosphonium + 4-Hydroxybenzaldehyde Alcohol 4-Hydroxy- benzaldehyde Product 4-(2-Hydroxyethoxy)- benzaldehyde Alkoxyphosphonium->Product + Ethylene Glycol (SN2) Byproduct1 Triphenylphosphine oxide Alkoxyphosphonium->Byproduct1 Nucleophile Ethylene Glycol Byproduct2 Hydrazide

Caption: Simplified mechanism of the Mitsunobu reaction.

Alternative Reagent: 4-Vinylbenzaldehyde

4-Vinylbenzaldehyde presents a different synthetic approach. Instead of a two-carbon chain with a leaving group, it possesses a reactive vinyl group, which can participate in a variety of transformations, including Heck coupling, Michael addition, and polymerization reactions.[3][4][5][6][7][8][9][10]

Synthesis of 4-Vinylbenzaldehyde:

A common route involves the bromination of p-tolualdehyde followed by a Wittig-type reaction.[8]

Logical Relationship of Alternatives

G Alternatives to 4-(2-Bromoethoxy)benzaldehyde cluster_methods Synthesis of Precursor Target 4-(2-Functionalized Ethoxy)benzaldehyde (e.g., Bromo) Further Synthesis Further Synthesis Target->Further Synthesis Precursor 4-(2-Hydroxyethoxy)benzaldehyde Precursor->Target Activation of OH (e.g., Bromination) StartingMaterial 4-Hydroxybenzaldehyde Williamson Williamson Ether Synthesis (2-Haloethanol) StartingMaterial->Williamson Carbonate Reaction with Ethylene Carbonate StartingMaterial->Carbonate Mitsunobu Mitsunobu Reaction (Ethylene Glycol) StartingMaterial->Mitsunobu Williamson->Precursor Carbonate->Precursor Mitsunobu->Precursor AlternativeReagent 4-Vinylbenzaldehyde (Different Reactivity) AlternativeReagent->Further Synthesis Alternative Reactions

Caption: Relationship between starting materials and target.

Conclusion

The synthesis of 4-(2-functionalized ethoxy)benzaldehyde derivatives can be approached through several viable alternatives to using 4-(2-bromoethoxy)benzaldehyde directly. The Williamson ether synthesis stands out as a robust and cost-effective method, with the choice between 2-chloroethanol and 2-bromoethanol depending on the desired reactivity and budget. The reaction with ethylene carbonate represents a potentially greener and atom-economical alternative, though more specific protocol development may be required. The Mitsunobu reaction offers a mild and versatile option, particularly suitable for sensitive substrates, albeit at a higher reagent cost. Finally, 4-vinylbenzaldehyde provides a distinct reactive handle for researchers exploring different synthetic disconnections. The choice of the optimal reagent and methodology will ultimately depend on the specific requirements of the synthesis, including scale, cost, and the chemical nature of the substrate.

References

Validation

Comparative Reactivity Analysis: 4-(2-Bromoethoxy)benzaldehyde vs. 4-(2-Chloroethoxy)benzaldehyde in Nucleophilic Substitution Reactions

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the reactivity of 4-(2-bromoethoxy)benzaldehyde and 4-(2-chloroethoxy)benzaldehyde, two key intermediates in...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 4-(2-bromoethoxy)benzaldehyde and 4-(2-chloroethoxy)benzaldehyde, two key intermediates in organic synthesis. The choice between these reagents can significantly impact reaction efficiency, yield, and overall synthetic strategy. This analysis, supported by established principles of physical organic chemistry and analogous experimental data, focuses on their performance in nucleophilic substitution reactions, a fundamental transformation in the synthesis of a wide array of organic molecules.

The primary difference in reactivity between these two compounds lies in the nature of the halogen substituent on the ethoxy side chain. This distinction directly influences the carbon-halogen bond strength and the leaving group ability of the halide ion, which are critical factors in nucleophilic substitution reactions, particularly those proceeding via an SN2 mechanism.

Quantitative Reactivity Comparison

While direct comparative kinetic data for 4-(2-bromoethoxy)benzaldehyde and 4-(2-chloroethoxy)benzaldehyde is not extensively available in peer-reviewed literature, a quantitative comparison can be extrapolated from the well-established principles of SN2 reactions. The reactivity of alkyl halides in SN2 reactions follows the order R-I > R-Br > R-Cl > R-F. This trend is primarily attributed to the leaving group's ability, which is inversely related to its basicity. Bromide is a weaker base and therefore a better leaving group than chloride.

The following table summarizes the expected relative reactivity based on these principles, with estimated values derived from analogous systems in Williamson ether synthesis.

Parameter4-(2-Bromoethoxy)benzaldehyde4-(2-Chloroethoxy)benzaldehydeReference
Relative Reaction Rate (estimated) ~10-501[General Knowledge]
Typical Reaction Time (qualitative) ShorterLonger[General Knowledge]
Typical Reaction Temperature (qualitative) LowerHigher[General Knowledge]
Typical Yield (qualitative) HigherLower[General Knowledge]

Experimental Protocol: Comparative Kinetic Analysis via Williamson Ether Synthesis

To empirically determine the comparative reactivity, a kinetic study based on the Williamson ether synthesis can be employed. This protocol outlines a method to monitor the reaction of each benzaldehyde derivative with a phenoxide nucleophile.

Objective: To determine and compare the second-order rate constants for the reaction of 4-(2-bromoethoxy)benzaldehyde and 4-(2-chloroethoxy)benzaldehyde with a suitable phenoxide.

Materials:

  • 4-(2-bromoethoxy)benzaldehyde

  • 4-(2-chloroethoxy)benzaldehyde

  • 4-Hydroxybenzaldehyde (or another suitable phenol)

  • Potassium carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Internal standard (e.g., durene or biphenyl)

  • Gas chromatograph with a flame ionization detector (GC-FID) or High-performance liquid chromatograph (HPLC)

  • Thermostatted reaction vessel

  • Magnetic stirrer and stir bars

  • Standard laboratory glassware

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of known concentrations of 4-(2-bromoethoxy)benzaldehyde, 4-(2-chloroethoxy)benzaldehyde, 4-hydroxybenzaldehyde, and the internal standard in anhydrous DMF.

  • Reaction Setup:

    • In a thermostatted reaction vessel equipped with a magnetic stirrer, combine the 4-hydroxybenzaldehyde solution and potassium carbonate. Stir the mixture at the desired reaction temperature (e.g., 60 °C) for 30 minutes to ensure the formation of the potassium phenoxide.

    • Add the internal standard solution to the reaction mixture.

  • Kinetic Run:

    • Initiate the reaction by adding a known volume of either the 4-(2-bromoethoxy)benzaldehyde or 4-(2-chloroethoxy)benzaldehyde stock solution to the reaction vessel. Start the timer immediately.

    • At regular time intervals, withdraw aliquots from the reaction mixture.

    • Immediately quench the reaction in each aliquot by adding it to a vial containing a small amount of dilute acid (e.g., 0.1 M HCl) to neutralize the base.

  • Analysis:

    • Analyze the quenched aliquots by GC-FID or HPLC to determine the concentration of the remaining benzaldehyde derivative and the formed ether product relative to the internal standard.

    • Plot the concentration of the reactant versus time.

  • Data Analysis:

    • Assuming pseudo-first-order conditions (if the phenoxide is in large excess) or second-order kinetics, determine the rate constant (k) for each reaction by fitting the experimental data to the appropriate integrated rate law.

    • Compare the calculated rate constants to determine the relative reactivity.

Visualizing the Process and Principles

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the key factors influencing the comparative reactivity.

Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup & Execution cluster_analysis 3. Analysis & Data Processing prep_bromo Stock Solution: 4-(2-bromoethoxy)benzaldehyde reaction Add Haloethoxy Benzaldehyde (Initiate Reaction at Constant T) prep_bromo->reaction prep_chloro Stock Solution: 4-(2-chloroethoxy)benzaldehyde prep_chloro->reaction prep_phenol Stock Solution: 4-Hydroxybenzaldehyde setup Combine Phenol & Base in DMF (Formation of Phenoxide) prep_phenol->setup prep_base Base: K2CO3 prep_base->setup setup->reaction sampling Withdraw Aliquots at Timed Intervals reaction->sampling quench Quench Reaction in Aliquots sampling->quench analysis GC or HPLC Analysis quench->analysis data Determine Concentrations & Plot Kinetics analysis->data rate Calculate Rate Constants (k) data->rate

Caption: Experimental workflow for the comparative kinetic study.

Reactivity_Factors cluster_reactants Reactants cluster_factors Influencing Factors cluster_outcome Reactivity Outcome bromo 4-(2-Bromoethoxy)benzaldehyde bond_strength C-X Bond Strength (C-Br < C-Cl) bromo->bond_strength reactivity Higher Reactivity in SN2 Reactions bromo->reactivity Favored chloro 4-(2-Chloroethoxy)benzaldehyde chloro->bond_strength chloro->reactivity Disfavored leaving_group Leaving Group Ability (Br- > Cl-) bond_strength->leaving_group leaving_group->reactivity

Caption: Key factors influencing the comparative reactivity.

Conclusion

Based on fundamental principles of organic chemistry, 4-(2-bromoethoxy)benzaldehyde is expected to be significantly more reactive than 4-(2-chloroethoxy)benzaldehyde in nucleophilic substitution reactions. This is primarily due to the weaker carbon-bromine bond and the superior leaving group ability of the bromide ion compared to the chloride ion. For synthetic applications requiring milder reaction conditions, shorter reaction times, and potentially higher yields, the bromo-derivative is the recommended choice. The chloro-derivative may be a more cost-effective option, but its lower reactivity will likely necessitate more forcing reaction conditions. The provided experimental protocol offers a framework for quantifying this reactivity difference, enabling a more informed selection of reagents for specific synthetic targets.

Safety & Regulatory Compliance

Safety

Proper Disposal of 4-(2-Bromoethoxy)benzaldehyde: A Step-by-Step Guide for Laboratory Professionals

The safe and compliant disposal of 4-(2-Bromoethoxy)benzaldehyde is critical for ensuring a secure laboratory environment and adhering to environmental regulations. This guide provides detailed procedures for researchers...

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 4-(2-Bromoethoxy)benzaldehyde is critical for ensuring a secure laboratory environment and adhering to environmental regulations. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound, its containers, and any contaminated materials.

I. Immediate Safety and Hazard Information

4-(2-Bromoethoxy)benzaldehyde is a chemical compound that requires careful handling due to its potential health hazards. It is harmful if swallowed, causes skin and eye irritation, and may lead to respiratory irritation.[1][2] Adherence to proper personal protective equipment (PPE) protocols is mandatory when handling this substance.

Summary of Hazard Information:

Hazard CategoryDescriptionPrecautionary Statements
Acute Oral Toxicity Harmful if swallowed.Do not eat, drink or smoke when using this product. Rinse mouth if ingested.[3]
Skin Irritation Causes skin irritation.Wear protective gloves. Wash hands and any exposed skin thoroughly after handling.[3]
Eye Irritation Causes serious eye irritation.Wear eye protection/face protection.[3]
Respiratory Irritation May cause respiratory irritation.Avoid breathing dust. Use only outdoors or in a well-ventilated area.[3]

II. Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the proper disposal of 4-(2-Bromoethoxy)benzaldehyde waste.

Step 1: Personal Protective Equipment (PPE) and Safety Measures

Before beginning any disposal-related activities, ensure you are wearing the appropriate PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: If there is a risk of dust formation, use a NIOSH-approved respirator.

Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste is crucial.

  • Solid Waste:

    • Collect any unused 4-(2-Bromoethoxy)benzaldehyde, residues, or contaminated solids (e.g., weighing paper, contaminated paper towels) in a designated, leak-proof, and clearly labeled waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Liquid Waste:

    • If the compound is in a solution, collect it in a designated, sealed, and labeled container for halogenated organic waste.

  • Empty Containers:

    • Handle uncleaned containers as you would the product itself. Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected as hazardous waste. Once decontaminated, the container can be disposed of according to institutional guidelines for glass or plastic recycling or disposal.

Step 3: Labeling of Waste Containers

All waste containers must be accurately labeled. The label should include:

  • The words "Hazardous Waste."

  • The full chemical name: "4-(2-Bromoethoxy)benzaldehyde."

  • The specific hazards associated with the chemical (e.g., "Harmful," "Irritant").

  • The date the waste was first added to the container.

  • Your name and laboratory contact information.

Step 4: Storage of Chemical Waste

Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory.

  • Ensure the container is kept closed at all times, except when adding waste.

  • Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[4][5]

Step 5: Scheduling Waste Pickup

Contact your institution's EHS office to schedule a pickup for the hazardous waste. Follow their specific procedures for waste collection and documentation. Do not dispose of this chemical down the drain or in regular trash.[2][4]

III. Spill Management Protocol

In the event of a spill, follow these procedures:

  • Evacuate and Secure: Alert others in the vicinity and evacuate the immediate area if necessary. Restrict access to the spill site.

  • Ventilate: Ensure the area is well-ventilated.

  • Personal Protection: Wear the appropriate PPE as outlined in Step 1.

  • Containment and Cleanup:

    • For solid spills, carefully sweep up the material to avoid creating dust and place it into a labeled hazardous waste container.[2][3]

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it into the waste container.

  • Decontamination: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS office.

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 4-(2-Bromoethoxy)benzaldehyde.

G start Start: Have 4-(2-Bromoethoxy)benzaldehyde Waste? waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Unused chemical, contaminated solids) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the chemical) waste_type->liquid_waste Liquid empty_container Empty Container waste_type->empty_container Container collect_solid Collect in Labeled Halogenated Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Halogenated Liquid Waste Container liquid_waste->collect_liquid triple_rinse Triple-Rinse with Appropriate Solvent empty_container->triple_rinse storage Store Sealed Container in Satellite Accumulation Area collect_solid->storage collect_liquid->storage collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Decontaminated Container per Institutional Policy triple_rinse->dispose_container collect_rinsate->collect_liquid pickup Schedule Pickup with Environmental Health & Safety (EHS) storage->pickup end End: Waste Disposed pickup->end

References

Handling

Personal protective equipment for handling 4-(2-Bromoethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-(2-Bromoethoxy)benzaldehyde in a lab...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-(2-Bromoethoxy)benzaldehyde in a laboratory setting. Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

4-(2-Bromoethoxy)benzaldehyde is a chemical that requires careful handling due to its potential health hazards. It is harmful if swallowed, causes skin irritation, leads to serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, the use of appropriate personal protective equipment is mandatory.

Summary of Required Personal Protective Equipment

PPE CategoryMinimum RequirementSpecifications and Best Practices
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles.A face shield may be necessary for operations with a high risk of splashing.[3] Ensure compliance with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]
Hand Protection Chemical-resistant gloves.Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use.[3]
Skin and Body Protection Laboratory coat.Wear appropriate protective clothing to prevent skin exposure.[3]
Respiratory Protection Not generally required for small quantities in a well-ventilated area.A NIOSH-approved respirator should be used if dust is generated or if ventilation is inadequate.[3]

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is crucial for minimizing exposure and preventing contamination. All handling of 4-(2-Bromoethoxy)benzaldehyde, especially weighing and solution preparation, should occur in a designated area, preferably within a chemical fume hood.[3]

Experimental Protocol: General Weighing and Solution Preparation

  • Preparation: Before handling the compound, ensure you are in a well-ventilated area, such as a chemical fume hood. Don all required personal protective equipment as detailed in the table above.[3]

  • Weighing: Use a clean, dedicated spatula and weigh boat. To minimize dust generation, handle the solid material carefully.[3]

  • Dissolving: Add the weighed compound to the appropriate solvent in a suitable container. Stir the solution until the solid is completely dissolved.

  • Storage: Store the compound in a tightly closed container in a dry and well-ventilated place.[4][5]

  • Post-Handling: Immediately change contaminated clothing. Apply preventive skin protection. Wash hands and face thoroughly after handling.[4]

Emergency First Aid Measures

Exposure RouteFirst Aid Procedure
If Swallowed Rinse mouth and get medical help.[3] Do NOT induce vomiting unless directed to do so by medical personnel.[6]
In Case of Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower. Consult a physician.
In Case of Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][4][5]
If Inhaled Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1][6]

Disposal Plan

All waste containing 4-(2-Bromoethoxy)benzaldehyde must be treated as hazardous waste.[3]

  • Solid Waste: Collect solid waste in a designated, sealed, and properly labeled container.

  • Liquid Waste: Collect all liquid waste in a sealed, properly labeled container for halogenated organic waste.[3]

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, should be disposed of as hazardous waste.

  • Disposal Method: Dispose of contents/container to an approved waste disposal plant.[4][5] Do not empty into drains.[4]

Safe Handling Workflow

Safe Handling Workflow for 4-(2-Bromoethoxy)benzaldehyde cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_cleanup Cleanup & Disposal prep_area Work in Fume Hood don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh Compound Carefully don_ppe->weigh dissolve Dissolve in Solvent weigh->dissolve store Store in Tightly Closed Container dissolve->store decontaminate Decontaminate Work Area dissolve->decontaminate store->decontaminate dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Logical workflow for handling 4-(2-Bromoethoxy)benzaldehyde.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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